molecular formula BeSO4<br>BeO4S B147924 Beryllium sulfate CAS No. 13510-49-1

Beryllium sulfate

Cat. No.: B147924
CAS No.: 13510-49-1
M. Wt: 105.08 g/mol
InChI Key: KQHXBDOEECKORE-UHFFFAOYSA-L
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Description

Beryllium sulfate, particularly encountered as the tetrahydrate [Be(H₂O)₄]SO₄, is a white, odorless, crystalline solid highly soluble in water . In research, this compound is instrumental in studying the immunopathogenesis of Chronic Beryllium Disease (CBD), as it acts as a major histocompatibility complex (MHC) class II-restricted antigen . Exposure to this compound in vitro stimulates the proliferation and accumulation of beryllium-specific CD4+ T-cells, leading to the release of inflammatory cytokines and the formation of non-caseating granulomas, which are hallmarks of the disease . This mechanism is a key model for investigating cell-mediated, delayed-type hypersensitivity. Recent studies also explore its role in inducing ferroptosis and ferritinophagy in human bronchial epithelial cells (16HBE), revealing potential new pathways for lung injury and therapeutic targets . From a toxicological standpoint, this compound is used in genotoxicity studies; while it generally produces negative results in bacterial mutagenicity assays like the Ames test, it has been shown to induce gene mutations in mammalian cell cultures and cause chromosomal aberrations and sister chromatid exchanges in some human and hamster cell lines . It serves as a critical agent in animal models of carcinogenicity, where inhalational exposure has been linked to the development of pulmonary tumors . This compound is a valuable chemical tool for advancing understanding of metal-induced immunology, genetic toxicology, and respiratory pathology. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is highly toxic by inhalation, ingestion, and through skin contact . Beryllium and its compounds are classified as carcinogens . Researchers must consult the Safety Data Sheet and utilize appropriate personal protective equipment, including a NIOSH-approved respirator, when handling this compound .

Properties

IUPAC Name

beryllium;sulfate
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InChI

InChI=1S/Be.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
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InChI Key

KQHXBDOEECKORE-UHFFFAOYSA-L
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Canonical SMILES

[Be+2].[O-]S(=O)(=O)[O-]
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Molecular Formula

BeSO4, BeO4S
Record name BERYLLIUM SULFATE
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Related CAS

7787-56-6 (tetrahydrate)
Record name Beryllium sulfate
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DSSTOX Substance ID

DTXSID0020159
Record name Beryllium sulfate
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Molecular Weight

105.08 g/mol
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Physical Description

Pellets or Large Crystals, Colorless odorless solid; Soluble in water; [HSDB], COLOURLESS CRYSTALS.
Record name Sulfuric acid, beryllium salt (1:1)
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Solubility

In water, 41.3 g/100 g water at 25 °C, Insoluble in cold water, Insoluble in alcohol, Solubility in water, g/100ml at 25 °C: 41.3 (good)
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Density

2.5 g/cu cm, Density: 1.713; decomposes at 540 °C /Tetrahydrate/, 2.4 g/cm³
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Color/Form

Colorless, tetrahedral crystals, Colorless crystalline solid

CAS No.

13510-49-1
Record name Beryllium sulfate
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Record name Beryllium sulfate
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Melting Point

1127 °C
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Foundational & Exploratory

Beryllium sulfate (BeSO4) crystal structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Beryllium Sulfate (BeSO₄)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols related to this compound (BeSO₄), an inorganic compound notable for the unique physicochemical characteristics imparted by the small, highly charged beryllium cation (Be²⁺).

Crystal Structure of this compound and Its Hydrates

This compound is most commonly found as its tetrahydrate, [Be(H₂O)₄]SO₄.[1] The crystal structure varies significantly between its anhydrous and hydrated forms.

This compound Tetrahydrate (BeSO₄·4H₂O)

X-ray crystallography studies reveal that the tetrahydrate form features a tetrahedral [Be(H₂O)₄]²⁺ cation.[1][2] The small ionic radius of the Be²⁺ ion (approx. 31 pm) dictates a coordination number of four, resulting in this tetrahedral geometry, which is a notable contrast to the octahedral coordination observed in the analogous magnesium salt (MgSO₄·6H₂O).[1][3] The lattice is composed of these tetrahedral [Be(H₂O)₄]²⁺ cations and sulfate (SO₄²⁻) anions, arranged in a structure similar to a slightly elongated cesium chloride lattice.[2]

Vibrational spectroscopy confirms the existence of the tetrahedral [Be(OH₂)₄]²⁺ ion in aqueous solutions of other beryllium salts like nitrate and chloride.[1] The Be-O bond distance in the tetrahydrate is approximately 1.610 Å (or 161.0 pm), and the S-O distance within the sulfate anion is about 1.465 Å.[2]

Anhydrous this compound (BeSO₄)

The anhydrous form of BeSO₄ is produced by heating the hydrated salt to around 400 °C.[1][4] Its crystal structure is similar to that of boron phosphate and berlinite, featuring alternating, tetrahedrally coordinated beryllium and sulfur atoms.[1][4] Each oxygen atom is two-coordinate, bonded to both a beryllium and a sulfur atom (Be-O-S).[1][4] The Be-O bond distance in the anhydrous structure is 156 pm, while the S-O distance is 150 pm.[1][4]

Other Hydrates

This compound also exists as a dihydrate (BeSO₄·2H₂O) and a monohydrate (BeSO₄·H₂O). The dihydrate can be formed by heating the tetrahydrate to approximately 110-111.5 °C.[3][5] Further heating to about 158 °C results in the formation of the monohydrate.[5]

Table 1: Crystallographic Data for this compound Forms

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
TetrahydrateBeSO₄·4H₂OTetragonalI̅4c27.9907.99010.688[2]
AnhydrousBeSO₄TetragonalI̅4---[6]

Physical and Chemical Properties

This compound is a white, odorless crystalline solid.[3] Its properties are highly dependent on its hydration state. The compound is known for its significant solubility in water, which increases with temperature, but it is insoluble in alcohol.[1][3]

Table 2: Physical and Thermodynamic Properties of this compound

PropertyAnhydrous (BeSO₄)Tetrahydrate (BeSO₄·4H₂O)Reference
Molar Mass 105.08 g/mol 177.14 g/mol [7][8]
Appearance White solidColorless, tetrahedral crystals[1][7]
Density 2.44 g/cm³1.71 g/cm³[1][3]
Melting Point 550-600 °C (decomposes)110 °C (loses 2H₂O)[1][3]
Boiling Point ~2500 °C580 °C[1][3]
Water Solubility -36.2 g/100 mL at 0°C40.0 g/100 mL at 20°C54.3 g/100 mL at 60°C[1][3]
Refractive Index (n_D) -1.4374[1][3]
Std Enthalpy of Formation (ΔfH⦵₂₉₈) -1197 kJ/mol-[1][3]
Gibbs Free Energy (ΔfG⦵) -1088 kJ/mol-[1][3]

Experimental Protocols

Synthesis of this compound Tetrahydrate Crystals

A common and straightforward method for preparing high-purity BeSO₄·4H₂O crystals involves the reaction of a beryllium salt with sulfuric acid.[4]

Objective: To synthesize crystalline this compound tetrahydrate.

Materials:

  • Beryllium oxide (BeO) or Beryllium hydroxide (Be(OH)₂)

  • Sulfuric acid (H₂SO₄), e.g., 10N solution

  • Deionized water

  • Beakers, magnetic stirrer, heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Methodology:

  • Reaction: Slowly add beryllium oxide or hydroxide to a stirred aqueous solution of sulfuric acid.[7] The reaction is exothermic and should be controlled. The general reaction is: BeO + H₂SO₄ → BeSO₄ + H₂O

  • Dissolution: Continue adding the beryllium compound until a saturated solution is achieved. Gentle heating can be applied to ensure complete reaction.

  • Filtration: Filter the resulting hot solution to remove any unreacted solids or impurities.

  • Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature. Evaporation of the solvent will lead to the formation of well-defined crystals of BeSO₄·4H₂O.[4][9] Fractional crystallization can be employed for higher purity.[7]

  • Isolation: Once a sufficient crop of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold deionized water and then dry them in air.[10]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for analyzing the crystal structure of a synthesized compound like BeSO₄·4H₂O.

Objective: To determine the precise atomic arrangement, bond lengths, and bond angles.

Methodology:

  • Crystal Selection and Mounting: Select a suitable, single, defect-free crystal from the synthesized batch under a microscope. Mount the crystal on a goniometer head, often within a Lindemann glass capillary tube due to the toxicity of beryllium compounds.[2]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Cu Kα radiation) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined using least-squares methods, which iteratively adjust atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[2]

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

Visualizations

The relationships between the different forms of this compound and the workflow for its analysis can be visualized.

G cluster_0 Thermal Decomposition Pathway of BeSO4·4H2O A BeSO4·4H2O (Tetrahydrate) B BeSO4·2H2O (Dihydrate) A->B ~110 °C (-2H2O) C BeSO4 (Anhydrous) B->C ~400 °C (-2H2O) D BeO + SO3 (Decomposition Products) C->D >550-600 °C

Caption: Thermal decomposition of this compound tetrahydrate.

G cluster_1 Experimental Workflow: Crystal Structure Analysis Synthesis 1. Synthesis & Crystallization Mounting 2. Crystal Selection & Mounting Synthesis->Mounting DataCollection 3. X-ray Diffraction Data Collection Mounting->DataCollection Processing 4. Data Processing & Structure Solution DataCollection->Processing Refinement 5. Structure Refinement Processing->Refinement Validation 6. Model Validation & Analysis Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

References

A Technical Guide to the Physicochemical Properties of Beryllium Sulfate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beryllium sulfate tetrahydrate (BeSO₄·4H₂O) is a white crystalline inorganic compound. It serves as a key intermediate in the production of high-purity beryllium oxide, which is utilized in ceramics and electronics due to its high thermal conductivity and electrical insulation properties.[1][2] The unique properties of the beryllium cation (Be²⁺), with its exceptionally small ionic radius and high charge density, lead to distinctive coordination chemistry and structural characteristics compared to other alkaline earth metal sulfates. This guide provides a comprehensive overview of the physicochemical properties of this compound tetrahydrate, tailored for researchers, scientists, and professionals in drug development. Due to the high toxicity of beryllium compounds, which can cause chronic beryllium disease, stringent safety protocols are essential when handling this substance.[3]

Core Physicochemical Properties

This compound tetrahydrate is a white, odorless crystalline solid that is denser than water.[4][5] It is hygroscopic, meaning it can absorb moisture from the air.[2][3]

PropertyValue
Molecular Formula BeSO₄·4H₂O
Molecular Weight 177.14 g/mol [1][4][5][6]
Appearance White crystalline solid[1][5][7]
Odor Odorless[5][8]
Density 1.713 g/cm³ at 25 °C[5][8][9][10]
Melting Point Decomposes upon heating. Loses two water molecules at approximately 110 °C.[1][11][7][8]
Boiling Point Decomposes[11][8]
Refractive Index (n_D) 1.4374[11][7][8]

Structural and Thermodynamic Properties

Crystal Structure

The crystal structure of this compound tetrahydrate is distinct from that of other alkaline earth sulfates. X-ray crystallography reveals that the tetrahydrate form contains a tetrahedral [Be(H₂O)₄]²⁺ cationic unit.[11][8][12] This coordination is a direct result of the small size of the Be²⁺ ion. In contrast, the analogous magnesium salt, MgSO₄·6H₂O, features an octahedral [Mg(H₂O)₆]²⁺ unit.[8][12] The anhydrous form of this compound has a structure containing alternating tetrahedrally coordinated beryllium and sulfur atoms.[8][12]

Crystal PropertyValue
Crystal System Tetragonal[2][5][9]
Space Group I 4/m c m[5]
Lattice Parameters a = 8.02 Å, b = 8.02 Å, c = 10.75 Å[5]
Cell Angles α = 90°, β = 90°, γ = 90°[5]
Be-O Bond Distance ~156 pm[11][12]
S-O Bond Distance ~150 pm[11][12]
Thermodynamic Data

The following thermodynamic parameters have been established for anhydrous this compound.

Thermodynamic PropertyValue
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -1197 kJ/mol[11][8]
Gibbs Free Energy of Formation (ΔfG⦵) -1088 kJ/mol[11][8]
Standard Molar Entropy (S⦵₂₉₈) 90 J/mol·K[11][8]

Thermal Decomposition

This compound tetrahydrate undergoes a stepwise dehydration process upon heating. It loses two molecules of water at approximately 110 °C to form the dihydrate (BeSO₄·2H₂O).[11][7][8][9] Complete dehydration to the anhydrous salt (BeSO₄) occurs at 400 °C.[11][8][9][12] The anhydrous form is stable up to 550-600 °C, at which point it decomposes to yield beryllium oxide (BeO) and sulfur trioxide (SO₃).[1][11]

G A BeSO₄·4H₂O (Tetrahydrate) B BeSO₄·2H₂O (Dihydrate) A->B ~110 °C (-2H₂O) C BeSO₄ (Anhydrous) B->C ~400 °C (-2H₂O) D BeO + SO₃ (Decomposition Products) C->D 550-600 °C

Caption: Thermal decomposition pathway of this compound tetrahydrate.

Solubility

This compound tetrahydrate is freely soluble in water but insoluble in alcohol.[11][9][13] Its aqueous solubility increases with temperature.

Temperature (°C)Solubility ( g/100 mL H₂O)
036.2[11][7][8]
2040.0[1][7][8]
2541.3[14]
3030.5[2][9]
6054.3[11][7][8]

Biological Interactions and Signaling Pathways

While research into the specific molecular interactions of this compound is ongoing, it is known to have significant biological effects. Notably, this compound has been shown to activate a distinct branch of the p53 signaling network in certain cell lines without inducing DNA damage.[14] This leads to the upregulation of the cell cycle inhibitor p21, demonstrating a unique mechanism of cellular interaction compared to classic DNA-damaging agents.[14] It has also been documented that this compound can modulate innate immune responses.[1]

G BeSO4 This compound (BeSO₄) p53 p53 Activation (DNA Damage Independent) BeSO4->p53 p21 p21 Upregulation p53->p21 Arrest Cell Cycle Arrest p21->Arrest G cluster_prep Preparation cluster_run TGA Execution cluster_analysis Analysis A Weigh 5-10 mg of BeSO₄·4H₂O B Place Sample in Alumina Crucible A->B C Load Crucible into TGA B->C D Purge with Inert Gas (e.g., N₂) C->D E Heat from Ambient to 700 °C (10 °C/min) D->E F Record Mass vs. Temperature Data E->F G Analyze TGA Curve for Decomposition Steps F->G

References

Synthesis and Preparation of Anhydrous Beryllium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of anhydrous beryllium sulfate (BeSO₄). This compound is a key intermediate in the production of beryllium metal and its alloys, and it also finds applications in various research and development settings. This document outlines the primary synthesis routes, detailed experimental protocols, and critical safety considerations for handling beryllium compounds.

Physicochemical Properties of this compound and its Hydrates

A clear understanding of the physicochemical properties of this compound and its hydrated forms is essential for its synthesis and handling. The table below summarizes key quantitative data for anhydrous this compound and its common hydrate, this compound tetrahydrate.

PropertyAnhydrous this compound (BeSO₄)This compound Tetrahydrate ([Be(H₂O)₄]SO₄)
Molecular Weight 105.07 g/mol 177.14 g/mol [1][2]
Appearance White crystalline solid[1]White crystalline solid[1]
Density 2.44 g/cm³[1]1.71 g/cm³[1]
Melting Point Decomposes at 550-600 °C[1]110 °C (decomposes, loses 2H₂O)[3]
Boiling Point 2,500 °C (decomposes)Not applicable
Solubility in Water Soluble36.2 g/100 mL at 0 °C; 40.0 g/100 mL at 20 °C; 54.3 g/100 mL at 60 °C[1]
Solubility in Organic Solvents Insoluble in alcohol[1]Insoluble in alcohol[2]

Synthesis of this compound Tetrahydrate

The most common precursor for the synthesis of anhydrous this compound is its tetrahydrated form. This compound tetrahydrate can be prepared from various beryllium-containing starting materials. The general principle involves the reaction of a beryllium compound with sulfuric acid, followed by crystallization.

Synthesis from Beryllium Oxide

Reaction: BeO + H₂SO₄ + 3H₂O → [Be(H₂O)₄]SO₄

This method involves the direct reaction of beryllium oxide with sulfuric acid.[4]

Experimental Protocol:

  • Reagents and Equipment:

    • Beryllium oxide (BeO) powder

    • Concentrated sulfuric acid (H₂SO₄)

    • Deionized water

    • Heat-resistant glass reactor

    • Heating mantle with magnetic stirrer

    • Crystallization dish

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • In a well-ventilated fume hood, cautiously add a stoichiometric amount of beryllium oxide powder to a stirred solution of sulfuric acid. The concentration of the sulfuric acid should be carefully controlled to avoid excessive heat generation.

    • Gently heat the mixture with continuous stirring to facilitate the dissolution of the beryllium oxide. The reaction can be slow.

    • Once the beryllium oxide has completely dissolved, a clear solution of this compound is obtained.

    • Concentrate the solution by gentle heating to induce crystallization of this compound tetrahydrate upon cooling.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

    • Isolate the white, crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any residual acid, followed by a wash with a water-miscible organic solvent (e.g., acetone) to aid in drying.

    • Dry the purified this compound tetrahydrate crystals in a desiccator or at a low temperature (below 60 °C) in a vacuum oven.

Synthesis from Beryllium Hydroxide

Reaction: Be(OH)₂ + H₂SO₄ + 2H₂O → [Be(H₂O)₄]SO₄

This is a common and straightforward method for preparing this compound tetrahydrate.[4]

Experimental Protocol:

  • Reagents and Equipment:

    • Beryllium hydroxide (Be(OH)₂)

    • Dilute sulfuric acid (H₂SO₄)

    • Deionized water

    • Glass reactor with a stirrer

    • Crystallization dish

    • Filtration apparatus

  • Procedure:

    • Suspend beryllium hydroxide in deionized water in a glass reactor.

    • Slowly add a stoichiometric amount of dilute sulfuric acid to the suspension with constant stirring. The reaction is exothermic.

    • Continue stirring until all the beryllium hydroxide has reacted and a clear solution is formed.

    • Filter the solution to remove any unreacted starting material or insoluble impurities.

    • Concentrate the filtrate by evaporation at a temperature below 60 °C to initiate crystallization.[4]

    • Cool the solution to crystallize the this compound tetrahydrate.

    • Collect the crystals by filtration, wash with cold deionized water, and dry as described in the previous method.

Synthesis from Beryllium Carbonate

Reaction: BeCO₃ + H₂SO₄ + 3H₂O → [Be(H₂O)₄]SO₄ + CO₂

This method involves the neutralization of beryllium carbonate with sulfuric acid.

Experimental Protocol:

  • Reagents and Equipment:

    • Beryllium carbonate (BeCO₃)

    • Dilute sulfuric acid (H₂SO₄)

    • Deionized water

    • Reaction vessel with a gas outlet

    • Stirrer

    • Crystallization equipment

  • Procedure:

    • In a fume hood, slowly add dilute sulfuric acid to a stirred suspension of beryllium carbonate in deionized water. The reaction will produce carbon dioxide gas, so controlled addition is crucial to prevent excessive frothing.

    • Continue the addition of sulfuric acid until the evolution of CO₂ ceases and a clear solution is obtained.

    • Filter the solution to remove any impurities.

    • Follow the crystallization, filtration, washing, and drying steps as outlined in the previous protocols to obtain pure this compound tetrahydrate.

Synthesis of Anhydrous this compound

The primary and most effective method for preparing anhydrous this compound is the thermal dehydration of this compound tetrahydrate.

Reaction: [Be(H₂O)₄]SO₄(s) → BeSO₄(s) + 4H₂O(g)

This dehydration process occurs in a stepwise manner.

Experimental Protocol:

  • Reagents and Equipment:

    • This compound tetrahydrate ([Be(H₂O)₄]SO₄)

    • High-temperature tube furnace with temperature programming

    • Quartz or ceramic boat

    • Inert gas supply (e.g., dry nitrogen or argon) or vacuum pump

  • Procedure:

    • Place a known amount of finely ground this compound tetrahydrate in a quartz or ceramic boat.

    • Position the boat in the center of the tube furnace.

    • Heat the sample to 400 °C in a controlled manner.[1][5] A slow heating rate is recommended to ensure complete and uniform dehydration. The process can be carried out under a flow of dry inert gas or under vacuum to facilitate the removal of water vapor.[4]

    • The dehydration proceeds through the formation of an intermediate dihydrate ([Be(H₂O)₂]SO₄) at around 110 °C.[3]

    • Hold the temperature at 400 °C for a sufficient duration to ensure all water of crystallization is removed.

    • After the dehydration is complete, cool the furnace to room temperature under the inert atmosphere or vacuum.

    • The resulting white powder is anhydrous this compound. Store the product in a tightly sealed container in a desiccator to prevent rehydration, as it is hygroscopic.

Process Workflows

The following diagrams illustrate the synthesis pathways and the dehydration process.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product BeO Beryllium Oxide (BeO) BeSO4_4H2O This compound Tetrahydrate ([Be(H₂O)₄]SO₄) BeO->BeSO4_4H2O + H₂SO₄ BeOH2 Beryllium Hydroxide (Be(OH)₂) BeOH2->BeSO4_4H2O + H₂SO₄ BeCO3 Beryllium Carbonate (BeCO₃) BeCO3->BeSO4_4H2O + H₂SO₄ BeSO4_anhydrous Anhydrous This compound (BeSO₄) BeSO4_4H2O->BeSO4_anhydrous Heat (400 °C)

Caption: Synthesis pathways to anhydrous this compound.

Dehydration_Pathway Tetrahydrate [Be(H₂O)₄]SO₄ (Tetrahydrate) Dihydrate [Be(H₂O)₂]SO₄ (Dihydrate) Tetrahydrate->Dihydrate ~110 °C - 2H₂O Anhydrous BeSO₄ (Anhydrous) Dihydrate->Anhydrous 400 °C - 2H₂O

Caption: Stepwise dehydration of this compound tetrahydrate.

Safety Precautions

Extreme caution must be exercised when handling beryllium and its compounds due to their high toxicity. Beryllium is a known human carcinogen, and inhalation of its dust, fumes, or mists can lead to chronic beryllium disease (CBD), a serious and often fatal lung condition.

  • Designated Work Area: All work with beryllium compounds must be conducted in a designated area, preferably within a glovebox or a high-efficiency fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes:

    • A certified respirator with P100 filters.

    • Chemical-resistant gloves (nitrile or neoprene).

    • A disposable lab coat or coveralls.

    • Safety goggles or a face shield.

  • Containment: All procedures should be designed to minimize the generation of dust. Wet chemistry methods are preferred over handling dry powders whenever possible.

  • Decontamination: All surfaces and equipment in the designated work area must be decontaminated after use. Wet wiping is the preferred method.

  • Waste Disposal: All beryllium-contaminated waste, including PPE, must be collected in sealed, clearly labeled containers and disposed of as hazardous waste according to institutional and regulatory guidelines.

  • Training: All personnel working with beryllium compounds must receive comprehensive training on the hazards, safe handling procedures, and emergency protocols.

This technical guide is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted in a controlled laboratory setting with strict adherence to all applicable safety regulations and guidelines.

References

Aqueous Solubility and Dissolution Kinetics of Beryllium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissolution kinetics of beryllium sulfate. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental protocols, and visualizations to elucidate key processes.

Introduction

This compound (BeSO₄) is an inorganic compound that typically exists as a white crystalline solid in its hydrated forms, most commonly as this compound tetrahydrate ([Be(H₂O)₄]SO₄).[1] Its high aqueous solubility and the unique properties of the beryllium ion (Be²⁺) make it a subject of interest in various chemical and industrial applications, including the manufacturing of specialty ceramics and as an intermediate in the production of beryllium metal.[1][2] Understanding its behavior in aqueous solutions is critical for process optimization, safety, and potential applications in drug development where beryllium-containing compounds might be investigated.

Physicochemical Properties

This compound can exist in several hydration states, with the tetrahydrate being the most common. The anhydrous form can be obtained by heating the hydrated salt.[3] The transition between these forms is temperature-dependent and influences the material's solubility and dissolution characteristics.

Table 1: Physicochemical Properties of this compound and Its Tetrahydrate

PropertyThis compound (Anhydrous)This compound Tetrahydrate
Formula BeSO₄BeSO₄·4H₂O
Molar Mass 105.07 g/mol [2]177.14 g/mol [4]
Appearance White solid[1]White crystalline solid[1]
Density 2.44 g/cm³[1]1.71 g/cm³[1]
Melting Point 550-600 °C (decomposes)[1]~110 °C (loses 2 H₂O)[1]
Dehydration -Dihydrate at ~110°C, Anhydrous at 400°C[1][5]

Aqueous Solubility

This compound is highly soluble in water, a characteristic driven by the high hydration energy of the small, highly charged beryllium cation.[1] The solubility is significantly dependent on temperature.

Temperature Dependence

The aqueous solubility of this compound increases with rising temperature. This positive correlation is typical for salts whose dissolution process is endothermic.

Table 2: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility ( g/100 mL H₂O)
036.2[1]
2040.0
2541.3
3030.5 (as % by weight)[6]
6054.3[1]
10089.0 (for Aluminum Sulfate, for comparison)[7]
11165.2 (as % by weight)[6]
Effect of pH and Hydrolysis

Aqueous solutions of this compound are acidic due to the hydrolysis of the hydrated beryllium ion, [Be(H₂O)₄]²⁺.[1] This ion acts as a weak acid, with a pKa of approximately 5.6.[1] The hydrolysis reaction can be represented as:

[Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺

This acidic nature means that the pH of the solution will decrease as the concentration of this compound increases. At a pH of 5 or higher, beryllium hydroxide, Be(OH)₂, which is insoluble in water, can begin to precipitate. The solubility of this compound is therefore highest in acidic conditions and decreases as the pH becomes neutral or alkaline.

Dissolution Kinetics

Theoretical Framework: The Noyes-Whitney Equation

The dissolution rate of a solid, under conditions of constant surface area, can be described by the Noyes-Whitney equation:

dC/dt = (D * A * (Cs - C)) / (h * V)

Where:

  • dC/dt is the rate of dissolution

  • D is the diffusion coefficient of the solute

  • A is the surface area of the solid

  • Cs is the saturation solubility of the substance

  • C is the concentration of the solute in the bulk solution

  • h is the thickness of the diffusion layer

  • V is the volume of the solvent

This equation highlights that the dissolution rate is primarily driven by the concentration gradient (Cs - C) and the surface area of the solid.

Factors Influencing Dissolution Rate

Several physicochemical and environmental factors can influence the dissolution kinetics of this compound:

  • Particle Size: Smaller particles have a larger surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[8]

  • Temperature: An increase in temperature not only increases the solubility (Cs) of this compound but also increases the diffusion coefficient (D) of the ions, both of which contribute to a faster dissolution rate.[9]

  • Agitation: Stirring or agitation of the solvent reduces the thickness of the stagnant diffusion layer (h) around the solid particles, thereby increasing the dissolution rate.[9]

  • Hydration State: The anhydrous form of a salt is thermodynamically more active and often dissolves faster than its hydrated counterparts.[8][10] Therefore, anhydrous this compound is expected to have a different dissolution rate compared to its tetrahydrate.

  • pH of the Medium: As this compound hydrolysis produces an acidic solution, the pH of the dissolution medium will influence the overall process. In a buffered system, the dissolution rate might differ compared to an unbuffered system where the pH changes as dissolution proceeds.

Comparative Dissolution Kinetics of Other Sulfates

In the absence of specific data for this compound, examining the dissolution kinetics of other water-soluble sulfates can provide insights. For instance, studies on the dissolution of magnesium sulfate (MgSO₄) and aluminum sulfate (Al₂(SO₄)₃) have been conducted. The dissolution of magnesium sulfate is also influenced by temperature and agitation. Aluminum sulfate solutions are also acidic due to hydrolysis, similar to this compound.[11][12] The dissolution rate of aluminum sulfate is affected by factors such as temperature and pH.[13] These parallels suggest that the dissolution behavior of this compound would be similarly influenced by these key parameters.

Experimental Protocols

This section outlines detailed methodologies for determining the aqueous solubility and dissolution kinetics of this compound.

Determination of Aqueous Solubility (Equilibrium Method)

This protocol is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess BeSO4 to a known volume of deionized water in a sealed vessel. B Place vessel in a thermostatically controlled water bath or shaker. A->B C Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium. B->C D Allow undissolved solid to settle. C->D E Withdraw a clear aliquot of the supernatant using a filtered syringe. D->E F Accurately weigh the aliquot. E->F H Alternatively, analyze the concentration of Be2+ in the aliquot using ICP-OES or a similar analytical technique. E->H G Evaporate the solvent and weigh the remaining solid BeSO4. F->G I Calculate solubility in g/100 mL or other desired units. G->I H->I

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Steps:

  • Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Sampling: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent the transfer of undissolved particles.

  • Analysis:

    • Gravimetric Method: Accurately weigh the collected sample, then evaporate the water and weigh the remaining dry this compound. The solubility can be calculated from the mass of the solute and the initial mass of the water in the sample.

    • Spectroscopic Method: Dilute the sample to a known volume and analyze the concentration of beryllium ions using a suitable analytical technique such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

  • Repeat: Perform the experiment at various temperatures to determine the temperature dependence of solubility.

Measurement of Dissolution Kinetics

This protocol describes a method for measuring the rate of dissolution, which can be adapted using standard dissolution apparatus such as those specified by the United States Pharmacopeia (USP).

Logical Diagram of Factors Influencing Dissolution

G cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Conditions BeSO4 This compound (Solid) DissolutionRate Dissolution Rate ParticleSize Particle Size ParticleSize->DissolutionRate -ve correlation (smaller size, faster rate) HydrationState Hydration State (Anhydrous vs. Hydrated) HydrationState->DissolutionRate Temperature Temperature Temperature->DissolutionRate +ve correlation Agitation Agitation Rate Agitation->DissolutionRate +ve correlation pH pH of Medium pH->DissolutionRate influences via hydrolysis

References

Thermal Decomposition and Stability of Beryllium Sulfate Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium sulfate and its hydrated forms are compounds of significant interest in various scientific and industrial fields. Understanding their thermal stability and decomposition pathways is crucial for applications ranging from ceramics manufacturing to catalyst development. This technical guide provides an in-depth analysis of the thermal decomposition of this compound hydrates, focusing on quantitative data, detailed experimental protocols, and the logical progression of their thermal degradation.

Thermal Decomposition Pathway

The thermal decomposition of this compound tetrahydrate (BeSO₄·4H₂O), the most common hydrate, proceeds through a series of dehydration steps, culminating in the formation of beryllium oxide. Each step is characterized by a specific temperature range and the loss of a defined number of water molecules.

The decomposition begins with the sequential loss of water molecules from the tetrahydrate to form the dihydrate, and subsequently the anhydrous salt.[1] Further heating leads to the final decomposition of the anhydrous this compound into beryllium oxide and sulfur trioxide.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound hydrates.

Table 1: Thermal Decomposition Stages of this compound Tetrahydrate (BeSO₄·4H₂O)

Decomposition StageTemperature Range (°C)Mass Loss (%) (Theoretical)Mass Loss (%) (Experimental)Reference
BeSO₄·4H₂O → BeSO₄·2H₂O + 2H₂O~50 - 16620.33~20[1]
BeSO₄·2H₂O → BeSO₄ + 2H₂O~166 - 27020.33~20[1]
BeSO₄ → BeO + SO₃> 55045.18 (of anhydrous BeSO₄)-[3]

Table 2: Thermodynamic and Kinetic Data for the Dehydration of BeSO₄·4H₂O

ParameterValueUnitsMethodReference
Enthalpy of Dehydration (ΔHdeh)171.9kJ mol⁻¹DSC[4]
Activation Energy (Ea) for DehydrationNot explicitly found in searcheskJ mol⁻¹TGA-

Experimental Protocols

The characterization of the thermal decomposition of this compound hydrates relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the stoichiometry of dehydration and decomposition reactions.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer TGA 4000) equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: A small, representative sample of this compound hydrate (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., platinum, alumina).[5]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere and remove gaseous decomposition products.[6]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).

    • Heat the sample at a constant, linear rate (e.g., 5 or 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).[1]

  • Data Acquisition: Record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.

    • Determine the mass loss at each step and compare it to the theoretical values to identify the intermediate and final products.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with phase transitions, such as dehydration.

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC7) with a suitable cooling system.

Procedure:

  • Sample Preparation: A small amount of the this compound hydrate sample (typically 5-15 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed to ensure that the water vapor evolved during dehydration remains in the vicinity of the sample, allowing for the accurate measurement of the enthalpy of dehydration.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., argon) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below the first thermal event.

    • Heat the sample at a constant rate (e.g., 5 °C/min) through the temperature range of interest.[1]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Integrate the area under the endothermic peaks corresponding to the dehydration steps to determine the enthalpy of dehydration (ΔHdeh).

Powder X-ray Diffraction (XRD)

Powder X-ray diffraction is used to identify the crystalline phases present in a material at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) and a detector.

Procedure:

  • Sample Preparation:

    • Prepare samples of the initial this compound hydrate and the residues obtained by heating the hydrate to specific temperatures corresponding to the plateaus observed in the TGA curve.

    • The samples should be finely ground to a homogenous powder to ensure random crystal orientation.

    • Mount the powder on a sample holder. The surface of the sample should be flat and level with the holder's surface.[7]

  • Instrument Setup:

    • Place the sample holder in the diffractometer.

    • Set the X-ray generator to the desired voltage and current.

  • Data Acquisition:

    • Scan the sample over a specific 2θ range (e.g., 10-80°) with a defined step size and dwell time.

  • Data Analysis:

    • Plot the diffracted X-ray intensity versus the 2θ angle to obtain the diffraction pattern.

    • Compare the experimental diffraction patterns with standard patterns from a database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases present at each stage of decomposition.

Visualizations

Thermal Decomposition Pathway of BeSO₄·4H₂O

G Thermal Decomposition Pathway of this compound Tetrahydrate BeSO4_4H2O BeSO₄·4H₂O (Tetrahydrate) BeSO4_2H2O BeSO₄·2H₂O (Dihydrate) BeSO4_4H2O->BeSO4_2H2O ~50-166 °C -2H₂O BeSO4 BeSO₄ (Anhydrous) BeSO4_2H2O->BeSO4 ~166-270 °C -2H₂O BeO BeO (Beryllium Oxide) BeSO4->BeO > 550 °C -SO₃

Caption: Stepwise thermal decomposition of this compound tetrahydrate.

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Thermal Analysis of this compound Hydrates cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Structural Analysis cluster_4 Results start This compound Hydrate Sample weigh Weigh Sample (5-15 mg) start->weigh tga_dsc TGA / DSC Analysis (e.g., 10 °C/min) weigh->tga_dsc analyze_tga Analyze TGA Data: - Mass Loss % - Decomposition Temps tga_dsc->analyze_tga analyze_dsc Analyze DSC Data: - Enthalpy of Dehydration tga_dsc->analyze_dsc heat_to_intermediate Heat to Intermediate Stages (from TGA) analyze_tga->heat_to_intermediate report Compile Data: - Tables - Decomposition Pathway analyze_dsc->report xrd Powder XRD Analysis heat_to_intermediate->xrd analyze_xrd Identify Crystalline Phases xrd->analyze_xrd analyze_xrd->report

Caption: Workflow for the thermal and structural analysis of this compound hydrates.

References

A Technical Guide to the Thermodynamic Data for Beryllium Sulfate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of beryllium sulfate (BeSO₄). The information is curated for researchers, scientists, and professionals in drug development who require precise thermodynamic values and an understanding of the experimental methodologies used to determine them. This document summarizes key quantitative data in structured tables, details the experimental protocols for crucial measurements, and provides a visualization of the formation pathway.

Thermodynamic Data for this compound

The following tables summarize the standard thermodynamic properties for the formation of anhydrous this compound and its hydrated forms at 298.15 K (25 °C). These values are critical for understanding the stability and reactivity of these compounds.

Table 1: Standard Thermodynamic Properties of Anhydrous this compound (BeSO₄)

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔH°f-1205.2kJ/mol
Standard Gibbs Free Energy of FormationΔG°f-1093.9kJ/mol
Standard Molar Entropy78.0J/(mol·K)
Data sourced from multiple consistent results.[1]

Table 2: Standard Thermodynamic Properties of this compound Tetrahydrate (BeSO₄·4H₂O)

Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of FormationΔH°f-2423.7kJ/mol
Standard Gibbs Free Energy of FormationΔG°f-2080.7kJ/mol
Standard Molar Entropy233.0J/(mol·K)
Data sourced from multiple consistent results.[1]

Table 3: Heats of Solution for Beryllium and this compound Compounds

The heat of solution is a critical parameter in determining the enthalpy of formation. The following data represents the heat of solution in 1.160 molal H₂SO₄ at 25°C.

ReactionΔH₂₉₈ (kcal/mole)
Be(c) + 77.44(H₂SO₄·47.849 H₂O) → H₂(g) + BeSO₄(soln)-92.83 ± 0.11
BeSO₄(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄(soln)-16.45 ± 0.02
BeSO₄·2H₂O(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄·2H₂O(soln)-5.395 ± 0.019
BeSO₄·4H₂O(c) + 77.44 (H₂SO₄·47.849 H₂O) → BeSO₄·4H₂O(soln)1.513 ± 0.010
Data sourced from a study on the heats of formation of this compound and its hydrates.[2]

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of this compound has historically been conducted using precise calorimetric methods. The following sections detail the principles and general procedures for the key experimental techniques employed.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature. For this compound, this method was employed to determine its heat capacity from 10 K to 300 K.[3][4][5][6]

Methodology:

  • Sample Preparation: A precisely weighed sample of anhydrous this compound is placed in a sample container within the calorimeter. The container is then sealed to ensure an isolated system.

  • Calorimeter Setup: The sample container is placed within an adiabatic shield. This shield is heated or cooled to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings.

  • Heating and Measurement: A known quantity of electrical energy is supplied to the sample, causing its temperature to rise. The temperature change is meticulously measured using a calibrated thermometer.

  • Data Analysis: The heat capacity (Cₚ) is calculated from the electrical energy input (Q) and the resulting temperature change (ΔT) using the formula Cₚ = Q / ΔT. This process is repeated at various temperatures to obtain the heat capacity as a function of temperature.

Bunsen Ice Calorimetry for Enthalpy Measurement

For higher temperature ranges (350 K to 860 K), a Bunsen-type ice calorimeter was utilized to determine the enthalpy of this compound.[3][4][5][6] This method relies on the volume change associated with the melting of ice.

Methodology:

  • Calorimeter Preparation: The calorimeter consists of a central tube for the sample, surrounded by a jacket of ice and water in equilibrium at 0 °C. The volume change of the ice-water mixture is monitored by observing the movement of a mercury column in a capillary tube.

  • Sample Heating: A sample of this compound is heated to a known, stable temperature in a furnace.

  • Sample Drop: The heated sample is then rapidly transferred ("dropped") into the central tube of the ice calorimeter.

  • Enthalpy Measurement: The heat released by the sample as it cools to 0 °C melts a corresponding amount of ice. This melting causes a contraction in the volume of the ice-water mixture, which is measured by the displacement of the mercury column.

  • Calculation: The enthalpy change of the sample from its initial temperature to 0 °C is directly proportional to the volume change of the mercury. The calorimeter is calibrated using a substance with a known enthalpy.

Solution Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound and its hydrates is often determined indirectly through solution calorimetry. This involves measuring the heat changes when the compound and its constituent elements (in a suitable form) are dissolved in a specific solvent.

Methodology:

  • Calorimeter Setup: A precision calorimeter, often of the isoperibol or adiabatic type, is filled with a known volume of a suitable solvent (e.g., 1.160 molal H₂SO₄).[2] The temperature of the solvent is allowed to stabilize.

  • Dissolution of Reactants: A precisely weighed sample of beryllium metal is reacted with the sulfuric acid solution, and the resulting temperature change is recorded.

  • Dissolution of Product: In a separate experiment, a precisely weighed sample of anhydrous this compound is dissolved in the same solvent, and the temperature change is measured.

  • Hess's Law Calculation: By applying Hess's Law to the heats of solution of beryllium metal and this compound, the enthalpy of formation of this compound can be calculated. This process is repeated for the hydrated forms of this compound.

Visualization of this compound Formation

The following diagram illustrates the logical relationship in the formation of anhydrous this compound and its subsequent hydration to form the tetrahydrate.

G Be Beryllium (Be) BeSO4 Anhydrous this compound (BeSO₄) Be->BeSO4 ΔH°f = -1205.2 kJ/mol S Sulfur (S) S->BeSO4 O2 Oxygen (O₂) O2->BeSO4 H2O Water (H₂O) BeSO4_4H2O This compound Tetrahydrate (BeSO₄·4H₂O) H2O->BeSO4_4H2O BeSO4->BeSO4_4H2O + 4H₂O

Caption: Formation pathway of this compound and its tetrahydrate.

References

A Comprehensive Technical Guide to the Chemical Reactivity of Beryllium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reactivity of beryllium sulfate with a range of common laboratory reagents. The information is intended to support researchers, scientists, and professionals in drug development in understanding the chemical behavior of this compound, ensuring safe handling and its effective application in experimental settings. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Acid-Base Reactivity

The reactivity of this compound in aqueous solutions is largely governed by the high charge density of the beryllium ion (Be²⁺), which strongly influences its interactions with acids and bases.

Hydrolysis and Reaction with Water

In aqueous solutions, this compound undergoes hydrolysis, leading to the formation of an acidic solution.[1][2] This is due to the polarization of water molecules coordinated to the small, highly charged Be²⁺ ion, specifically the tetraaquaberyllium(II) complex, [Be(H₂O)₄]²⁺.[1][3] The primary hydrolysis reaction involves the donation of a proton from a coordinated water molecule to a solvent water molecule, forming a hydronium ion.[1]

Reaction: [Be(H₂O)₄]²⁺(aq) + H₂O(l) ⇌ [Be(H₂O)₃(OH)]⁺(aq) + H₃O⁺(aq)

This equilibrium results in a pH of 3.5-4.0 for saturated aqueous solutions of this compound at 25 °C.[1] Further hydrolysis can lead to the formation of polymeric beryllium hydroxo complexes, with the trimeric ion [Be₃(OH)₃(H₂O)₆]³⁺ being a particularly stable product.[2]

ParameterValueTemperature (°C)Reference
Hydrolysis Constant (K_h)~10⁻⁵.⁶25[1]
pK_a of [Be(H₂O)₄]²⁺~5.625[1]
Reactivity with Strong Bases

This compound reacts with strong bases, such as sodium hydroxide (NaOH), to precipitate beryllium hydroxide (Be(OH)₂).[1]

Reaction: BeSO₄(aq) + 2NaOH(aq) → Be(OH)₂(s) + Na₂SO₄(aq)

A key characteristic of beryllium hydroxide is its amphoteric nature. The precipitate will redissolve in an excess of a strong base to form the soluble tetrahydroxoberyllate(II) complex ion, [Be(OH)₄]²⁻.[1]

Reaction with Excess Base: Be(OH)₂(s) + 2NaOH(aq) → Na₂--INVALID-LINK--

Reactivity with Weak Bases

With weak bases like aqueous ammonia, this compound also precipitates beryllium hydroxide. This reaction is a common step in the industrial purification of beryllium compounds.[2]

Reaction: BeSO₄(aq) + 2NH₄OH(aq) → Be(OH)₂(s) + (NH₄)₂SO₄(aq)

Reactivity with Acids

Being a salt of a strong acid (sulfuric acid) and a weak base (beryllium hydroxide), this compound does not react significantly with non-oxidizing acids like hydrochloric acid (HCl). However, beryllium metal readily dissolves in non-oxidizing acids like dilute sulfuric acid and hydrochloric acid to form the corresponding beryllium salts and hydrogen gas.[2]

Reaction of Beryllium Metal with Sulfuric Acid: Be(s) + H₂SO₄(aq) → BeSO₄(aq) + H₂(g)[1][4]

Redox Reactivity

The redox reactivity of this compound is limited. The beryllium ion (Be²⁺) is difficult to reduce due to its very negative standard reduction potential (E° = -1.97 V for Be²⁺/Be).[1] The sulfate ion (SO₄²⁻) is also a weak oxidizing agent. Consequently, this compound is stable in the presence of most common oxidizing and reducing agents under normal laboratory conditions.[1]

Precipitation Reactions

This compound can undergo precipitation reactions with various reagents to form other beryllium salts. For instance, the reaction with ammonium carbonate is used to produce basic beryllium carbonate.

Reaction with Ammonium Carbonate: 2BeSO₄(aq) + 2(NH₄)₂CO₃(aq) + H₂O(l) → Be₂CO₃(OH)₂(s) + 2(NH₄)₂SO₄(aq) + CO₂(g)

Solubility

Aqueous Solubility

This compound is highly soluble in water. Its solubility increases with temperature.

Temperature (°C)Solubility ( g/100 mL)
036.2[1]
2040.0
6054.3[1]
Solubility in Organic Solvents

Thermal Decomposition

This compound tetrahydrate, the common commercial form, undergoes a stepwise dehydration upon heating, followed by decomposition at higher temperatures.[1]

Dehydration and Decomposition Stages:

Temperature (°C)Reaction
~110BeSO₄·4H₂O(s) → BeSO₄·2H₂O(s) + 2H₂O(g)[1]
~400BeSO₄·2H₂O(s) → BeSO₄(s) + 2H₂O(g)[1][3][7]
> 550-600BeSO₄(s) → BeO(s) + SO₃(g)[1][3][7]

The decomposition of the anhydrous sulfate to beryllium oxide and sulfur trioxide has an activation energy of approximately 180 kJ/mol.[1]

Experimental Protocols

Protocol for the Synthesis of Beryllium Hydroxide

This protocol describes the precipitation of beryllium hydroxide from an aqueous solution of this compound using sodium hydroxide.

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • pH meter or pH indicator paper

Procedure:

  • Prepare a 0.5 M solution of this compound by dissolving the appropriate amount of BeSO₄·4H₂O in deionized water.

  • Prepare a 1 M solution of sodium hydroxide.

  • Place the this compound solution in a beaker on a magnetic stirrer and begin stirring.

  • Slowly add the sodium hydroxide solution dropwise to the this compound solution.

  • A white precipitate of beryllium hydroxide will form. Monitor the pH of the solution; the precipitation is typically carried out in a neutral to slightly alkaline pH range (pH 7-9).

  • Continue adding sodium hydroxide until no further precipitation is observed.

  • Filter the precipitate using a Büchner funnel.

  • Wash the precipitate with deionized water to remove any soluble impurities, such as sodium sulfate.

  • Dry the beryllium hydroxide precipitate in a desiccator or at a low temperature in an oven.

Protocol for the Synthesis of Basic Beryllium Carbonate

This protocol outlines the preparation of basic beryllium carbonate from this compound and ammonium carbonate.

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Prepare a solution of this compound in deionized water.

  • Prepare a solution of ammonium carbonate in deionized water.

  • While stirring the this compound solution, slowly add the ammonium carbonate solution.

  • A white precipitate of basic beryllium carbonate will form.

  • Continue stirring for a period to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel.

  • Wash the precipitate with deionized water.

  • Dry the product at a low temperature.

Visualizations

Hydrolysis of Tetraaquaberyllium(II) Ion

Hydrolysis Be(H2O)4^2+ Be(H2O)4^2+ Be(H2O)3(OH)^+ Be(H2O)3(OH)^+ Be(H2O)4^2+->Be(H2O)3(OH)^+ + H2O H3O+ H3O+ Be(H2O)4^2+->H3O+ - H+ Workflow cluster_solution Solution Preparation cluster_reaction Precipitation cluster_separation Separation and Purification BeSO4_sol This compound Solution (0.5 M) Mix Slowly add NaOH to BeSO4 solution with stirring BeSO4_sol->Mix NaOH_sol Sodium Hydroxide Solution (1 M) NaOH_sol->Mix Filter Filter Precipitate (Büchner Funnel) Mix->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry Precipitate Wash->Dry Product Beryllium Hydroxide Be(OH)2 Dry->Product Amphoteric BeSO4 BeSO4(aq) Be(OH)2 Be(OH)2(s) (Precipitate) BeSO4->Be(OH)2 + 2OH- Be^2+ [Be(H2O)4]^2+(aq) (Acidic Solution) Be(OH)2->Be^2+ + 2H+ Be(OH)4^2- [Be(OH)4]^2-(aq) (Basic Solution) Be(OH)2->Be(OH)4^2- + 2OH-

References

Unveiling Beryllia's Salt: A Technical Guide to the Historical Discovery and Isolation of Beryllium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery and isolation of beryllium sulfate. Delving into the pioneering work of early 19th-century chemists, this document provides a detailed account of the methodologies likely employed, quantitative data, and a logical workflow of the processes. This guide serves as a valuable resource for researchers, scientists, and drug development professionals interested in the foundational chemistry of beryllium and its compounds.

Historical Context: From "Sweet Earth" to a New Element

The journey to isolating this compound began with the discovery of its constituent element, beryllium. In 1798, the French chemist Louis-Nicolas Vauquelin identified a new "earth" (oxide) within the minerals beryl and emerald.[1][2][3] Due to the sweet taste of its soluble salts, this new earth was initially named "glucina," derived from the Greek word "glykys" for sweet.[1][2][3] The metallic element itself was later isolated in 1828 by two chemists working independently: Friedrich Wöhler in Germany and Antoine-Alexandre-Brutus Bussy in France.[1][2][4] They achieved this by reducing beryllium chloride with potassium.[2][4]

However, the first isolation of a salt of this new earth, this compound, is credited to the renowned Swedish chemist Jöns Jakob Berzelius in 1815.[4] Berzelius, known for his meticulous and systematic analytical work, was a central figure in the development of modern chemistry.[5][6] His work on atomic weights and chemical nomenclature laid the groundwork for a deeper understanding of chemical compounds and their composition.[5][6]

The Pioneering Isolation: A Plausible Experimental Protocol

Extraction of Beryllium Oxide from Beryl

The initial and most challenging step was the extraction of beryllium oxide (then known as glucina) from the complex silicate mineral, beryl (Be₃Al₂(SiO₃)₆). The methods available at the time were arduous and required significant chemical manipulation. A likely approach would have been a variation of the methods later refined into the "sulfate process."

Experimental Protocol:

  • Pulverization: A sample of beryl mineral would be finely pulverized using a mortar and pestle to increase the surface area for chemical reaction.

  • Fusion with Alkali: The powdered beryl would be mixed with a strong alkali, such as potassium carbonate (potash) or sodium carbonate (soda ash), and heated to a high temperature in a crucible. This fusion process would break down the silicate structure of the mineral, rendering the beryllium and aluminum compounds more soluble in acid.

  • Acid Digestion: The resulting fused mass would be allowed to cool and then carefully treated with sulfuric acid (H₂SO₄). This would dissolve the beryllium and aluminum oxides, forming their respective sulfates, while much of the silicon would precipitate as silicic acid.

  • Separation of Silica: The solution would be filtered to remove the precipitated silicic acid and any other insoluble residues.

  • Selective Precipitation of Aluminum Hydroxide: The separation of beryllium from aluminum was a significant challenge for early chemists. One possible method involved the careful addition of a base, such as ammonia or potassium hydroxide. By controlling the pH, aluminum hydroxide, being less soluble, could be selectively precipitated, leaving this compound in the solution. This would likely have required multiple precipitations and dissolutions to achieve a reasonable degree of separation.

  • Precipitation of Beryllium Hydroxide: After the removal of aluminum, further addition of a base to the filtrate would precipitate beryllium hydroxide (Be(OH)₂).

  • Washing and Drying: The precipitated beryllium hydroxide would be thoroughly washed with water to remove any remaining soluble impurities and then dried.

Synthesis and Isolation of this compound

Once a relatively pure sample of beryllium hydroxide was obtained, the synthesis of this compound would have been a more straightforward process for a chemist of Berzelius's caliber.

Experimental Protocol:

  • Dissolution in Sulfuric Acid: The purified beryllium hydroxide would be carefully dissolved in a stoichiometric amount of dilute sulfuric acid. The reaction would produce a solution of this compound. Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O

  • Filtration: The resulting solution would be filtered to remove any unreacted beryllium hydroxide or other solid impurities.

  • Crystallization: The clear filtrate of this compound would then be concentrated by gentle heating to evaporate some of the water. As the solution became more concentrated and was allowed to cool, this compound would crystallize out of the solution, likely as the tetrahydrate (BeSO₄·4H₂O). The practice of crystallization was a well-established purification technique in the 19th century.

  • Isolation and Drying: The crystals of this compound would be isolated by filtration and then washed with a small amount of cold water to remove any remaining impurities from the mother liquor. The purified crystals would then be dried, likely at room temperature or in a desiccator, to yield the final product.

Quantitative Data

The following table summarizes some of the key quantitative data for this compound, which would have been of interest to early chemists in characterizing this new compound.

PropertyValue
Chemical Formula BeSO₄
Molar Mass (Anhydrous) 105.07 g/mol
Molar Mass (Tetrahydrate) 177.14 g/mol
Appearance White crystalline solid
Solubility in Water 36.2 g/100 mL at 0 °C42.5 g/100 mL at 25 °C100.9 g/100 mL at 100 °C
Crystal System (Tetrahydrate) Orthorhombic

Visualizing the Historical Workflow

The following diagrams illustrate the logical progression of the discovery and isolation of this compound, from the initial identification of a new "earth" to the final isolation of the pure crystalline salt.

Discovery_Timeline A 1798: Vauquelin discovers a new 'earth' (Beryllia) in Beryl B Initial name 'Glucina' due to sweet taste of its salts A->B leads to C 1815: Berzelius isolates this compound for the first time A->C enables D 1828: Wöhler and Bussy independently isolate metallic Beryllium C->D precedes

Caption: Timeline of the discovery of beryllium and the isolation of this compound.

Isolation_Workflow cluster_extraction Extraction of Beryllia from Beryl cluster_synthesis Synthesis of this compound Beryl Beryl Mineral (Be₃Al₂(SiO₃)₆) Pulverization Pulverization Beryl->Pulverization Fusion Fusion with Alkali Pulverization->Fusion Acid_Digestion Sulfuric Acid Digestion Fusion->Acid_Digestion Filtration1 Filtration (Remove Silica) Acid_Digestion->Filtration1 Precipitation_Al Selective Precipitation of Al(OH)₃ Filtration1->Precipitation_Al Precipitation_Be Precipitation of Be(OH)₂ Precipitation_Al->Precipitation_Be Beryllia Purified Beryllium Hydroxide (Beryllia) Precipitation_Be->Beryllia Dissolution Dissolution in Sulfuric Acid Beryllia->Dissolution Filtration2 Filtration Dissolution->Filtration2 Crystallization Crystallization Filtration2->Crystallization Isolation Isolation & Drying Crystallization->Isolation BeSO4 This compound Crystals (BeSO₄·4H₂O) Isolation->BeSO4

Caption: Inferred experimental workflow for the historical isolation of this compound.

Conclusion

The discovery and isolation of this compound by Jöns Jakob Berzelius represent a significant, albeit less celebrated, milestone in the history of chemistry. Working with rudimentary equipment and a foundational understanding of chemical principles, Berzelius and his contemporaries laid the groundwork for the systematic study of the elements and their compounds. This technical guide provides a plausible reconstruction of the experimental protocols of the era, offering valuable insight into the challenges and ingenuity of early 19th-century chemists. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of analytical and synthetic chemistry.

References

Spectroscopic Characterization of Beryllium Sulfate Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize beryllium sulfate and its hydrated forms. This compound (BeSO₄), an inorganic compound with unique physicochemical properties owing to the small size and high charge density of the Be²⁺ ion, is utilized in specialized applications, including as a precursor for high-technology ceramics and in nuclear research.[1] A thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic methods, is crucial for its application and for ensuring safety in handling.

This guide details the application of vibrational spectroscopy (Infrared and Raman), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound compounds. It provides a summary of key quantitative data, detailed experimental protocols, and a logical workflow for the characterization of these materials.

Molecular Structure and Hydration States

This compound is commonly found in its tetrahydrate form, [Be(H₂O)₄]SO₄, a white crystalline solid.[2] In this state, the beryllium cation is tetrahedrally coordinated to four water molecules, forming a [Be(H₂O)₄]²⁺ complex.[2] This is in contrast to the analogous magnesium salt, MgSO₄·6H₂O, which features an octahedrally coordinated magnesium ion.[2] The tetrahydrate can be converted to other hydrated forms and the anhydrous salt by heating. The dehydration process occurs in steps, with the dihydrate forming at approximately 110 °C and the anhydrous form at 400 °C.[1] The anhydrous compound decomposes into beryllium oxide (BeO) and sulfur trioxide (SO₃) at temperatures between 550-600 °C.[1]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is a powerful tool for probing the structure of this compound compounds, providing insights into the coordination of the beryllium ion and the symmetry of the sulfate anion.

Infrared (IR) Spectroscopy

Infrared spectra of this compound tetrahydrate show characteristic absorption bands corresponding to the vibrational modes of the [Be(H₂O)₄]²⁺ cation and the sulfate (SO₄²⁻) anion. A strong absorption band around 531 cm⁻¹ is indicative of the totally symmetric BeO₄ stretching mode, confirming the tetrahedral coordination of the beryllium ion.[1] The vibrational modes of the sulfate anion are also clearly observable, though they are slightly perturbed from those of the free sulfate ion due to crystal field effects and hydrogen bonding.[1]

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy in the characterization of this compound. The symmetric stretching mode of the sulfate ion (ν₁) is typically observed as a strong peak around 981 cm⁻¹, while the symmetric bending mode (ν₂) appears near 451 cm⁻¹.[1]

Quantitative Vibrational Spectroscopy Data

The following table summarizes the characteristic vibrational frequencies for different forms of this compound.

Vibrational Mode BeSO₄·4H₂O (cm⁻¹)[1] Anhydrous BeSO₄ (cm⁻¹)[3] Assignment
ν₁ (SO₄²⁻)981-Symmetric Stretch
ν₂ (SO₄²⁻)451-Symmetric Bend
ν₃ (SO₄²⁻)11001137Asymmetric Stretch
ν₄ (SO₄²⁻)611574Asymmetric Bend
ν (BeO₄)531-Symmetric Stretch

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements. For this compound, XPS can be used to identify the oxidation states of beryllium, sulfur, and oxygen.

The binding energy of the Be 1s electron is expected to be higher than that of metallic beryllium (around 110.5 eV) due to the +2 oxidation state of beryllium in the sulfate.[4] For comparison, the Be 1s binding energy in beryllium oxide (BeO) is approximately 113.4 eV.[4] The S 2p binding energy for sulfate (SO₄²⁻) is typically observed in the range of 168.8 eV to 169.7 eV.

Quantitative XPS Data
Core Level Expected Binding Energy (eV) Reference Compound Binding Energy (eV)
Be 1s> 110.5Be (metal): ~110.5[4], BeO: ~113.4[4]
S 2p168.8 - 169.7-
O 1s--

Nuclear Magnetic Resonance (NMR) Spectroscopy

⁹Be NMR spectroscopy is a useful technique for studying the coordination environment of beryllium in solution and in the solid state. This compound dissolved in D₂O is used as the reference standard for ⁹Be NMR, with its chemical shift set to 0 ppm.[5] This resonance corresponds to the four-coordinate [Be(D₂O)₄]²⁺ complex.[5] The ⁹Be nucleus is quadrupolar, which can lead to broad lines in the NMR spectrum for complexes with low symmetry.[5] However, for symmetric species like [Be(H₂O)₄]²⁺, relatively sharp lines can be obtained.[5]

Quantitative ⁹Be NMR Data
Compound Solvent Chemical Shift (ppm) Linewidth (Hz)
BeSO₄D₂O0 (Reference)[5]~7[5]

Experimental Protocols

Synthesis of this compound Forms
  • This compound Tetrahydrate (BeSO₄·4H₂O): This form can be prepared by reacting an aqueous solution of a beryllium salt (e.g., beryllium carbonate or hydroxide) with sulfuric acid, followed by evaporation of the solution and crystallization.[1]

  • This compound Dihydrate (BeSO₄·2H₂O): The dihydrate can be obtained by heating the tetrahydrate at approximately 110 °C.[1]

  • Anhydrous this compound (BeSO₄): The anhydrous form is prepared by heating the tetrahydrate or dihydrate at 400 °C.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Thoroughly dry the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind a small amount of the sample (typically 1-2 mg) with about 200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the crystalline this compound sample on a clean microscope slide or in a capillary tube.

  • Data Acquisition:

    • Place the sample on the microscope stage of the Raman spectrometer.

    • Focus the laser (e.g., 532 nm or 785 nm) onto the sample. Use a low laser power to avoid sample degradation.

    • Acquire the Raman spectrum over a suitable range (e.g., 100-4000 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • For powdered samples, press the powder into a clean indium foil or sprinkle it onto a conductive carbon tape.

    • Mount the prepared sample onto the XPS sample holder.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the Be 1s, S 2p, O 1s, and C 1s regions.

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

⁹Be Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (Solution State):

    • Dissolve the this compound sample in deuterium oxide (D₂O) to the desired concentration (e.g., 0.43 m).[5]

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ⁹Be NMR spectrum using a high-field NMR spectrometer.

    • Reference the spectrum to the resonance of BeSO₄ in D₂O at 0 ppm.

Characterization Workflow and Data Analysis

The following diagrams illustrate a logical workflow for the spectroscopic characterization of a this compound sample and a conceptual representation of the data analysis process.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of BeSO4 (anhydrous, dihydrate, tetrahydrate) IR FTIR Spectroscopy Synthesis->IR Acquire Spectra Raman Raman Spectroscopy Synthesis->Raman Acquire Spectra XPS XPS Analysis Synthesis->XPS Acquire Spectra NMR 9Be NMR Spectroscopy Synthesis->NMR Acquire Spectra Vibrational_Analysis Vibrational Mode Analysis (BeO4 & SO4 species) IR->Vibrational_Analysis Raman->Vibrational_Analysis Chemical_State Chemical State Analysis (Binding Energies) XPS->Chemical_State Coordination Coordination Environment (Chemical Shift) NMR->Coordination Final_Report Comprehensive Structural and Chemical Characterization Vibrational_Analysis->Final_Report Chemical_State->Final_Report Coordination->Final_Report Data_Analysis_Concept Conceptual Data Analysis Pathway cluster_processing Data Processing cluster_interpretation Interpretation Raw_Data Raw Spectroscopic Data (IR, Raman, XPS, NMR) Baseline_Correction Baseline Correction & Normalization Raw_Data->Baseline_Correction Peak_Fitting Peak Fitting & Deconvolution Raw_Data->Peak_Fitting BE_Calibration Binding Energy Calibration (XPS) Raw_Data->BE_Calibration Chemical_Shift_Analysis Chemical Shift Analysis (Coordination) Peak_Assignment Peak Assignment (Vibrational Modes, Core Levels) Baseline_Correction->Peak_Assignment Peak_Fitting->Peak_Assignment Peak_Fitting->Chemical_Shift_Analysis BE_Calibration->Peak_Assignment Structure_Determination Structural & Chemical State Determination Peak_Assignment->Structure_Determination Chemical_Shift_Analysis->Structure_Determination

References

Methodological & Application

Beryllium Sulfate as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium sulfate (BeSO₄) is recognized as a Lewis acid catalyst capable of promoting certain organic synthesis reactions.[1][2] Its utility stems from the electron-deficient nature of the beryllium cation, which can activate electrophiles. However, due to the inherent toxicity of beryllium compounds, its application in modern organic synthesis is limited, and stringent safety precautions are paramount. These notes provide an overview of potential applications and a general protocol for its use in Friedel-Crafts acylation, a classic Lewis acid-catalyzed reaction.[3]

Caution: this compound is a highly toxic and carcinogenic substance. All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Inhalation and skin contact must be strictly avoided.

Applications in Organic Synthesis

This compound has been mentioned as a potential catalyst in the following types of organic reactions:

  • Friedel-Crafts Reactions: As a Lewis acid, this compound can be employed to catalyze the acylation and alkylation of aromatic compounds.[2]

  • Polymerization Reactions: It has been cited in the context of polyethylene glycol synthesis, likely by promoting the ring-opening polymerization of ethylene oxide.[1]

  • Esterification and Fatty Acid Synthesis: this compound may catalyze the esterification of carboxylic acids and alcohols, a reaction often promoted by Lewis or Brønsted acids.[1]

Experimental Protocols

Protocol 1: this compound Catalyzed Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using this compound as a catalyst. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.

Materials:

  • This compound (anhydrous)

  • Anisole

  • Acetyl chloride

  • Anhydrous nitrobenzene (solvent)

  • Magnetic stirrer and stir bars

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube, add anhydrous nitrobenzene.

  • Addition of Catalyst and Reactant: To the solvent, add this compound followed by anisole. Stir the mixture to ensure homogeneity.

  • Initiation of Reaction: Slowly add acetyl chloride to the reaction mixture at room temperature with continuous stirring.

  • Reaction Progression: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding cold, dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Quantitative Data:

No specific quantitative data for the this compound-catalyzed acylation of anisole is available in the reviewed literature. The following table is a template that researchers can use to record their experimental data for comparison.

EntrySubstrateAcylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1AnisoleAcetyl ChlorideUser-definedNitrobenzeneUser-definedUser-definedUser-defined
2TolueneBenzoyl ChlorideUser-definedCS₂User-definedUser-definedUser-defined

Visualizations

Logical Workflow for this compound Catalyzed Friedel-Crafts Acylation

The following diagram illustrates the general workflow for carrying out a Friedel-Crafts acylation reaction using this compound as a catalyst.

G A Reaction Setup (Anhydrous Conditions) B Add Solvent, this compound, and Aromatic Substrate A->B C Slowly Add Acylating Agent B->C D Heat and Monitor Reaction (TLC/GC) C->D E Reaction Quench (Dilute Acid) D->E F Aqueous Workup and Extraction E->F G Purification (e.g., Column Chromatography) F->G H Product Characterization G->H

Caption: General workflow for a Friedel-Crafts acylation.

Proposed Catalytic Cycle for Friedel-Crafts Acylation

This diagram outlines a plausible catalytic cycle for the this compound-mediated Friedel-Crafts acylation.

G BeSO4 BeSO₄ (Lewis Acid Catalyst) AcyliumIon [R-C=O]⁺ (Acylium Ion) BeSO4->AcyliumIon Activates AcylHalide R-CO-Cl (Acyl Halide) AcylHalide->AcyliumIon Intermediate Wheland Intermediate AcyliumIon->Intermediate Electrophilic Attack Arene Ar-H (Aromatic Ring) Arene->Intermediate Product Ar-CO-R (Aryl Ketone) Intermediate->Product Deprotonation RegenCat BeSO₄ (Regenerated Catalyst) Product->RegenCat Releases RegenCat->BeSO4

Caption: Proposed catalytic cycle for Friedel-Crafts acylation.

References

Application Note: Preparation of High-Purity Beryllium Sulfate Solutions for Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Beryllium sulfate (BeSO₄) is a key intermediate in the production of high-purity beryllium oxide (BeO) for ceramics and is utilized in various research applications.[1] For analytical purposes, particularly in trace metal analysis, toxicology studies, and drug development, the purity of the this compound solution is paramount. Impurities can cause significant interference in sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectrometry (GFAAS), leading to inaccurate results.[2][3][4] Furthermore, the extreme toxicity of beryllium and its compounds necessitates meticulous handling and preparation procedures to ensure operator safety and prevent sample contamination.[2][5]

This application note provides detailed protocols for both the purification of this compound and the preparation of analytical solutions from various sample matrices. It covers methods ranging from classical recrystallization to advanced solvent extraction for obtaining high-purity solid material, as well as standardized digestion and extraction procedures for preparing samples for instrumental analysis.

Part 1: Synthesis and Purification of this compound

The most common form of this compound is the tetrahydrate ([Be(H₂O)₄]SO₄), which can be synthesized by reacting beryllium hydroxide or oxide with sulfuric acid.[5][6] Subsequent purification is essential to remove metallic impurities.

Protocol 1: Purification by Fractional Crystallization

Fractional crystallization is a widely used commercial method for producing high-purity this compound tetrahydrate.[5] This technique relies on differences in solubility between the desired compound and its impurities.

Methodology:

  • Prepare a saturated aqueous solution of commercial-grade this compound at an elevated temperature (e.g., 60 °C). Solubility increases significantly with temperature.[6]

  • Slowly cool the solution to allow for the formation of well-defined crystals of BeSO₄·4H₂O. The majority of impurities will remain in the mother liquor.

  • Separate the crystals from the supernatant by filtration.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.

  • Repeat the process of dissolution, crystallization, and filtration multiple times to achieve the desired purity.

  • Dry the final crystals at a temperature below 92 °C to prevent the loss of hydration water.[5]

Protocol 2: High-Purity Purification by Solvent Extraction

For applications requiring exceptionally high purity, solvent extraction is a superior method capable of removing trace metal impurities that may co-crystallize. This protocol is based on the work by Grinstead and Surls for preparing very high-purity beryllium compounds.[7]

Methodology:

  • Aqueous Phase Preparation: Dissolve the impure this compound in deionized water. Add a sufficient amount of ethylenediaminetetra-acetic acid (EDTA) to the solution to form stable complexes with all potential metallic impurities (e.g., Al, Fe, Ni).

  • Organic Phase Preparation: Prepare an extractant solution of 2-ethylhexoic acid in kerosene.

  • Extraction: Combine the aqueous and organic phases in a separation funnel. Shake vigorously to facilitate the extraction of beryllium into the organic phase, while the EDTA-complexed impurities remain in the aqueous phase.

  • Phase Separation: Allow the phases to separate and drain the aqueous layer containing the impurities.

  • Scrubbing (Further Purification): Wash the organic phase with a 4 M sulfuric acid solution. This step helps to remove any co-extracted impurities.[7]

  • Stripping: Remove the purified beryllium from the organic phase by stripping it with a strong acid solution, such as concentrated HCl or HF, to yield a high-purity aqueous beryllium salt solution.

  • Crystallization: The resulting high-purity solution can be reacted with sulfuric acid and carefully evaporated to crystallize ultra-pure this compound tetrahydrate.[1][8]

G cluster_aq Aqueous Phase cluster_org Organic Phase A Impure BeSO4 Solution B Add EDTA to Complex Impurities A->B C Aqueous Phase with Impurity-EDTA Complexes B->C J Mix & Extract C->J D Waste: Aqueous Phase (Impurities) E Organic Extractant (2-ethylhexoic acid in Kerosene) E->J F Organic Phase with Be G Scrub with 4M H2SO4 F->G H Strip with Strong Acid (HCl/HF) G->H I High-Purity Be Salt Solution H->I J->D Impurities remain J->F Be extracts

Caption: Workflow for purifying this compound via solvent extraction.

Part 2: Preparation of Analytical Solutions from Solid Samples

This section details protocols for dissolving beryllium-containing samples to create a liquid solution suitable for analysis by modern instrumentation. The choice of method depends on the sample matrix, the chemical form of beryllium (e.g., soluble salt vs. refractory oxide), and the analytical technique to be used.

Protocol 3: Strong Acid Digestion for GFAAS Analysis (NIOSH 7102)

This method is a robust procedure for preparing samples collected on mixed-cellulose ester (MCE) filters for analysis by Graphite Furnace Atomic Absorption Spectrometry.[2]

Methodology:

  • Carefully transfer the filter sample into a 125-mL Phillips beaker.

  • In a fume hood, add 10 mL of concentrated nitric acid (HNO₃) and 1 mL of concentrated sulfuric acid (H₂SO₄).[2] Cover with a watchglass.

  • Heat the beaker on a hotplate at 150 °C until the brown fumes of HNO₃ disappear.

  • Increase the temperature to 400 °C and heat until dense, white fumes of H₂SO₄ appear. For refractory materials like ore, hydrofluoric acid (HF) may be required in the digestion, and the sample should be heated to complete dryness.[2]

  • Cool the beaker, then rinse the watchglass and beaker sides with deionized water, and evaporate the solution just to dryness.

  • Pipette exactly 10.0 mL of the final solution matrix (2% w/v Sodium Sulfate / 3% v/v Sulfuric Acid) into the beaker.[2]

  • Gently heat in a 60-70 °C water bath for 10 minutes and allow to stand overnight to ensure complete dissolution of the this compound residue.[2] The sample is now ready for GFAAS analysis.

G A Place Sample Filter in Beaker B Add conc. HNO3 + H2SO4 A->B C Heat on Hotplate (150°C) until brown fumes cease B->C D Heat at 400°C until white SO3 fumes appear C->D E Cool and Rinse D->E F Evaporate to Dryness E->F G Add Final Solution Matrix (10 mL 2% Na2SO4 / 3% H2SO4) F->G H Heat in Water Bath (60-70°C) + Stand Overnight G->H I Solution Ready for GFAAS Analysis H->I

Caption: Workflow for NIOSH 7102 strong acid sample digestion.

Protocol 4: Microwave Digestion for ICP-OES/ICP-MS Analysis (OSHA Method)

Microwave digestion is a faster, more efficient method that uses less acid and is ideal for preparing samples for ICP-based analysis, as it avoids the use of sulfuric acid which can cause polyatomic interferences.[9]

Methodology:

  • Place the sample (e.g., filter wipe) into a Pyrex microwave digestion vessel.

  • Add an appropriate volume of concentrated nitric acid (e.g., 5-10 mL). Ultra-pure nitric acid is recommended to minimize background contamination.[9]

  • Seal the vessel and place it in the microwave digestion system.

  • Program the microwave to heat the sample to a high temperature (e.g., 215 °C) and hold for a specified time (e.g., 15-20 minutes) to ensure complete digestion, even of refractory beryllium oxide.[9]

  • After the program is complete, allow the vessel to cool completely before opening.

  • Quantitatively transfer the digested solution to a Class-A volumetric flask.

  • Dilute the sample to the final volume (e.g., 25 mL) with deionized water. The sample is now ready for ICP-OES or ICP-MS analysis.[9]

G A Place Sample in Microwave Vessel B Add conc. Nitric Acid A->B C Seal Vessel & Place in Microwave B->C D Run Digestion Program (e.g., 215°C for 15 min) C->D E Cool Vessel Completely D->E F Quantitatively Transfer Solution E->F G Dilute to Final Volume with Deionized Water F->G H Solution Ready for ICP-OES/MS Analysis G->H

Caption: Workflow for microwave-assisted sample digestion.

Protocol 5: Ammonium Bifluoride Extraction for Fluorescence Analysis

This method provides a simpler, less hazardous alternative to strong acid digestion and is effective for dissolving both soluble and refractory forms of beryllium.[10][11][12] It is the basis for several NIOSH and ASTM methods and is suitable for field-portable analysis.[13]

Methodology:

  • Place the sample (air filter or wipe) into a suitable container, such as a centrifuge tube.

  • Add a defined volume (e.g., 10 mL) of 1% aqueous ammonium bifluoride (NH₄HF₂) solution.[10]

  • Agitate the sample for a minimum of 30 minutes. For refractory beryllium oxide, heating the extraction solution can improve recovery.[10]

  • Take an aliquot of the extract for analysis.

  • Add the extract to a detection solution containing a fluorescence reagent, such as hydroxybenzoquinoline sulfonate (HBQS). The complex between beryllium and HBQS forms instantaneously.[14]

  • Measure the fluorescence of the Be-HBQS complex using a fluorometer to determine the beryllium concentration.[12][14]

G A Place Sample in Tube B Add 1% Ammonium Bifluoride (NH4HF2) Solution A->B C Agitate for >30 minutes (Heat if BeO is present) B->C D Take Aliquot of Extract C->D E Add to HBQS Fluorescence Reagent D->E F Measure Fluorescence with Fluorometer E->F G Determine Be Concentration F->G

Caption: Workflow for NH₄HF₂ extraction for fluorescence analysis.

Part 3: Data Presentation and Comparison

The selection of a preparation method is intrinsically linked to the analytical instrumentation and desired detection limits.

Table 1: Comparison of Sample Preparation Protocols

MethodPrinciplePrimary ApplicationKey ReagentsProsCons
Strong Acid Digestion Complete matrix destructionGFAASConc. HNO₃, Conc. H₂SO₄Robust, effective for various matrices[2]Time-consuming, uses hazardous acids, H₂SO₄ unsuitable for ICP-MS
Microwave Digestion Acid digestion under high T/PICP-OES, ICP-MSConc. HNO₃Fast, efficient, closed system reduces contamination, suitable for ICP-MS[9]Requires specialized equipment
NH₄HF₂ Extraction Selective extractionFluorescence SpectroscopyAmmonium Bifluoride (NH₄HF₂)Less hazardous, fast, field-portable, effective for BeO[10][11]Potential for matrix interferences, may not be suitable for all sample types

Table 2: Typical Analytical Standard Concentrations

Method ReferenceAnalytical TechniqueConcentration RangeMatrix
NIOSH 7102[2]GFAAS0.005 to 1 µg Be per sample2% Na₂SO₄ / 3% H₂SO₄
OSHA Method[9]ICP-OES0.001, 0.05, and 1 µg/mL Be20% (v/v) Nitric Acid
Fluorescence[10][12]FluorometryDynamic range from <1 ng to >10 µg per sample1% Ammonium Bifluoride

Safety Precautions

Beryllium is classified as a Group 1 human carcinogen by the IARC, and chronic inhalation exposure can lead to Chronic Beryllium Disease (CBD).[5] All work with beryllium compounds must be performed in a designated area, inside a fume hood, with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection if airborne particles are possible. Adhere strictly to all institutional and national safety guidelines for handling this highly toxic material.

References

Application Notes: Production of Beryllium Metal from Beryl Ore via the Sulfate Process

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The extraction of beryllium metal from its primary ore, beryl (3BeO·Al₂O₃·6SiO₂), is a complex and energy-intensive process. One of the established methods involves the conversion of beryllium oxide in the ore to a soluble beryllium sulfate, which is then purified and converted to a halide salt for subsequent reduction to the metal. This document outlines the key stages of this process, providing detailed protocols and quantitative data for researchers and professionals in the field. The primary route discussed involves the formation of this compound, its conversion to beryllium hydroxide, followed by fluorination and magnesiothermic reduction. An alternative final step of chlorination and electrolysis is also mentioned.

Key Production Stages

The overall process can be broken down into the following key stages:

  • Beryl Ore Processing: Extraction of beryllium oxide from the beryl ore.

  • This compound Formation: Conversion of beryllium oxide to this compound.

  • Purification and Beryllium Hydroxide Precipitation: Removal of impurities and isolation of beryllium as beryllium hydroxide.

  • Conversion to Beryllium Fluoride: Transformation of beryllium hydroxide into beryllium fluoride.

  • Reduction to Beryllium Metal: Production of beryllium metal from beryllium fluoride via magnesiothermic reduction.

An alternative to steps 4 and 5 is the conversion of beryllium hydroxide to beryllium chloride, followed by electrolysis.

Data Presentation

Table 1: Quantitative Parameters for Beryl Ore Processing and Sulfate Formation

ParameterValueUnits
Beryl Ore GrindingPowder-
Melting Temperature1650°C
Quenching MediumWater-
Reheating Temperature250 - 300°C
Leaching AgentConcentrated Sulfuric Acid-

Table 2: Quantitative Parameters for Purification and Beryllium Hydroxide Precipitation

ParameterValueUnits
Precipitating AgentAqueous Ammonia-
Final ProductBeryllium Hydroxide (Be(OH)₂)-

Table 3: Quantitative Parameters for Conversion to Beryllium Fluoride

ParameterValueUnits
Fluorinating AgentAqueous Ammonium Hydrogen Fluoride-
Intermediate ProductAmmonium Tetrafluoroberyllate ((NH₄)₂BeF₄)-
Thermal Decomposition Temperature1000°C
Final ProductBeryllium Fluoride (BeF₂)-

Table 4: Quantitative Parameters for Magnesiothermic Reduction of Beryllium Fluoride

ParameterValueUnits
Reducing AgentMagnesium (Mg)-
Initial Reduction Temperature900 - 1050°C
Initial Reaction Time30minutes
Separation Temperature1300°C
Separation Time10minutes
Beryllium Extraction Rate (without CaCl₂)68.8wt %
Beryllium Purity (without CaCl₂)99.5wt %
Beryllium Extraction Rate (with CaCl₂)93.3wt %
Beryllium Purity (with CaCl₂)99.4wt %

Table 5: Quantitative Parameters for Electrolysis of Beryllium Chloride (Alternative Route)

ParameterValueUnits
ElectrolyteMolten Beryllium Chloride (BeCl₂)-
Cathode MaterialNickel-
Anode MaterialGraphite-
Operating Temperature300 - 400°C
Interpolar Voltage1.95 - 2.5V
Cathode Current Density5 - 30mA/cm²

Experimental Protocols

Protocol 1: this compound Production from Beryl Ore

  • Ore Preparation: Grind the beryl ore into a fine powder to increase the surface area for subsequent reactions.

  • Melting: Heat the powdered beryl ore to 1650 °C in a suitable furnace to form a molten mixture.[1]

  • Quenching: Rapidly cool the molten ore by pouring it into water. This process, known as quenching, creates a glassy frit that is more amenable to chemical attack.[1]

  • Sulfation: Reheat the quenched frit to a temperature range of 250-300 °C in the presence of concentrated sulfuric acid. This reaction selectively converts the beryllium oxide in the frit to this compound (BeSO₄), while also forming aluminum sulfate.[1]

Protocol 2: Purification and Beryllium Hydroxide Precipitation

  • Leaching: Dissolve the sulfated mass in water to bring the this compound and aluminum sulfate into solution.

  • Impurity Removal: Add aqueous ammonia to the solution. This selectively precipitates aluminum hydroxide, which can be removed by filtration, leaving a purified this compound solution.[1]

  • Precipitation: Continue the addition of aqueous ammonia to the purified this compound solution to precipitate beryllium hydroxide (Be(OH)₂).

  • Filtration and Washing: Filter the precipitated beryllium hydroxide and wash it thoroughly with deionized water to remove any remaining soluble impurities.

Protocol 3: Conversion of Beryllium Hydroxide to Beryllium Fluoride

  • Reaction with Ammonium Bifluoride: React the purified beryllium hydroxide with an aqueous solution of ammonium bifluoride ((NH₄)HF₂). This reaction forms a precipitate of ammonium tetrafluoroberyllate ((NH₄)₂BeF₄). The chemical equation for this reaction is: Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O.[2]

  • Purification: The ammonium tetrafluoroberyllate can be purified by recrystallization.

  • Thermal Decomposition: Heat the purified ammonium tetrafluoroberyllate to 1000 °C. This thermal decomposition yields anhydrous beryllium fluoride (BeF₂), ammonia (NH₃), and hydrogen fluoride (HF). The reaction is: (NH₄)₂BeF₄ → BeF₂ + 2NH₃ + 2HF.[1][2]

Protocol 4: Magnesiothermic Reduction of Beryllium Fluoride

  • Reaction Setup: In a graphite crucible under an inert argon atmosphere, mix beryllium fluoride with magnesium metal.

  • Reduction: Heat the mixture to a temperature in the range of 900-1050 °C and maintain for 30 minutes.[3] Magnesium reduces beryllium fluoride to form beryllium metal and magnesium fluoride (MgF₂). The reaction is: BeF₂ + Mg → Be + MgF₂.[2]

  • Separation: After the initial reduction, increase the temperature to 1300 °C and hold for 10 minutes. This allows the molten beryllium metal to separate from the lighter magnesium fluoride slag.[3]

  • Casting: The molten beryllium can then be cast into ingots. For enhanced extraction rates, calcium chloride (CaCl₂) can be added to the initial reaction mixture.[3]

Protocol 5: Electrolysis of Beryllium Chloride (Alternative Final Stage)

  • Beryllium Chloride Production: Beryllium hydroxide is heated to form beryllium oxide, which is then reacted with carbon and chlorine at high temperatures to produce beryllium chloride (BeCl₂).[1]

  • Electrolytic Cell Setup: The electrolysis is carried out in a nickel cell with a graphite anode and the nickel cell itself acting as the cathode. The electrolyte consists of a molten mixture of beryllium chloride and sodium chloride.[4]

  • Electrolysis: The electrolysis is conducted at a temperature of 300-400 °C. A direct current is passed through the molten salt at a voltage of 1.95-2.5 V and a cathode current density of 5-30 mA/cm².[4] Beryllium metal is deposited at the cathode, while chlorine gas is evolved at the anode.

  • Metal Recovery: The deposited beryllium can be recovered from the cathode.

Visualizations

Beryllium_Production_Workflow cluster_ore_processing Beryl Ore Processing & Sulfate Formation cluster_purification Purification & Hydroxide Precipitation cluster_fluoride_production Beryllium Fluoride Production cluster_reduction Magnesiothermic Reduction cluster_alternative_route Alternative Route: Electrolysis Beryl_Ore Beryl Ore Grinding Grinding Beryl_Ore->Grinding Melting Melting (1650 °C) Grinding->Melting Quenching Quenching (Water) Melting->Quenching Sulfation Sulfation (H₂SO₄, 250-300 °C) Quenching->Sulfation Beryllium_Sulfate_Solution Impure this compound Solution Sulfation->Beryllium_Sulfate_Solution Purification Purification (aq. NH₃) Beryllium_Sulfate_Solution->Purification Precipitation Precipitation (aq. NH₃) Purification->Precipitation Beryllium_Hydroxide Beryllium Hydroxide (Be(OH)₂) Precipitation->Beryllium_Hydroxide Fluorination Fluorination ((NH₄)HF₂) Beryllium_Hydroxide->Fluorination Beryllium_Oxide Beryllium Oxide (from Be(OH)₂) Beryllium_Hydroxide->Beryllium_Oxide Ammonium_Tetrafluoroberyllate (NH₄)₂BeF₄ Fluorination->Ammonium_Tetrafluoroberyllate Thermal_Decomposition Thermal Decomposition (1000 °C) Ammonium_Tetrafluoroberyllate->Thermal_Decomposition Beryllium_Fluoride Beryllium Fluoride (BeF₂) Thermal_Decomposition->Beryllium_Fluoride Reduction Reduction (Mg, 900-1050 °C) Beryllium_Fluoride->Reduction Separation Separation (1300 °C) Reduction->Separation Beryllium_Metal Beryllium Metal (Be) Separation->Beryllium_Metal Chlorination Chlorination (C, Cl₂) Beryllium_Oxide->Chlorination Beryllium_Chloride Beryllium Chloride (BeCl₂) Chlorination->Beryllium_Chloride Electrolysis Electrolysis (300-400 °C) Beryllium_Chloride->Electrolysis Beryllium_Metal_Electro Beryllium Metal (Be) Electrolysis->Beryllium_Metal_Electro

Caption: Workflow for the production of beryllium metal from beryl ore.

References

Application Notes and Protocols for Beryllium Sulfate in Neutron Source Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium-based materials are frequently utilized in the fabrication of neutron sources due to the element's large (α,n) reaction cross-section. When beryllium-9 is bombarded with alpha particles, it undergoes a nuclear reaction that results in the emission of a neutron. This principle is the foundation for compact, portable, and long-lived neutron sources, commonly referred to as (α,n) sources. While beryllium metal and beryllium oxide are traditionally used, beryllium sulfate (BeSO₄) presents an alternative target material.

These application notes provide a comprehensive overview of the use of this compound as a component in the fabrication of (α,n) neutron sources. This document includes quantitative data on neutron yields, detailed experimental protocols for source fabrication and characterization, and essential safety and handling procedures.

Principle of Neutron Production

The fundamental reaction governing neutron production in a beryllium-based (α,n) source is:

⁹Be + α → ¹²C → ¹²C + n + γ*

An alpha particle (α) strikes a beryllium-9 (⁹Be) nucleus, forming an excited carbon-12 nucleus (¹²C*). This excited nucleus then de-excites, emitting a neutron (n) and often a gamma-ray (γ). The alpha particles are typically supplied by a long-lived radionuclide, such as Americium-241 (²⁴¹Am).

Quantitative Data: Neutron Yield of Beryllium Compounds

The choice of beryllium compound affects the neutron yield of the source, primarily due to the differing atomic densities of beryllium in each compound. The following table summarizes the calculated neutron yields for various beryllium compounds when irradiated with alpha particles from an Americium-241 source.

Beryllium CompoundChemical FormulaCalculated Neutron Yield (x 10⁻⁷ n/α)Reference
Beryllium HydrideBeH₂4397.992[1][2]
Beryllium CarbideBe₂C1511.184[1][2]
Beryllium HydroxideBe(OH)₂976.609[1][2]
Beryllium OxideBeO595.299[1][2]
Beryllium AcetateBe(C₂H₃O₂)₂336.163[1][2]
Beryllium AcetylacetonateBe(C₅H₇O₂)₂169.62[1][2]
This compound BeSO₄ 149.053 [1][2]

As the data indicates, this compound has a lower neutron yield compared to other common beryllium compounds. This is attributed to the lower mass percentage of beryllium in the sulfate compound. However, its solubility and potentially different powder characteristics might offer advantages in specific fabrication scenarios.

Experimental Protocols

Safety and Handling of this compound

WARNING: Beryllium compounds are highly toxic and carcinogenic. All handling must be performed in a designated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Full-face respirator with P100 filters.

    • Disposable coveralls.

    • Double-gloving with nitrile gloves.

    • Safety glasses.

  • Engineering Controls:

    • All manipulations of this compound powder must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • The work area must be equipped with a HEPA-filtered vacuum cleaner for cleanup. Dry sweeping is strictly prohibited.

  • Decontamination:

    • All surfaces and equipment must be decontaminated after use. A wet-wiping method with a decontaminating solution is recommended.

    • All disposable PPE and cleaning materials must be disposed of as hazardous waste according to institutional guidelines.

Fabrication of a this compound-Based (α,n) Neutron Source

This protocol describes the fabrication of a small-scale, encapsulated neutron source using Americium-241 as the alpha emitter and this compound as the target material.

Materials:

  • This compound (BeSO₄), anhydrous, fine powder.

  • Americium-241 (²⁴¹Am) source (e.g., AmO₂), of known activity.

  • Stainless steel or other suitable encapsulation materials (inner and outer capsules).

  • Hydraulic press.

  • Tungsten Inert Gas (TIG) welder for sealing the capsule.

  • Remote handling tools.

Workflow Diagram:

G cluster_prep Preparation cluster_fab Fabrication (in Fume Hood) cluster_qc Quality Control prep_beso4 Dry and Characterize This compound Powder mix Intimately Mix BeSO₄ and ²⁴¹AmO₂ Powders prep_beso4->mix prep_am Procure and Calibrate Americium-241 Source prep_am->mix prep_capsule Clean and Prepare Encapsulation Components load Load Pellet into Inner Capsule prep_capsule->load press Cold Press Mixture into a Pellet mix->press press->load seal_inner Seal Inner Capsule (e.g., TIG Welding) load->seal_inner decon_inner Decontaminate Outer Surface of Inner Capsule seal_inner->decon_inner load_outer Place Inner Capsule into Outer Capsule decon_inner->load_outer seal_outer Seal Outer Capsule load_outer->seal_outer leak_test Helium Leak Test of Sealed Source seal_outer->leak_test neutron_yield Measure Neutron Emission Rate leak_test->neutron_yield neutron_spec Characterize Neutron Energy Spectrum neutron_yield->neutron_spec

Workflow for this compound Neutron Source Fabrication.

Procedure:

  • Preparation:

    • Dry the this compound powder in a vacuum oven to remove any moisture.

    • Characterize the particle size distribution of the BeSO₄ powder.

    • Obtain a calibrated Americium-241 source. The activity of the source will determine the neutron emission rate.

    • Thoroughly clean all components of the stainless steel encapsulation.

  • Mixing and Pressing (inside a fume hood):

    • Carefully and intimately mix the this compound and Americium-241 oxide powders. The ratio of BeSO₄ to ²⁴¹AmO₂ will depend on the desired source characteristics.

    • Transfer the powder mixture into a die and use a hydraulic press to form a dense pellet. The pressure applied should be sufficient to create a mechanically stable pellet.

  • Encapsulation:

    • Using remote handling tools, place the pressed pellet into the inner stainless steel capsule.

    • Seal the inner capsule, typically by TIG welding. This process must be performed by a qualified technician.

    • Thoroughly decontaminate the outer surface of the inner capsule.

    • Place the sealed inner capsule into the outer capsule.

    • Seal the outer capsule. This double encapsulation is a critical safety feature to prevent leakage of radioactive material.

Characterization of the Neutron Source

a. Neutron Emission Rate Measurement:

The total number of neutrons emitted per second from the source can be measured using a manganese sulfate bath system.

Workflow Diagram:

G cluster_measurement Measurement cluster_analysis Data Analysis place_source Place Neutron Source in Center of MnSO₄ Bath irradiate Irradiate for a Known Period of Time place_source->irradiate remove_source Remove Neutron Source irradiate->remove_source mix_solution Ensure Uniform Mixing of MnSO₄ Solution remove_source->mix_solution measure_activity Measure ⁵⁶Mn Activity using a Gamma Spectrometer mix_solution->measure_activity determine_efficiency Determine Detection Efficiency of the System measure_activity->determine_efficiency calculate_yield Calculate Neutron Emission Rate from ⁵⁶Mn Activity determine_efficiency->calculate_yield

Workflow for Neutron Emission Rate Measurement.

Procedure:

  • Place the fabricated neutron source in the center of a large tank filled with a manganese sulfate (MnSO₄) solution of known concentration.

  • The neutrons emitted from the source are thermalized by the water and captured by the manganese-55 (⁵⁵Mn) nuclei, producing manganese-56 (⁵⁶Mn).

  • After a set irradiation time, the source is removed.

  • The MnSO₄ solution is thoroughly mixed to ensure a uniform distribution of ⁵⁶Mn.

  • The activity of the ⁵⁶Mn is measured using a calibrated gamma-ray spectrometer.

  • From the measured activity and the known capture cross-section of ⁵⁵Mn, the neutron emission rate of the source can be calculated.

b. Neutron Energy Spectrum Measurement:

The energy distribution of the emitted neutrons can be measured using a neutron spectrometer, such as a liquid scintillator detector with pulse shape discrimination capabilities.

Procedure:

  • Place the neutron source at a known distance from the neutron spectrometer.

  • Acquire data for a sufficient amount of time to obtain good statistics.

  • Use pulse shape discrimination to differentiate between neutron and gamma-ray events.

  • Unfold the measured pulse height spectrum to obtain the neutron energy spectrum. This typically requires specialized software and a well-characterized detector response function.

Logical Relationships

The following diagram illustrates the logical relationship between the components and the final output of the neutron source.

G cluster_inputs Input Components cluster_process Physical Process cluster_outputs Outputs alpha_emitter Alpha Emitter (e.g., ²⁴¹Am) alpha_n_reaction (α,n) Reaction ⁹Be(α,n)¹²C alpha_emitter->alpha_n_reaction Provides α particles be_target Beryllium Target (BeSO₄) be_target->alpha_n_reaction Target Nuclei neutrons Neutron Emission alpha_n_reaction->neutrons gamma_rays Gamma-ray Emission alpha_n_reaction->gamma_rays

Logical Relationship of Neutron Source Components.

Discussion and Limitations

  • Neutron Yield: As shown in the data table, this compound has a lower neutron yield compared to other beryllium compounds. This is a significant consideration when a high neutron flux is required.

  • Stability: The long-term chemical and physical stability of this compound under alpha irradiation in a sealed source is not well-documented in the available literature. Potential issues could include radiolysis of the sulfate ion and changes in the physical form of the powder, which could affect neutron output over time. Further studies are needed to characterize the long-term performance of BeSO₄-based sources.

  • Neutron Energy Spectrum: The neutron energy spectrum from a BeSO₄ source is expected to be broadly similar to that of other (α,n) sources, with a continuous distribution of energies up to approximately 11 MeV. However, the specific spectral shape may be influenced by the energy loss of alpha particles within the this compound matrix. Detailed spectral measurements are necessary for applications where the neutron energy is a critical parameter.

Conclusion

This compound can be used as a target material in the fabrication of (α,n) neutron sources. While it offers a lower neutron yield compared to beryllium metal or oxide, its properties may be advantageous in certain niche applications. The protocols outlined in this document provide a framework for the safe handling, fabrication, and characterization of this compound-based neutron sources. It is imperative that all work with beryllium compounds is conducted with strict adherence to safety protocols due to their high toxicity. Further research is recommended to fully characterize the long-term stability and neutron energy spectrum of these sources.

References

Analytical Techniques for the Quantification of Beryllium Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of beryllium sulfate. The information herein is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical techniques for the accurate determination of beryllium concentrations in various sample matrices.

Introduction to this compound Analysis

This compound (BeSO₄) is a water-soluble beryllium salt. Its quantification is crucial in various fields, including pharmaceutical development, occupational safety, and environmental monitoring, due to the high toxicity of beryllium. The selection of an analytical method depends on factors such as the required detection limit, the sample matrix, and the available instrumentation. The most common and validated techniques for the determination of beryllium are atomic spectroscopy methods, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).

Analytical Techniques: Application Notes

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: ICP-MS is a highly sensitive elemental analysis technique. A liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the beryllium atoms. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. The detector measures the abundance of the beryllium isotope (⁹Be), which is directly proportional to its concentration in the original sample.[1][2] Due to its exceptional sensitivity, ICP-MS is the preferred method for ultra-trace quantification of beryllium.[3][4]

Advantages:

  • Exceptional Sensitivity: Achieves extremely low detection limits, often in the parts-per-trillion (ppt) or nanograms-per-liter (ng/L) range.[5]

  • High Throughput: Capable of rapid, multi-element analysis.[6]

  • Specificity: The mass-to-charge ratio provides high selectivity for beryllium.

Limitations:

  • Matrix Effects: Susceptible to interferences from the sample matrix, which can suppress or enhance the analyte signal.[3][7] Matrix matching of calibration standards and the use of internal standards are often necessary to correct for these effects.[6]

  • Cost: High initial instrument and operational costs.[6]

  • Spectral Interferences: While less common for beryllium, potential isobaric interferences should be considered in complex matrices.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Principle: Similar to ICP-MS, ICP-OES utilizes a high-temperature argon plasma to excite the atoms of the sample. As the excited beryllium atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of beryllium in the sample.[8]

Advantages:

  • Good Sensitivity: Suitable for the determination of beryllium at low to moderate concentrations.[3]

  • Robustness: Generally more tolerant to complex matrices compared to ICP-MS.

  • Multi-element Capability: Can measure multiple elements simultaneously.

Limitations:

  • Lower Sensitivity than ICP-MS: Not suitable for ultra-trace analysis.

  • Spectral Interferences: Can be prone to spectral interferences from other elements present in the sample, which may have overlapping emission lines.[9][10] Selection of an appropriate analytical wavelength and background correction techniques are crucial.

Atomic Absorption Spectrometry (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. A light source, specific to beryllium, emits a characteristic wavelength. When the light passes through a cloud of atomized sample, the beryllium atoms absorb a portion of the light. The amount of light absorbed is proportional to the concentration of beryllium in the sample.[6] Two common atomization techniques are used:

  • Flame AAS (FAAS): The sample is aspirated into a flame (typically a nitrous oxide-acetylene flame for beryllium) to generate free atoms.[11][12]

  • Graphite Furnace AAS (GFAAS): A small aliquot of the sample is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample at a high temperature.[13][14]

Advantages:

  • Good Sensitivity (especially GFAAS): GFAAS offers significantly lower detection limits than FAAS, often reaching the parts-per-billion (ppb) or micrograms-per-liter (µg/L) range.[15][16]

  • Cost-Effective: Instrumentation is generally less expensive than ICP systems.[6]

  • High Selectivity: The use of a specific light source for beryllium provides high selectivity.

Limitations:

  • Single-Element Analysis: Typically measures only one element at a time.

  • Chemical Interferences: The formation of stable compounds in the flame or furnace can reduce the number of free beryllium atoms, leading to lower signals.[17] Matrix modifiers are often used in GFAAS to mitigate these interferences.[16]

  • Lower Throughput: Slower than ICP methods, especially GFAAS.[13]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of beryllium using the described analytical techniques. These values can vary depending on the specific instrument, matrix, and operating conditions.

Performance MetricICP-MSICP-OESFlame AASGraphite Furnace AAS
Detection Limit Very Low (ng/L or ppt range)[3][5]Low (µg/L or ppb range)[8]Moderate (µg/L or ppb range)[18][19]Low (ng/L or ppt range)[4][15]
Linearity Range WideWideModerateNarrow
Precision (RSD) < 5%< 5%< 5%< 10%
Sample Throughput High[6]HighModerateLow[13]
Matrix Interference Significant[3][7]Moderate[10]Moderate[11]Significant[17]
Instrument Cost High[6]ModerateLowModerate

Experimental Protocols

General Sample Preparation for Aqueous this compound Samples

This compound is readily soluble in water.[20] For drug products or other aqueous samples, simple dilution may be sufficient. For more complex matrices, acid digestion is typically required to bring the beryllium into a soluble form.

Protocol for Simple Dilution:

  • Accurately weigh or pipette a known amount of the this compound-containing sample.

  • Quantitatively transfer the sample to a volumetric flask.

  • Dilute to the mark with a suitable diluent (e.g., 1-2% nitric acid in deionized water). The use of a slightly acidic solution helps to prevent hydrolysis and precipitation of beryllium.

  • Mix thoroughly before analysis.

Protocol for Acid Digestion (for complex matrices):

  • Accurately weigh a known amount of the sample into a digestion vessel.

  • Add a mixture of high-purity acids (e.g., nitric acid and perchloric acid, or nitric acid and sulfuric acid for refractory beryllium compounds).[21][22]

  • Heat the sample using a hot plate or a microwave digestion system until the sample is completely dissolved.[8]

  • Allow the digest to cool.

  • Quantitatively transfer the digested sample to a volumetric flask and dilute to the mark with deionized water.

Protocol for Beryllium Quantification by ICP-MS
  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for maximum sensitivity for beryllium (⁹Be).

    • Use an appropriate internal standard (e.g., ⁶Li, ⁴⁵Sc, or ⁸⁹Y) to correct for matrix effects and instrumental drift.[21][22]

  • Calibration:

    • Prepare a series of calibration standards by diluting a certified beryllium standard solution in a matrix that closely matches the prepared samples (matrix matching).

    • The calibration standards should bracket the expected concentration range of the samples.

  • Analysis:

    • Aspirate a blank solution (matrix without beryllium) to establish the baseline.

    • Analyze the calibration standards in order of increasing concentration to generate a calibration curve.

    • Analyze the prepared samples.

    • Analyze quality control samples (e.g., a certified reference material or a spiked sample) to verify the accuracy of the analysis.

  • Data Processing:

    • The instrument software will calculate the beryllium concentration in the samples based on the intensity of the ⁹Be signal and the calibration curve.

    • Apply any necessary dilution factors to determine the concentration in the original sample.

Protocol for Beryllium Quantification by ICP-OES
  • Instrument Setup:

    • Select an appropriate beryllium emission line (e.g., 234.861 nm, 313.042 nm, or 313.107 nm) that is free from spectral interferences in the sample matrix.

    • Optimize the instrument parameters (e.g., plasma viewing height, gas flow rates) for optimal signal-to-background ratio.

  • Calibration:

    • Prepare calibration standards in a similar manner to the ICP-MS procedure.

  • Analysis:

    • Follow the same analytical sequence as for ICP-MS: blank, standards, samples, and quality control samples.

  • Data Processing:

    • The beryllium concentration is determined from the intensity of the selected emission line and the calibration curve.

Protocol for Beryllium Quantification by Flame AAS
  • Instrument Setup:

    • Install a beryllium hollow cathode lamp.

    • Set the wavelength to 234.9 nm.[11]

    • Use a nitrous oxide-acetylene flame.

    • Optimize the burner height and gas flow rates for maximum absorbance.

  • Calibration:

    • Prepare a series of calibration standards from a certified beryllium standard solution.

  • Analysis:

    • Aspirate a blank solution to zero the instrument.

    • Aspirate the calibration standards and the prepared samples into the flame.

    • Record the absorbance for each solution.

  • Data Processing:

    • Generate a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of beryllium in the samples from the calibration curve.

Protocol for Beryllium Quantification by Graphite Furnace AAS
  • Instrument Setup:

    • Install a beryllium hollow cathode lamp and set the wavelength to 234.9 nm.

    • Develop a suitable temperature program for the graphite furnace, including drying, pyrolysis (ashing), atomization, and clean-out steps.[13]

    • The use of a matrix modifier (e.g., magnesium nitrate or palladium) may be necessary to stabilize the beryllium during pyrolysis and reduce interferences.[2][4]

  • Calibration:

    • Prepare calibration standards. The method of standard additions may be necessary for complex matrices to overcome matrix effects.

  • Analysis:

    • Inject a small, precise volume of the blank, standards, and samples into the graphite tube.

    • Initiate the temperature program.

    • Record the peak absorbance during the atomization step.

  • Data Processing:

    • Calculate the beryllium concentration based on the peak absorbance and the calibration curve or the standard additions plot.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Aqueous Sample Digestion Digestion Sample->Digestion Complex Matrix Prepared_Sample Prepared_Sample Dilution->Prepared_Sample Digestion->Prepared_Sample ICP_MS ICP_MS Prepared_Sample->ICP_MS Ultra-trace ICP_OES ICP_OES Prepared_Sample->ICP_OES Low-Moderate Conc. AAS AAS Prepared_Sample->AAS Varying Conc. Calibration Calibration ICP_MS->Calibration ICP_OES->Calibration AAS->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General workflow for the quantification of this compound.

AAS_Techniques cluster_flame Flame AAS cluster_furnace Graphite Furnace AAS Atomic_Absorption_Spectrometry Atomic_Absorption_Spectrometry Flame_AAS Flame_AAS Atomic_Absorption_Spectrometry->Flame_AAS Higher Conc. Graphite_Furnace_AAS Graphite_Furnace_AAS Atomic_Absorption_Spectrometry->Graphite_Furnace_AAS Lower Conc. Nebulizer Nebulizer Graphite_Tube Graphite_Tube Flame Flame Nebulizer->Flame Atomization_Flame Atomization Flame->Atomization_Flame Heating_Program Programmed Heating Graphite_Tube->Heating_Program Atomization_Furnace Atomization Heating_Program->Atomization_Furnace

Caption: Atomization techniques in Atomic Absorption Spectrometry.

ICP_Techniques cluster_oes ICP-OES cluster_ms ICP-MS Sample_Introduction Sample Introduction (Nebulizer) ICP_Torch Inductively Coupled Plasma (Argon Plasma) Sample_Introduction->ICP_Torch Excitation_Ionization Atomization, Excitation & Ionization ICP_Torch->Excitation_Ionization Photon_Emission Photon Emission Excitation_Ionization->Photon_Emission Ion_Extraction Ion Extraction Excitation_Ionization->Ion_Extraction Spectrometer_OES Spectrometer (Wavelength Separation) Photon_Emission->Spectrometer_OES Detector_OES Detector (Light Intensity) Spectrometer_OES->Detector_OES Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Extraction->Mass_Analyzer Detector_MS Detector (Ion Count) Mass_Analyzer->Detector_MS

References

Application Notes and Protocols: The Role of Beryllium Sulfate in Advanced Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of beryllium sulfate (BeSO₄) as a critical precursor in the synthesis of high-performance electronic chemicals and materials. The information is intended for professionals in research and development who are exploring advanced materials for electronic applications. Beryllium compounds are highly toxic, and all handling and experimental procedures must be conducted with strict adherence to safety protocols.

Introduction to this compound in Electronics

This compound is a key inorganic compound utilized as an intermediate in the production of beryllium oxide (BeO) ceramics.[1][2] Beryllium oxide is highly valued in the electronics industry for its unique combination of excellent thermal conductivity, high electrical insulation, and superior mechanical strength.[3][4] These properties make it an ideal material for applications requiring efficient heat dissipation, such as in semiconductors, high-performance circuits, and heat sinks.[5]

Recent research has also explored the use of this compound in fabricating beryllium oxide nanofibers through electrospinning.[3][4] These nanofibers show promise for creating thermally conductive and electrically insulating composite sheets, which could be instrumental in designing effective heat removal pathways in next-generation electronic devices.[3]

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its application in the synthesis of electronic materials. The compound is typically available as a tetrahydrate ([Be(H₂O)₄]SO₄), a white crystalline solid.[6][7]

PropertyValueReference
Molecular Formula BeSO₄[7]
Molar Mass (Anhydrous) 105.075 g/mol [7]
Molar Mass (Tetrahydrate) 177.136 g/mol [7]
Appearance White crystalline solid[6][7]
Density (Anhydrous) 2.44 g/cm³[6][7]
Density (Tetrahydrate) 1.71 g/cm³[2][6]
Melting Point Decomposes at 550-600 °C[7]
Solubility in Water 40.0 g/100 mL at 20 °C[7]
Solubility in Alcohol Insoluble[2][6][7]

Experimental Protocols

Extreme caution must be exercised when handling this compound and its derivatives due to their high toxicity. All procedures should be performed in a designated, well-ventilated area, preferably within a fume hood or glovebox, with appropriate personal protective equipment (PPE). [8][9][10]

Protocol 1: Synthesis of Beryllium Oxide (BeO) Powder from this compound

This protocol outlines the thermal decomposition of this compound tetrahydrate to produce high-purity beryllium oxide powder, a critical step for manufacturing BeO ceramics.

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O) (≥99% purity)

  • High-purity alumina crucible

  • High-temperature furnace

Procedure:

  • Accurately weigh a desired amount of this compound tetrahydrate into an alumina crucible.

  • Place the crucible in a programmable high-temperature furnace.

  • Heat the sample according to the following temperature program:

    • Ramp to 92 °C and hold for 1 hour to form the dihydrate.[1]

    • Ramp to 400 °C and hold for 2 hours to obtain the anhydrous salt.[1][7]

    • Ramp to a calcination temperature between 1000 °C and 1200 °C and hold for 4 hours to ensure complete conversion to beryllium oxide. The final temperature will influence the particle size and surface area of the resulting BeO powder.[3][4]

  • Allow the furnace to cool down to room temperature naturally.

  • Carefully remove the crucible containing the white BeO powder. Store the powder in a desiccator to prevent moisture absorption.

Workflow for Beryllium Oxide Powder Synthesis:

G cluster_0 Preparation cluster_1 Thermal Decomposition cluster_2 Final Product A Weigh BeSO4·4H2O B Heat to 92°C (Dihydrate formation) A->B Place in furnace C Heat to 400°C (Anhydrous formation) B->C D Calcine at 1000-1200°C (BeO formation) C->D E Cool to Room Temperature D->E F High-Purity BeO Powder E->F

Workflow for the synthesis of BeO powder from BeSO₄.
Protocol 2: Fabrication of Beryllium Oxide Nanofibers via Electrospinning

This protocol describes the fabrication of a polymer/beryllium sulfate precursor solution and its subsequent electrospinning and calcination to produce BeO nanofibers.[3][4]

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Polyethyleneimine (PEI) (optional, to increase productivity)[3][4]

  • Deionized water

  • Magnetic stirrer

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)

  • Tube furnace

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of PVA.

    • Separately, dissolve this compound tetrahydrate in deionized water.

    • Mix the PVA and this compound solutions under continuous stirring to form a homogeneous precursor solution. If using, add PEI to this mixture.[3][4]

  • Electrospinning:

    • Load the precursor solution into a syringe fitted with a metallic needle (spinneret).

    • Mount the syringe on the syringe pump of the electrospinning apparatus.

    • Position a grounded collector (e.g., aluminum foil) at a fixed distance from the spinneret.

    • Apply a high voltage (e.g., 20 kV) to the spinneret and initiate the solution flow using the syringe pump.[3]

    • Collect the resulting polymer/beryllium sulfate composite nanofibers on the collector as a nonwoven mat.

  • Calcination:

    • Carefully detach the nanofiber mat from the collector.

    • Place the mat in a tube furnace.

    • Heat the sample to a temperature of 1000 °C or higher to burn off the polymer and convert the this compound to beryllium oxide nanofibers.[3][4]

    • Allow the furnace to cool to room temperature before collecting the BeO nanofibers.

Logical Flow for BeO Nanofiber Fabrication:

G cluster_0 Solution Preparation cluster_1 Electrospinning cluster_2 Conversion A Dissolve PVA in Water C Mix Solutions (with optional PEI) A->C B Dissolve BeSO4·4H2O in Water B->C D Load Solution into Syringe C->D E Apply High Voltage D->E F Collect Composite Nanofibers E->F G Calcine Nanofiber Mat (≥1000°C) F->G H BeO Nanofibers G->H

Process for fabricating BeO nanofibers from a BeSO₄ precursor.

Safety and Handling

Beryllium and its compounds are classified as human carcinogens and can cause chronic beryllium disease (CBD), a serious lung condition.[1][10] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work with this compound should be conducted in a regulated area with proper ventilation, such as a chemical fume hood or a glovebox.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and compatible gloves. Respiratory protection may be necessary for operations that could generate dust.[9][10]

  • Decontamination: Establish procedures for decontaminating work surfaces and equipment. Use wet cleaning methods or a HEPA-filtered vacuum; dry sweeping is prohibited.[8][10]

  • Waste Disposal: Dispose of all beryllium-contaminated waste in accordance with institutional and regulatory guidelines.

  • Training: All personnel must receive comprehensive training on the hazards of beryllium and safe handling procedures before working with these materials.[10][11]

Hazard Mitigation Strategy:

G A This compound Hazard B Engineering Controls (Fume Hood, Glovebox) A->B Mitigated by C Personal Protective Equipment (Gloves, Goggles, Respirator) A->C Mitigated by D Administrative Controls (Training, SOPs) A->D Mitigated by E Safe Handling & Disposal B->E C->E D->E

Key pillars for the safe handling of this compound.

References

Application Notes and Protocols: Beryllium Sulfate as a Precursor for Beryllium-Containing Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1][2] Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2] Beryllium-containing MOFs (Be-MOFs) are of particular interest due to the low atomic weight of beryllium, which can lead to frameworks with high gravimetric storage capacities and potentially novel therapeutic applications.[1][3] While beryllium nitrate and acetate are commonly cited precursors, beryllium sulfate (BeSO₄) serves as a viable and important precursor for the synthesis of Be-MOFs. This compound can be prepared by treating an aqueous solution of a beryllium salt with sulfuric acid, followed by crystallization.[4][5]

Caution: Beryllium compounds are toxic and carcinogenic. All handling of this compound and subsequent Be-MOFs should be performed with appropriate personal protective equipment in a well-ventilated fume hood.[1][4]

Synthesis of Beryllium-Containing MOFs using this compound

The synthesis of Be-MOFs from this compound typically employs solvothermal or hydrothermal methods.[1] These methods involve heating a solution of the beryllium salt and an organic linker in a sealed vessel to induce crystallization.

General Solvothermal Synthesis Protocol

This protocol provides a general procedure for the synthesis of a Be-MOF using this compound and a carboxylate-based organic linker, such as 1,3,5-benzenetricarboxylic acid (H₃BTC).

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Organic linker (e.g., 1,3,5-benzenetricarboxylic acid - H₃BTC)

  • Solvent (e.g., N,N-dimethylformamide - DMF, N,N-diethylformamide - DEF, or a mixture)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the organic linker (e.g., H₃BTC) in the chosen solvent.

  • In a separate vial, dissolve this compound tetrahydrate in the same solvent.

  • Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of the beryllium salt to the organic linker is a critical parameter and should be systematically varied to optimize the synthesis.

  • Seal the autoclave and place it in a preheated oven. The reaction temperature typically ranges from 80°C to 150°C.[1]

  • Maintain the temperature for a specified reaction time, which can range from several hours to a few days.

  • After the reaction is complete, allow the autoclave to cool to room temperature naturally.[1]

  • Collect the crystalline product by filtration or centrifugation.[1]

  • Wash the collected solid several times with the reaction solvent, followed by a more volatile solvent like ethanol or methanol, to remove unreacted starting materials and solvent molecules trapped within the pores.

  • Activate the MOF by heating under vacuum to remove the solvent from the pores, making the internal surface area accessible.

Experimental Workflow for Be-MOF Synthesis

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing A Dissolve this compound in Solvent C Combine Solutions in Autoclave A->C B Dissolve Organic Linker in Solvent B->C D Heat in Oven (80-150°C) C->D E Cool to Room Temperature D->E F Filter/Centrifuge to Collect Crystals E->F G Wash with Solvents F->G H Activate under Vacuum G->H I Characterized Be-MOF H->I

Caption: A generalized workflow for the solvothermal synthesis of Be-MOFs.

Characterization of Beryllium-Containing MOFs

Thorough characterization is essential to determine the structure, porosity, and stability of the synthesized Be-MOFs.

Technique Purpose Typical Results for Be-MOFs
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.A crystalline porous framework, potentially isostructural to known MOFs like MOF-5.[3][6]
Brunauer-Emmett-Teller (BET) Surface Area Analysis To measure the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms.[1]High specific surface areas, for example, 2264 m²/g for a Be-MOF after removal of residual acetic acid[3][6] and 3500 m²/g for beryllium benzene dicarboxylate.[7]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.Be-MOFs can exhibit remarkable thermal stability, in some cases up to 830 K.[3][6]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the organic linker to the beryllium metal centers.Presence of characteristic vibrational bands of the organic linker and shifts upon coordination to beryllium.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Uniform crystal morphology, with particle size controllable through synthesis conditions.

Application in Drug Delivery

The porous nature of MOFs makes them attractive candidates for drug delivery systems, offering high drug loading capacities and the potential for controlled release.[1][2] While specific studies on Be-MOFs for drug delivery are limited, the general principles of drug loading and release in MOFs are applicable.[1] The unique properties of beryllium, such as its small ionic radius and strong coordination bonds, may offer advantages in tuning drug release kinetics.

Protocol for Drug Loading in Be-MOFs

This protocol describes a general method for loading a drug molecule, such as doxorubicin, into a Be-MOF.

Materials:

  • Activated Be-MOF

  • Drug molecule (e.g., doxorubicin hydrochloride)

  • Appropriate solvent (e.g., deionized water, ethanol, or a buffer solution)

Procedure:

  • Suspend the activated Be-MOF in the chosen solvent.

  • Prepare a stock solution of the drug in the same solvent.

  • Add the drug solution to the Be-MOF suspension. The mixture is typically stirred or shaken at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores of the MOF.

  • After loading, collect the drug-loaded Be-MOF by centrifugation.

  • Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Dry the drug-loaded Be-MOF under vacuum.

  • Quantify the amount of loaded drug by measuring the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Hypothetical Drug Loading Data
Be-MOF Sample Initial Doxorubicin Concentration (mg/mL) Final Doxorubicin Concentration (mg/mL) Loading Capacity (wt%) Encapsulation Efficiency (%)
Be-BTC1.00.415.060.0
Be-BDC-NH₂1.00.317.570.0

Loading Capacity (wt%) = (mass of loaded drug / mass of drug-loaded MOF) x 100 Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100

Conceptual Diagram for Drug Delivery Application

G cluster_loading Drug Loading cluster_delivery Targeted Delivery & Release A Activated Be-MOF C Drug-Loaded Be-MOF A->C B Drug Molecules B->C D Systemic Circulation C->D E Target Site (e.g., Tumor) D->E F Controlled Release (pH, etc.) E->F G Therapeutic Effect F->G

Caption: A conceptual workflow for the use of Be-MOFs in drug delivery.

Future Perspectives

The use of this compound as a precursor for Be-MOFs opens avenues for creating novel materials with unique properties. While the field of Be-MOFs is less explored than that of other metal-based MOFs, their low density and high potential for porosity make them highly attractive for applications requiring high gravimetric performance.[3] For drug development, further research is needed to explore the biocompatibility and degradation of Be-MOFs, as well as to obtain experimental data on drug loading and release kinetics. The protocols and information provided here offer a foundational guide for researchers and scientists to explore the potential of these fascinating materials.

References

Synthesis of Beryllium Complexes from Beryllium Sulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various beryllium complexes using beryllium sulfate as a readily available starting material. The following sections outline the synthesis of beryllium acetylacetonate, a beryllium Schiff base complex (N,N'-bis(salicylidene)ethylenediamine beryllium(II)), and basic beryllium carboxylates.

Synthesis of Bis(acetylacetonato)beryllium(II) [Be(acac)₂]

Beryllium acetylacetonate is a stable, neutral complex that is soluble in many organic solvents.[1] Its synthesis from this compound is a straightforward precipitation reaction.

Experimental Protocol

A general method for the synthesis of metal acetylacetonates from their sulfate salts can be adapted for beryllium.[2]

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Acetylacetone (2,4-pentanedione)

  • Ammonia solution (e.g., 2 M) or Sodium Hydroxide solution[3]

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a specific molar amount of this compound tetrahydrate in deionized water.

  • In a separate flask, dissolve a stoichiometric excess (at least 2 molar equivalents) of acetylacetone in ethanol.

  • Slowly add the this compound solution to the acetylacetone solution with constant stirring.

  • While stirring, add ammonia solution dropwise until the solution becomes ammoniacal (basic), which will induce the precipitation of the white beryllium acetylacetonate complex.[3][4]

  • Continue stirring the mixture for a period to ensure complete precipitation.

  • Collect the white precipitate by filtration.

  • Wash the precipitate with small portions of cold deionized water to remove any unreacted salts.

  • Recrystallize the crude product from hot ethanol to obtain purified, colorless crystals of bis(acetylacetonato)beryllium(II).[4]

  • Dry the crystals under vacuum.

Data Presentation
ParameterValueReference
Molecular FormulaC₁₀H₁₄BeO₄[3]
Molecular Weight207.23 g/mol [3]
AppearanceColorless to white crystalline solid[3]
Melting Point108 °C[3]
Boiling Point270 °C[3]
SolubilitySoluble in alcohol, acetone, ether, benzene[3]

Spectroscopic Data:

TechniqueKey FeaturesReference
IR Spectroscopy Strong bands corresponding to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. Metal-oxygen stretching bands are also observable.
¹H NMR Spectroscopy Resonances corresponding to the methyl and methine protons of the acetylacetonate ligand. The chemical shifts will be influenced by the diamagnetic beryllium center.
⁹Be NMR Spectroscopy A single resonance characteristic of a tetracoordinate beryllium center.[5]

Experimental Workflow

Synthesis_Be_acac BeSO4 This compound Solution Reaction Mixing and Stirring BeSO4->Reaction Acac Acetylacetone in Ethanol Acac->Reaction Base Add Ammonia Solution Reaction->Base Precipitation Precipitation of Be(acac)₂ Base->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure Be(acac)₂ Crystals Drying->Product Synthesis_Be_salen cluster_0 Ligand Synthesis cluster_1 Complex Synthesis Salicylaldehyde Salicylaldehyde in Ethanol Ligand_Reaction Reaction Salicylaldehyde->Ligand_Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Ligand_Reaction Salen_Ligand Salen Ligand (Yellow Precipitate) Ligand_Reaction->Salen_Ligand Salen_sol Salen Ligand Solution Salen_Ligand->Salen_sol BeSO4_sol This compound Solution Complex_Reaction Mixing and Refluxing BeSO4_sol->Complex_Reaction Salen_sol->Complex_Reaction Precipitation_complex Precipitation of Be(salen) Complex_Reaction->Precipitation_complex Filtration_complex Filtration Precipitation_complex->Filtration_complex Product_complex Pure Be(salen) Complex Filtration_complex->Product_complex Synthesis_Be_Carboxylate BeSO4_sol This compound Solution Base_add Addition of Base (e.g., NaOH) BeSO4_sol->Base_add BeOH2 Beryllium Hydroxide Precipitate Base_add->BeOH2 Filtration_wash Filtration and Washing BeOH2->Filtration_wash Reaction_heat Reaction and Heating Filtration_wash->Reaction_heat Carboxylic_acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_acid->Reaction_heat Purification Purification (e.g., Sublimation) Reaction_heat->Purification Product_carboxylate Basic Beryllium Carboxylate Purification->Product_carboxylate

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of Beryllium Sulfate Tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dehydration of beryllium sulfate tetrahydrate (BeSO₄·4H₂O).

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the thermal dehydration of this compound tetrahydrate.

Q1: My thermogravimetric analysis (TGA) curve does not show distinct, well-defined dehydration steps. Why is this happening?

A: This is a common challenge and can be attributed to several factors:

  • Heating Rate: A high heating rate can cause the dehydration steps to overlap, resulting in a continuous weight loss curve rather than distinct plateaus for the dihydrate and anhydrous forms. Try reducing the heating rate (e.g., to 5 °C/min or less) to improve the resolution of the dehydration events.

  • Sample Mass and Packing: A large or loosely packed sample can lead to temperature gradients within the crucible, causing different parts of the sample to dehydrate at slightly different temperatures and smearing the transition. Use a small, consistent sample mass (typically 5-10 mg) and ensure it is evenly spread in the crucible.

  • Atmosphere: The composition of the purge gas can influence the dehydration process. Dehydration in a static or high-humidity atmosphere can shift the dehydration temperatures to higher values and reduce the separation between steps. Ensure a consistent flow of dry purge gas, such as nitrogen or air.

Q2: The observed weight loss for a dehydration step in my TGA does not match the theoretical value. What could be the cause?

A: Discrepancies between experimental and theoretical weight loss can indicate several issues:

  • Incomplete Dehydration: If the weight loss is less than expected, the dehydration step may not have gone to completion before the next stage began. This can be due to a high heating rate or insufficient hold time at a specific temperature. Consider using a slower heating rate or adding an isothermal hold at the end of each dehydration step.

  • Hygroscopic Starting Material: this compound is hygroscopic and can absorb atmospheric moisture. If the initial weight of your sample is artificially high due to absorbed water, the calculated weight loss percentage for the first dehydration step will be inaccurate. Store this compound tetrahydrate in a desiccator and handle it quickly during sample preparation.

  • Simultaneous Decomposition: At higher temperatures, particularly if the heating rate is too fast, the final dehydration step may overlap with the initial decomposition of anhydrous this compound to beryllium oxide. This will result in a greater-than-expected weight loss for the final dehydration stage.

  • Instrument Calibration: Ensure your TGA instrument is properly calibrated for both mass and temperature.

Q3: At what temperature should I expect the complete formation of anhydrous this compound?

A: Complete dehydration to anhydrous this compound (BeSO₄) is generally achieved by 400 °C.[1][2] The process occurs in stages, with the tetrahydrate first losing two water molecules to form the dihydrate (BeSO₄·2H₂O) at around 110 °C. The remaining two water molecules are removed at higher temperatures, leading to the anhydrous form.

Q4: I am trying to produce beryllium oxide (BeO) from this compound tetrahydrate. Why is my final product not pure BeO?

A: Incomplete decomposition of the anhydrous this compound is the most likely cause. While decomposition begins around 550-600 °C, to ensure complete conversion to crystalline BeO, calcination at higher temperatures (e.g., 800 °C or above) for a sufficient duration (e.g., 2-4 hours) is often necessary. Insufficient temperature or time may result in a mixture of this compound and beryllium oxide.

Q5: The baseline of my TGA or DSC curve is drifting. How can I fix this?

A: Baseline drift can be caused by several factors:

  • Instrument Equilibration: Ensure the TGA/DSC has had adequate time to stabilize at the initial temperature before starting the experiment.

  • Gas Flow: Fluctuations in the purge gas flow rate can cause baseline instability. Check for leaks and ensure a constant flow rate.

  • Contamination: Residue in the furnace or on the sample holder from previous experiments can volatilize upon heating, causing baseline drift. Regularly clean the instrument according to the manufacturer's instructions.

Data Presentation

The following tables summarize the key thermal events and corresponding theoretical weight loss percentages for the dehydration and decomposition of this compound tetrahydrate.

Table 1: Thermal Decomposition Stages of this compound Tetrahydrate

Thermal EventTemperature Range (°C)Products
Dehydration (Step 1)~50 - 150BeSO₄·2H₂O + 2H₂O
Dehydration (Step 2)~150 - 400BeSO₄ + 2H₂O
Decomposition> 550 - 600BeO + SO₃

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Table 2: Theoretical vs. Observed Weight Loss in Thermogravimetric Analysis

Dehydration StepMolecular Formula ChangeTheoretical Weight Loss (%)Potential Reasons for Deviation
BeSO₄·4H₂O → BeSO₄·2H₂OLoss of 2 H₂O20.33%Incomplete dehydration, overlapping steps, hygroscopic starting material.
BeSO₄·2H₂O → BeSO₄Loss of 2 H₂O25.51% (from dihydrate)Overlapping with decomposition, high heating rate.
Overall Dehydration BeSO₄·4H₂O → BeSO₄ 40.66% ---
Decomposition BeSO₄ → BeO 76.18% (from BeSO₄) Incomplete decomposition.

Calculations are based on the following molecular weights: BeSO₄·4H₂O = 177.14 g/mol , BeSO₄·2H₂O = 141.11 g/mol , BeSO₄ = 105.08 g/mol , BeO = 25.01 g/mol , H₂O = 18.015 g/mol .

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound Tetrahydrate Dehydration

Objective: To determine the dehydration pathway and quantify the water of hydration in this compound tetrahydrate.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity alumina or platinum crucibles

  • Microbalance

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Dry purge gas (e.g., nitrogen or air)

Procedure:

  • Instrument Preparation:

    • Ensure the TGA is clean and calibrated for mass and temperature.

    • Set the purge gas flow rate to a constant value (e.g., 20-50 mL/min).

  • Sample Preparation:

    • Tare a clean TGA crucible on a microbalance.

    • Weigh approximately 5-10 mg of BeSO₄·4H₂O into the crucible. Record the exact mass.

    • Handle the sample quickly to minimize moisture absorption from the atmosphere.

  • TGA Method:

    • Place the crucible in the TGA furnace.

    • Equilibrate the sample at a starting temperature of 30 °C for 10-15 minutes to allow for stabilization.

    • Program the TGA to heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Identify the temperature ranges for each dehydration step and the final decomposition.

    • Calculate the experimental weight loss for each step and compare it to the theoretical values in Table 2.

Mandatory Visualizations

Dehydration_Decomposition_Pathway BeSO4_4H2O BeSO₄·4H₂O (Tetrahydrate) BeSO4_2H2O BeSO₄·2H₂O (Dihydrate) BeSO4_4H2O->BeSO4_2H2O ~110°C -2H₂O BeSO4 BeSO₄ (Anhydrous) BeSO4_2H2O->BeSO4 ~400°C -2H₂O BeO BeO (Beryllium Oxide) BeSO4->BeO >550-600°C -SO₃ TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results instrument_prep Instrument Preparation (Calibration, Purge Gas) sample_prep Sample Preparation (Weigh 5-10 mg BeSO₄·4H₂O) instrument_prep->sample_prep tga_run TGA Experiment (Heat 30°C to 800°C at 10°C/min) sample_prep->tga_run data_analysis Data Analysis (Plot Mass Loss vs. Temperature) tga_run->data_analysis troubleshooting Compare to Theoretical Values & Troubleshoot data_analysis->troubleshooting Troubleshooting_Logic cluster_weight_loss Weight Loss Issues cluster_less Less than theoretical cluster_more More than theoretical cluster_steps Step Resolution Issues start TGA results do not match theoretical values q_weight_loss Is the weight loss inaccurate? start->q_weight_loss q_steps Are the dehydration steps not well-defined? start->q_steps incomplete_dehydration Incomplete Dehydration q_weight_loss->incomplete_dehydration Yes (Less) hygroscopic Hygroscopic Starting Material q_weight_loss->hygroscopic Yes (More) overlapping_decomp Overlapping Decomposition q_weight_loss->overlapping_decomp Yes (More) solution_less - Decrease heating rate - Add isothermal hold incomplete_dehydration->solution_less solution_more - Store in desiccator - Reduce heating rate hygroscopic->solution_more overlapping_decomp->solution_more high_heating_rate High Heating Rate q_steps->high_heating_rate Yes large_sample Large/Uneven Sample q_steps->large_sample Yes solution_steps - Decrease heating rate - Use smaller, even sample - Ensure consistent purge gas flow high_heating_rate->solution_steps large_sample->solution_steps

References

Methods for controlling the crystallization of beryllium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of beryllium sulfate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Question 1: Why did my this compound solution turn into an oil or fail to crystallize?

Answer: Oiling out or failure to crystallize typically occurs when the solution is supersaturated to a point that lies within the metastable zone where nucleation is slow or inhibited, or when the viscosity of the solution is too high.

  • Excessive Supersaturation: A very high concentration of this compound can lead to the formation of a highly viscous, oil-like phase instead of ordered crystals. Try diluting the solution slightly before initiating crystallization.

  • Rapid Temperature Change: Cooling the solution too quickly can cause it to become viscous and prevent nucleation. A slower, more controlled cooling rate is recommended.

  • Purity: The presence of impurities can sometimes inhibit crystallization. Consider an additional purification step for your this compound source material.

Question 2: My experiment yielded very fine powder instead of well-defined crystals. How can I increase the crystal size?

Answer: The formation of fine powder is usually a result of rapid and uncontrolled nucleation. To obtain larger crystals, the rate of nucleation should be minimized relative to the rate of crystal growth.

  • Reduce Supersaturation Rate: Slow down the process that induces crystallization. This means decreasing the cooling rate in temperature gradient methods or slowing the rate of evaporation. For anti-solvent methods, add the anti-solvent more slowly and with good mixing.

  • Use Seeding: Introduce a small, high-quality seed crystal into a slightly supersaturated solution. This provides a template for growth and can prevent spontaneous, widespread nucleation.

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean. Scratches, dust, and other extraneous particles can act as nucleation sites, leading to the formation of many small crystals.[1]

Question 3: The this compound crystals are agglomerated or clumped together. How can I prevent this?

Answer: Agglomeration occurs when individual crystals stick together during growth. This can be influenced by factors like stirring and the level of supersaturation.

  • Optimize Agitation: Gentle, consistent stirring can keep growing crystals suspended, reducing the chance they will collide and fuse. However, excessively vigorous agitation can cause secondary nucleation (breaking off small pieces that form new crystals), leading to a finer product.

  • Control Supersaturation: High supersaturation can lead to rapid growth on existing crystal faces, promoting inter-particle bridging and agglomeration.[2] Maintaining a lower, more controlled level of supersaturation is key.

Question 4: I am getting the wrong hydrate of this compound. How can I control the hydration state?

Answer: this compound can exist in different hydrated forms, primarily the tetrahydrate and dihydrate. The stable form is highly dependent on temperature.

  • Crystallization Temperature: To specifically crystallize the tetrahydrate ([Be(H₂O)₄]SO₄), it is crucial to keep the solution temperature below 60°C during evaporation and crystallization.[3]

  • Drying/Heating Conditions: The tetrahydrate will lose two water molecules to become the dihydrate at temperatures around 110°C.[3][4][5] Complete dehydration to the anhydrous form requires heating to 400°C.[3][6][7] Ensure your process and drying temperatures are appropriate for the desired hydrate.

Quantitative Data

The following tables summarize key quantitative data for this compound crystallization.

Table 1: Solubility of this compound in Water

Temperature (°C) Solubility (g / 100 mL H₂O) Reference
0 36.2 [3][7][8]
20 40.0 [7][8]
25 41.3 [6]

| 60 | 54.3 |[3][7][8] |

Table 2: Thermal Properties of this compound Hydrates

Hydrate Form Transition Temperature (°C) Notes Reference
Tetrahydrate (BeSO₄·4H₂O) Decomposes to Dihydrate ~110 Loses two water molecules. [3][4]
Dihydrate (BeSO₄·2H₂O) Dehydrates to Anhydrous 400 Loses remaining water molecules. [3][6][7]

| Anhydrous (BeSO₄) | Decomposes | 550 - 600 | Decomposes to beryllium oxide (BeO) and sulfur trioxide (SO₃). |[3][6] |

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This method is suitable for obtaining high-quality this compound tetrahydrate crystals.

  • Prepare a Saturated Solution: Dissolve this compound in deionized water at 55-60°C until saturation is reached. A slight excess of solid should remain.

  • Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any undissolved solids or impurities.

  • Controlled Cooling: Transfer the clear, hot filtrate to a clean crystallization dish. Cover the dish (e.g., with perforated parafilm) to prevent contamination and slow evaporation.

  • Incubation: Place the vessel in an insulated container or a programmable cooling bath to slow the cooling rate. A rate of 1-5°C per hour is recommended.

  • Crystal Harvesting: Once crystallization is complete, decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals in a desiccator at room temperature. Do not heat above 40°C to ensure the tetrahydrate form is preserved.

Protocol 2: Anti-Solvent Crystallization

This method utilizes the insolubility of this compound in alcohol to induce rapid crystallization, often yielding fine crystals.[9]

  • Prepare a Concentrated Solution: Create a concentrated aqueous solution of this compound at room temperature.

  • Chill the Anti-Solvent: Cool a volume of ethanol or methanol (at least equal to the volume of your this compound solution) to a low temperature (e.g., -20°C to -50°C).[9] this compound is insoluble in alcohol.[3][4][8]

  • Induce Precipitation: Slowly add the concentrated this compound solution dropwise into the chilled, stirring alcohol.[9] A precipitate of this compound tetrahydrate will form immediately.

  • Separation: Separate the fine crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (alcohol) to remove water and any dissolved impurities.

  • Drying: Dry the crystals under a partial vacuum at a low temperature (e.g., 120°C for four hours to obtain the dihydrate).[9]

Visualizations

The following diagrams illustrate key workflows and relationships in this compound crystallization.

G cluster_workflow Experimental Workflow for Crystallization prep Prepare Supersaturated Solution induce Induce Crystallization (Cooling / Evaporation / Anti-Solvent) prep->induce Achieve Metastable State growth Crystal Growth Phase induce->growth Nucleation Occurs harvest Harvest & Separate Crystals (Filtration / Decanting) growth->harvest dry Wash & Dry Crystals harvest->dry

Caption: A generalized workflow for solution-based crystallization experiments.

G cluster_troubleshooting Troubleshooting Crystallization Outcomes start Crystallization Result no_xtal No Crystals / Oiling Out start->no_xtal fine_powder Fine Powder start->fine_powder agglomerated Agglomerated Crystals start->agglomerated sol1 Decrease Supersaturation or Cool Slower no_xtal->sol1 sol2 Slow Down Nucleation Rate (Slower Cooling/Evaporation) Use Seeding fine_powder->sol2 sol3 Optimize Agitation Control Supersaturation agglomerated->sol3

Caption: A decision tree for troubleshooting common crystallization problems.

G cluster_hydrates This compound Hydrate Transitions tetra Tetrahydrate BeSO₄·4H₂O di Dihydrate BeSO₄·2H₂O tetra->di ~110°C (-2 H₂O) anhydrous Anhydrous BeSO₄ di->anhydrous 400°C (-2 H₂O) decomp Decomposition BeO + SO₃ anhydrous->decomp >550°C

Caption: Relationship between this compound hydrates as a function of temperature.

References

Techniques for the purification of beryllium sulfate from raw ores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the techniques for purifying beryllium sulfate from raw ores. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during laboratory and industrial processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary raw ores used for beryllium extraction?

The two primary minerals used for beryllium extraction are beryl (3BeO·Al₂O₃·6SiO₂) and bertrandite (4BeO·2SiO₂·H₂O).[1][2] The choice of extraction process often depends on the specific ore being processed.

Q2: Why is the extraction of beryllium from its ores a difficult process?

Beryllium's strong bond with oxygen and its high affinity for it at elevated temperatures make the extraction process challenging.[3] For instance, in beryl crystals, the beryllium is tightly bound within the crystal lattice, which must be destroyed to release it.[4][5]

Q3: What are the most common impurities found in this compound derived from ores?

Common impurities include metallic contaminants such as aluminum, iron, and silicon that may be co-extracted during production.[1] Ores like bertrandite can also contain sodium, uranium, and zirconium, which can present challenges during refining.[4][5]

Q4: What is the purpose of the "frit" step in processing beryl ore?

Beryl ore is melted at approximately 1650-1700°C and then rapidly quenched in water.[3][4][5] This process, known as creating a "frit," breaks the stable crystal lattice of the beryl, making the beryllium accessible for subsequent chemical extraction with sulfuric acid.[4][5]

Q5: What analytical techniques are recommended for assessing the purity of the final this compound product?

High-purity this compound requires sensitive analytical techniques to determine impurity levels. Commonly used methods include:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : A highly sensitive method for the quantitative analysis of trace elements.[6][7]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : Offers even lower detection limits than ICP-OES for ultra-trace impurity analysis.[6]

  • Spectrographic Analysis : Used for determining a wide range of metallic impurities.[6]

Q6: What are the critical safety precautions when working with beryllium compounds?

Beryllium and its compounds are toxic, and inhalation of dust or fumes presents a serious health hazard.[8][9] Key safety measures include:

  • Working in designated, well-ventilated areas or in enclosed systems like glove boxes.[8][9]

  • Using appropriate Personal Protective Equipment (PPE), including respirators (FFP3 grade for solids), chemical-resistant gloves, and protective clothing.[8][10]

  • Employing wet cleaning or HEPA vacuuming methods to prevent dust dispersion. Dry sweeping is prohibited.[10]

  • Following established protocols for waste disposal, which typically involve sealing contaminated solids in bags.[8]

Troubleshooting Guides

Problem Encountered Potential Cause Recommended Solution
Low Beryllium Yield After Leaching Incomplete breakdown of the ore's crystal lattice (especially for beryl).Ensure the beryl ore is heated to the correct temperature (1650-1700°C) and rapidly quenched in water to effectively break the crystal lattice before leaching.[4][5]
Insufficient acid concentration or reaction time during the leaching step.For bertrandite, ensure leaching with sulfuric acid occurs at approximately 95°C. For beryl frit, the temperature should be around 325°C.[4] Verify the acid concentration is within the optimal range (e.g., 20-60% sulfuric acid).[11]
Product Contamination with Iron and Aluminum Incomplete removal during the solvent extraction phase.Optimize the solvent extraction process. Di-(2-ethylhexyl) phosphoric acid in kerosene is a preferred extractant for selectively removing beryllium from sulfate liquors, leaving impurities like iron and aluminum behind.[12][13] Adjusting the pH of the solution can also aid in the selective precipitation of impurities.[1]
Gelatinous Precipitate of Beryllium Hydroxide, Difficult to Filter Precipitation pH is too high, leading to the formation of a gelatinous form of Be(OH)₂.Carefully control the pH during the precipitation of beryllium hydroxide from the sulfate solution. Aging the amorphous product can transform it into a more stable and filterable crystalline form.[14]
Final this compound Product is Discolored Presence of residual metallic impurities.Re-dissolve the this compound crystals and perform a recrystallization step.[15] Fractional crystallization is a highly effective method for producing high-purity this compound tetrahydrate.[14][16]
Inconsistent Results in Purity Analysis Interferences from other elements in the sample matrix.In atomic absorption spectroscopy, for instance, aluminum can interfere with beryllium absorption; this can be overcome by using an 8-hydroxyquinoline solution.[17] For ICP analysis, ensure proper sample digestion and use matrix-matched standards.[7][18]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Bertrandite Ore

This protocol outlines the solvent extraction process commonly used for bertrandite.

  • Ore Preparation: Crush and wet grind the bertrandite ore in a ball mill to increase the surface area for leaching.[4][5]

  • Acid Leaching: Transfer the ground ore to rotating tanks. Add sulfuric acid and steam to leach the ore at 95°C, dissolving the beryllium to form a this compound solution.[4][5]

  • Solid-Liquid Separation: Add thickening agents to the slurry and transfer it to a series of flotation tanks. This settles the solid waste (sludge) while the this compound remains in the aqueous solution.[4][5]

  • Solvent Extraction:

    • Transfer the this compound solution to a mixing vessel.

    • Add an organic solvent, such as di-(2-ethylhexyl) phosphoric acid dissolved in kerosene, to selectively extract the beryllium from the aqueous sulfate solution, leaving impurities like iron and aluminum behind.[12][19]

  • Stripping: Strip the beryllium from the organic solvent using an aqueous solution of ammonium carbonate.[4][5]

  • Precipitation of Beryllium Hydroxide: Remove residual iron and aluminum impurities through steam hydrolysis, which precipitates the beryllium as beryllium hydroxide (Be(OH)₂).[4][5]

  • Filtration: Filter the beryllium hydroxide precipitate using a vacuum drum filter.[4][5]

  • Conversion to this compound:

    • Dissolve the purified beryllium hydroxide in a stoichiometric amount of sulfuric acid.[6]

    • Concentrate the resulting solution by gentle heating (below 60°C) to induce crystallization of this compound tetrahydrate (BeSO₄·4H₂O).[1]

  • Final Purification: Collect the crystals by filtration. For higher purity, the crystals can be redissolved in deionized water and recrystallized.[15]

  • Drying: Dry the purified crystals at a low temperature to prevent the loss of water of hydration. The tetrahydrate can be converted to the anhydrous form by heating to 400°C.[20]

Protocol 2: Extraction and Purification of this compound from Beryl Ore

This protocol involves a high-temperature step to break the beryl crystal structure.

  • Ore Preparation: Melt the beryl crystals in a furnace at 1700°C.[4][5]

  • Quenching (Frit Formation): Rapidly quench the molten beryl in water. This shatters the crystal lattice and forms a "frit." The non-beryllium materials are removed as slag.[4][5]

  • Heat Treatment and Grinding: Heat-treat the frit at 1000°C in a rotary kiln, then grind it in a ball mill.[4][5]

  • Acid Leaching: Leach the ground frit with steam and sulfuric acid at 325°C in a rotating drum to dissolve the beryllium and form this compound.[4][5]

  • Purification: The resulting this compound solution can be combined with the solution from the bertrandite process (Protocol 1, Step 3) for purification via solvent extraction, precipitation, and crystallization as described above.[4]

Data Presentation

Table 1: Key Process Parameters for Beryllium Extraction
Parameter Bertrandite Process Beryl Process Reference
Ore Leaching Temperature 95 °C325 °C (after frit stage)[4][5]
Beryl Melting Temperature N/A1650 - 1700 °C[3][4][5]
Frit Heat Treatment N/A1000 °C[4][5]
BeSO₄ Crystallization Temp. < 60 °C< 60 °C[1]
Dehydration to Anhydrous BeSO₄ 400 °C400 °C[16][20]
Table 2: Purity Specifications for High-Purity this compound
Impurity Maximum Content Reference
Aluminum < 0.01%[1]
Iron < 0.005%[1]
Silicon < 0.02%[1]
Insoluble Matter < 0.01%[1]
Chloride < 0.001%[1]

Visualizations

Beryllium_Purification_Workflow cluster_beryl Beryl Ore Path cluster_bertrandite Bertrandite Ore Path cluster_purification Purification Path Beryl_Ore Beryl Ore Melt Melt at 1700°C Beryl_Ore->Melt Quench Quench in Water (Frit Formation) Melt->Quench Heat_Treat Heat Treat at 1000°C Quench->Heat_Treat Grind_Frit Grind Frit Heat_Treat->Grind_Frit Leach_Beryl Leach with H₂SO₄ at 325°C Grind_Frit->Leach_Beryl Combine Combine Leach Liquors (Impure BeSO₄ Solution) Leach_Beryl->Combine Bertrandite_Ore Bertrandite Ore Grind_Bert Crush & Wet Grind Bertrandite_Ore->Grind_Bert Leach_Bert Leach with H₂SO₄ at 95°C Grind_Bert->Leach_Bert Leach_Bert->Combine Solvent_Extraction Solvent Extraction (Remove Fe, Al) Combine->Solvent_Extraction Strip Strip Be from Organic (with (NH₄)₂CO₃) Solvent_Extraction->Strip Precipitate Precipitate Be(OH)₂ Strip->Precipitate Filter_Hydroxide Filter Be(OH)₂ Precipitate->Filter_Hydroxide Dissolve Dissolve Be(OH)₂ in H₂SO₄ Filter_Hydroxide->Dissolve Crystallize Crystallize BeSO₄·4H₂O Dissolve->Crystallize Pure_Product High-Purity This compound Crystallize->Pure_Product

Caption: General workflow for this compound purification from beryl and bertrandite ores.

Solvent_Extraction_Detail start Impure Aqueous BeSO₄ Solution (with Fe³⁺, Al³⁺) mixer Mixer Stage: Add Organic Extractant (e.g., DEHPA in Kerosene) start->mixer settler Settler Stage: Allow Phases to Separate mixer->settler aqueous_out Aqueous Raffinate (Fe³⁺, Al³⁺, other impurities) settler->aqueous_out Aqueous Phase organic_loaded Loaded Organic Phase (Be²⁺ complexed with DEHPA) settler->organic_loaded Organic Phase stripper Stripping Stage: Contact with (NH₄)₂CO₃ or other stripping agent organic_loaded->stripper organic_regen Regenerated Organic (Recycled to Mixer) stripper->organic_regen Organic Phase aqueous_product Purified Aqueous Solution (Be²⁺ as carbonate complex) stripper->aqueous_product Aqueous Phase (to Be(OH)₂ precipitation)

References

Optimizing experimental conditions for reactions involving beryllium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beryllium sulfate.

Troubleshooting Guides and FAQs

Solution Preparation and Stability

Question 1: My this compound solution is cloudy or forms a precipitate over time. What is causing this and how can I prevent it?

Answer: Cloudiness or precipitation in aqueous this compound solutions is typically due to the formation of insoluble beryllium hydroxide [Be(OH)₂]. This occurs because the beryllium ion (Be²⁺) is small and highly charged, causing it to strongly polarize coordinated water molecules. This leads to hydrolysis, which releases protons and makes the solution acidic. If the pH is not sufficiently low (i.e., above pH 5), beryllium hydroxide will precipitate.[1]

Troubleshooting Steps:

  • Maintain a Low pH: To ensure the stability of your this compound solution, maintain a pH below 4. Aqueous solutions of this compound are naturally acidic, typically with a pH between 3.5 and 4.0 for saturated solutions.[2] However, if you are diluting the solution or if other components in your mixture raise the pH, beryllium hydroxide may precipitate.

  • Use Acidified Water for Dilution: When preparing dilute solutions, use deionized water that has been pre-acidified to a pH of less than 4 with a non-interfering acid, such as sulfuric acid.

  • Monitor pH: Regularly monitor the pH of your stock solutions, especially if they are stored for extended periods.

Question 2: What is the optimal way to prepare a stable, concentrated stock solution of this compound?

Answer: To prepare a stable stock solution, it is crucial to control the temperature and pH. This compound tetrahydrate is highly soluble in water.

Preparation Protocol:

  • Slowly add the desired amount of this compound tetrahydrate to deionized water while stirring continuously.

  • Gently warm the solution to no more than 60°C to aid dissolution, if necessary.[2] Avoid excessive heating, as it can promote hydrolysis.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • Check the pH of the solution and adjust to below 4 with dilute sulfuric acid if needed.

  • Store the solution in a tightly sealed container to prevent evaporation and contamination.

Reaction Conditions

Question 3: I am observing low yields in my reaction where this compound is used as a catalyst. What are the potential causes and solutions?

Answer: Low yields in this compound-catalyzed reactions can stem from several factors, primarily related to catalyst activity and reaction conditions.

Troubleshooting Steps:

  • Catalyst Hydration State: The catalytic activity of this compound can be influenced by its hydration state. The anhydrous form, prepared by heating the tetrahydrate at 400°C, is a stronger Lewis acid than the hydrated forms.[2][3] For reactions requiring strong Lewis acidity, consider using the anhydrous form and performing the reaction under inert, anhydrous conditions.

  • Hydrolysis and Catalyst Deactivation: Water present in the reaction mixture can lead to the hydrolysis of this compound, forming less active beryllium hydroxide. This is a common cause of catalyst deactivation.[2] Ensure all reactants and solvents are thoroughly dried before use.

  • Inadequate Temperature: Ensure the reaction temperature is optimal for the specific transformation. Some reactions may require elevated temperatures to proceed at a reasonable rate.

  • Insufficient Catalyst Loading: The amount of this compound may be insufficient to catalyze the reaction effectively. Try incrementally increasing the catalyst loading while monitoring the reaction progress.

Question 4: How can I manage the acidic conditions created by this compound in my reaction without causing unwanted side reactions?

Answer: The inherent acidity of this compound solutions can sometimes lead to acid-catalyzed side reactions.

Management Strategies:

  • Use of a Non-Nucleophilic Buffer: In cases where the acidity needs to be moderated without introducing nucleophiles that could interfere with the reaction, a non-nucleophilic buffer system can be employed. However, compatibility with the specific reaction must be verified.

  • Slow Addition: Adding the this compound catalyst slowly to the reaction mixture can help to control the initial heat of reaction and maintain a more consistent pH throughout the process.

  • Anhydrous Conditions: Working under anhydrous conditions will minimize hydrolysis and the associated increase in acidity.

Catalyst Deactivation and Regeneration

Question 5: My this compound catalyst appears to have lost activity after several uses. What could be the cause, and can it be regenerated?

Answer: Catalyst deactivation is a common issue and can be caused by poisoning or fouling of the catalyst surface.

Potential Causes of Deactivation:

  • Poisoning: Certain compounds can bind strongly to the active sites of the catalyst, rendering them inactive. Common poisons for Lewis acid catalysts include water, amines, and other Lewis bases.[4]

  • Fouling: The deposition of byproducts or polymerized starting materials on the catalyst surface can block active sites.

Regeneration Strategies: While specific protocols for the regeneration of this compound catalysts are not widely documented, general methods for regenerating Lewis acid catalysts may be applicable:

  • Washing: Washing the catalyst with a non-reactive solvent can help to remove adsorbed impurities and reaction byproducts.

  • Thermal Treatment: For catalysts deactivated by coking, carefully controlled calcination at elevated temperatures can burn off carbonaceous deposits. However, care must be taken to avoid thermal decomposition of the this compound itself, which begins around 550°C.[2]

  • Acid Treatment: A dilute acid wash may help to remove basic impurities that have poisoned the catalyst.

Data Presentation

Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)
036.2[2][3]
2040.0[3]
6054.3[2][3]
Thermal Decomposition of this compound Hydrates
CompoundDecomposition Temperature (°C)Products
This compound Tetrahydrate (BeSO₄·4H₂O)~110[2]This compound Dihydrate (BeSO₄·2H₂O) + 2H₂O
This compound Dihydrate (BeSO₄·2H₂O)400[2]Anhydrous this compound (BeSO₄) + 2H₂O
Anhydrous this compound (BeSO₄)550-600[2]Beryllium Oxide (BeO) + Sulfur Trioxide (SO₃)

Experimental Protocols

Synthesis of Beryllium Oxide Nanoparticles from this compound

This protocol describes the synthesis of beryllium oxide nanoparticles through the thermal decomposition of a this compound precursor.

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Deionized water

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Alumina crucible

  • Tube furnace

  • Mortar and pestle

Methodology:

  • Preparation of Beryllium Carbonate Precursor:

    • Dissolve a known quantity of high-purity this compound tetrahydrate in deionized water to create a stock solution.[5]

    • Prepare a solution of ammonium carbonate in deionized water.

    • While vigorously stirring the this compound solution, slowly add the ammonium carbonate solution to precipitate beryllium carbonate.[5]

    • Filter the precipitate and wash it with deionized water.

    • Dry the resulting beryllium carbonate precursor in a desiccator.

  • Dehydration and Calcination:

    • Accurately weigh the dried beryllium carbonate precursor into an alumina crucible.

    • Place the crucible in the center of a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes.

    • Heat the furnace to 200°C at a rate of 5°C/minute and hold for 2 hours to ensure complete dehydration.

    • Increase the temperature to 800°C at a rate of 10°C/minute and hold for 4 hours to decompose the precursor into beryllium oxide.

    • Allow the furnace to cool to room temperature under a continuous flow of inert gas.

  • Product Recovery:

    • Carefully remove the crucible from the furnace.

    • The resulting white powder is beryllium oxide nanoparticles.

    • If necessary, gently grind the product with a mortar and pestle to break up any agglomerates.

Mandatory Visualization

This compound-Induced JAK-STAT Signaling Pathway

Exposure to this compound has been shown to activate the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in human bronchial epithelial cells. This pathway is implicated in inflammatory responses and cellular proliferation.

beryllium_sulfate_pathway BeSO4 This compound (BeSO₄) LIFR LIF Receptor BeSO4->LIFR activates JAK JAK LIFR->JAK activates STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT promotes Inflammation Inflammation Nucleus->Inflammation promotes

Caption: this compound activates the JAK-STAT pathway, leading to EMT and inflammation.

References

Addressing the hygroscopic nature of anhydrous beryllium sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound, anhydrous beryllium sulfate (BeSO₄).

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound and why is it hygroscopic?

Anhydrous this compound (BeSO₄) is the water-free form of this compound. It is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This occurs because the small, highly charged beryllium ion (Be²⁺) has a strong affinity for water molecules, leading to the formation of stable hydrated forms, most commonly this compound tetrahydrate (BeSO₄·4H₂O).

Q2: How can I prepare anhydrous this compound from its hydrated form?

Anhydrous this compound can be prepared by heating this compound tetrahydrate (BeSO₄·4H₂O). The hydrated salt is heated to 400°C to ensure the complete removal of water molecules.[1] The dehydration process occurs in stages, with the tetrahydrate converting to the dihydrate at around 110°C, and then to the anhydrous form at 400°C.

Q3: What are the ideal storage conditions for anhydrous this compound?

To maintain its anhydrous state, this compound must be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, it is recommended to use a desiccator containing a suitable desiccant, such as phosphorus pentoxide, to maintain a moisture-free environment.

Q4: How can I verify the anhydrous nature of my this compound sample?

Several analytical techniques can be used to confirm the absence of water in your this compound sample. Thermogravimetric analysis (TGA) can be used to determine the water content by measuring the mass loss upon heating. Karl Fischer titration is another accurate method for quantifying water content.

Q5: What are the primary safety concerns when working with this compound?

This compound is a highly toxic compound and a known carcinogen.[2] It is toxic if swallowed and fatal if inhaled. It can cause skin and eye irritation and may lead to an allergic skin reaction. Chronic exposure can cause damage to the lungs. It is imperative to handle this compound in a well-ventilated area, preferably a fume hood or a glovebox, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results The anhydrous this compound may have absorbed atmospheric moisture, leading to inaccurate weighing and molar calculations.Ensure that the anhydrous this compound is handled exclusively in an inert atmosphere, such as a nitrogen or argon-filled glovebox. Use pre-dried glassware and spatulas.
Clumping or caking of the powder The material has been exposed to ambient air and has started to hydrate.If the experiment allows, the material can be re-dried by heating it to 400°C under vacuum or in a stream of inert gas. For future use, ensure storage in a desiccator with a fresh desiccant.
Unexpected reaction byproducts The presence of water from hydrated this compound may be participating in the reaction.Verify the anhydrous nature of the this compound using techniques like TGA or Karl Fischer titration. If hydrated, prepare fresh anhydrous material.
Difficulty in achieving a completely anhydrous reaction environment Introduction of atmospheric moisture during reagent transfer.Utilize Schlenk line techniques or a glovebox for all manipulations involving anhydrous this compound. Ensure all solvents and other reagents are rigorously dried before use.

Data Presentation

Table 1: Physical Properties of this compound

PropertyAnhydrous this compound (BeSO₄)This compound Tetrahydrate (BeSO₄·4H₂O)
Molar Mass 105.07 g/mol 177.14 g/mol [1]
Appearance White solidWhite crystalline solid[1]
Density 2.44 g/cm³1.71 g/cm³[1]
Melting Point Decomposes at 550-600°C110°C (decomposes to dihydrate)[1]
Solubility in Water Soluble40.0 g/100 mL at 20°C[1]
Hygroscopicity Highly hygroscopicStable in air under normal conditions

Note on Quantitative Water Absorption Data:

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound

Objective: To prepare anhydrous this compound from this compound tetrahydrate.

Materials:

  • This compound tetrahydrate (BeSO₄·4H₂O)

  • Crucible (ceramic or platinum)

  • Tube furnace

  • Schlenk flask

  • Vacuum line

  • Inert gas (nitrogen or argon)

Procedure:

  • Place a known amount of this compound tetrahydrate into a crucible.

  • Place the crucible inside a tube furnace.

  • Heat the sample to 400°C under a slow stream of dry inert gas or under vacuum.[1]

  • Maintain this temperature for at least 4 hours to ensure complete dehydration.

  • Allow the furnace to cool to room temperature under the inert atmosphere or vacuum.

  • Quickly transfer the anhydrous this compound to a pre-dried Schlenk flask inside a glovebox or under a positive pressure of inert gas to prevent rehydration.

  • Seal the Schlenk flask and store it in a desiccator.

Protocol 2: Handling Anhydrous this compound in a Glovebox

Objective: To safely handle anhydrous this compound while maintaining its anhydrous state for an experiment.

Materials:

  • Anhydrous this compound in a sealed container

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Pre-dried glassware (e.g., flasks, beakers, weighing boats)

  • Pre-dried spatulas and other utensils

  • Analytical balance inside the glovebox

Procedure:

  • Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).

  • Transfer all necessary pre-dried glassware and utensils into the glovebox antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Bring the sealed container of anhydrous this compound into the glovebox via the antechamber.

  • Once inside the glovebox, allow the container to equilibrate to the glovebox temperature.

  • Carefully open the container.

  • Use a pre-dried spatula to weigh the desired amount of anhydrous this compound into a pre-dried weighing boat or directly into the reaction vessel on an analytical balance inside the glovebox.

  • Immediately seal the stock container of anhydrous this compound.

  • Proceed with your experiment within the controlled atmosphere of the glovebox.

  • After use, ensure all containers are tightly sealed before removing them from the glovebox.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_hygroscopy Potential Issue: Anhydrous BeSO4 absorbed moisture start->check_hygroscopy weighing_error Symptom: Inaccurate weighing and molar calculations check_hygroscopy->weighing_error clumping Symptom: Powder is clumping or caked check_hygroscopy->clumping side_reactions Symptom: Unexpected side reactions check_hygroscopy->side_reactions solution_1 Solution: Handle BeSO4 in an inert atmosphere (e.g., glovebox) weighing_error->solution_1 solution_2 Solution: Re-dry BeSO4 at 400°C and store in desiccator clumping->solution_2 solution_3 Solution: Verify anhydrous state (TGA/Karl Fischer). Prepare fresh anhydrous BeSO4. side_reactions->solution_3 end End: Consistent Experimental Results solution_1->end solution_2->end solution_3->end

Caption: Troubleshooting workflow for issues related to the hygroscopic nature of anhydrous this compound.

ExperimentalWorkflow cluster_prep Preparation of Anhydrous BeSO4 cluster_handling Handling in Glovebox start_prep Start: BeSO4·4H2O heat Heat to 400°C in tube furnace start_prep->heat cool Cool under inert atmosphere heat->cool transfer_prep Transfer to Schlenk flask cool->transfer_prep end_prep Anhydrous BeSO4 (Stored in Desiccator) transfer_prep->end_prep start_handling Start: Anhydrous BeSO4 in sealed container transfer_glovebox Transfer container, glassware, & tools to glovebox start_handling->transfer_glovebox weigh Weigh BeSO4 inside glovebox transfer_glovebox->weigh experiment Perform experiment weigh->experiment end_handling End: Experiment Complete experiment->end_handling

Caption: Experimental workflow for preparing and handling anhydrous this compound.

References

Incompatibilities of beryllium sulfate with other chemical compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Beryllium Sulfate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the safe and effective handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

This compound is incompatible with a range of chemical compounds. Contact with these substances can lead to hazardous reactions, such as excessive heat generation, the formation of precipitates, or the release of toxic gases. Key incompatibilities include strong bases (caustics), strong oxidizing agents, certain acids, chlorinated hydrocarbons, and molten lithium.[1][2]

Q2: What happens when this compound is mixed with a strong base?

Aqueous solutions of this compound are acidic due to the hydrolysis of the hydrated beryllium ion [Be(H₂O)₄]²⁺.[3][4] When a strong base (e.g., sodium hydroxide) is added, it reacts with the acidic solution to form a white precipitate of beryllium hydroxide, Be(OH)₂.[3] If an excess of the strong base is added, this precipitate can redissolve to form the soluble tetrahydroxoberyllate complex ion, [Be(OH)₄]²⁻.[3]

Q3: Is it safe to mix this compound with strong oxidizing agents?

No. While redox reactions involving the beryllium ion (Be²⁺) are generally limited due to its stability, strong oxidizing agents are listed as incompatible materials in safety data sheets.[1][3] Mixing can lead to vigorous, exothermic reactions, especially if heated. It is crucial to avoid contact with these substances.

Q4: What are the signs of a potential chemical incompatibility reaction?

When working with this compound, be alert for the following signs, which may indicate a hazardous incompatibility reaction:

  • Unexpected temperature increase (exothermic reaction).

  • Formation of a solid precipitate or cloudiness in a solution.

  • Evolution of gas or fumes.

  • Sudden color change.

  • Violent rupture or expansion of the container upon heating.[5]

Q5: How should this compound be stored to prevent hazardous reactions?

To ensure safety, store this compound in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed to protect it from moisture, as it is moisture-sensitive.[1][6] Crucially, store it separately from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][2]

Troubleshooting Guides

Problem: My this compound solution turned cloudy after adding another reagent.

Cause: You have likely introduced a substance that is incompatible or causes this compound or a reaction product to precipitate. This is a common outcome when a basic solution is added.

Solution:

  • Stop the addition immediately.

  • Identify the reagent: The most common cause is the addition of a base, which raises the pH and causes the precipitation of beryllium hydroxide, Be(OH)₂.[3] Beryllium hydroxide is insoluble in water at a pH of 5 or higher.[4]

  • Consult compatibility data: Refer to the Summary of Incompatibilities table below.

  • Action: If the precipitate is undesirable, the experiment may need to be redesigned. If the goal was to form beryllium hydroxide, proceed with caution. Note that excess strong base can cause the precipitate to redissolve.[3]

Problem: I observed unexpected heat or gas evolution in my experiment.

Cause: This indicates a potentially dangerous exothermic or gas-producing reaction. This can occur upon mixing with strong oxidizing agents or during decomposition at high temperatures.[1][5] Upon heating, this compound decomposes and produces toxic fumes of sulfur oxides (SOx) and beryllium oxide.[1][5]

Solution & Emergency Protocol:

  • Cease the experiment immediately and ensure the area is well-ventilated. If possible and safe to do so, place the reaction in a fume hood.

  • Alert personnel in the immediate vicinity and evacuate if the reaction is uncontrollable or releasing significant fumes.[5]

  • Do not attempt to neutralize the reaction without understanding its nature.

  • Consult the Safety Data Sheet (SDS) for this compound and any other reagents involved for specific emergency procedures.

  • Once the reaction has subsided, manage the resulting material as hazardous waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound (Tetrahydrate)
PropertyValueSource(s)
Chemical Formula[Be(H₂O)₄]SO₄[3][7]
Molar Mass177.136 g/mol [7]
AppearanceWhite crystalline solid[3][7]
pH of Saturated Solution3.5 - 4.0 (at 25 °C)[3]
pKₐ of [Be(H₂O)₄]²⁺~5.6[3]
Solubility in Water40.0 g/100 mL (at 20 °C)[7]
Thermal Decomposition> 550 °C (to BeO and SO₃)[3]
Table 2: Summary of this compound Incompatibilities
Incompatible Material ClassPotential Hazard / OutcomeSource(s)
Strong Bases (Caustics) Forms beryllium hydroxide precipitate.[2][3]
Strong Oxidizing Agents Potential for violent, exothermic reactions.[1][2]
Acids Listed as incompatible; may react under certain conditions.[2]
Chlorinated Hydrocarbons Listed as incompatible.[2]
Molten Lithium Listed as incompatible.[2]
Heat Decomposes to produce toxic sulfur oxide and beryllium oxide fumes.[1][5]

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Engineering Controls: Always handle this compound powder and concentrated solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][6] Ensure safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles or a face shield.[1][8] For handling large quantities of powder, respiratory protection may be required.[6]

  • Hygiene: Avoid all personal contact, including inhalation.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional and governmental regulations.

Protocol 2: Emergency Spill Cleanup (Small-Scale)

This protocol is for minor spills of solid this compound.

  • Evacuate and Secure: Clear the area of non-essential personnel.[5]

  • Wear Appropriate PPE: Don a full set of PPE, including respiratory protection.[5]

  • Contain the Spill: Prevent the powder from becoming airborne. Do not dry sweep.

  • Dampen the Material: Gently dampen the spilled solid with water to prevent dust generation.[9]

  • Collect the Spill: Use absorbent paper dampened with water to pick up the material.[9] Alternatively, carefully sweep or vacuum the dampened material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[9]

  • Dispose: Seal all contaminated items (gloves, absorbent paper, etc.) in a vapor-tight plastic bag for proper disposal.[9]

Visualizations

Incompatibility_Workflow start Start: Planning Experiment with this compound check_reagents Identify all reagents to be mixed with BeSO4 start->check_reagents consult_sds Consult SDS and Incompatibility Data? check_reagents->consult_sds is_incompatible Is any reagent listed as incompatible? consult_sds->is_incompatible Data Found proceed Proceed with Experiment using Standard PPE and Controls is_incompatible->proceed No reassess Reassess Experimental Design: - Can a substitute be used? - Is the reaction necessary? is_incompatible->reassess Yes end End proceed->end small_scale If unavoidable, perform a small-scale risk assessment under enhanced controls. reassess->small_scale Proceed with Caution reassess->end Abort Experiment small_scale->proceed

Caption: Decision workflow for assessing chemical incompatibilities before an experiment.

Beryllium_Hydroxide_Precipitation cluster_solution Aqueous Solution BeSO4_aq [Be(H₂O)₄]²⁺ (aq) (Acidic Solution, pH < 5) add_base + Strong Base (e.g., NaOH) BeOH_precipitate Be(OH)₂(s) (White Precipitate) add_excess_base + EXCESS Strong Base BeOH4_complex [Be(OH)₄]²⁻(aq) (Soluble Complex) add_base->BeOH_precipitate Precipitation add_excess_base->BeOH4_complex Redissolves

References

Troubleshooting beryllium contamination in laboratory settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working in laboratory settings where beryllium exposure is a potential hazard.

Frequently Asked questions (FAQs)

Identifying and Assessing Beryllium Contamination

Q1: What are the common sources of beryllium contamination in a laboratory?

Beryllium contamination in a laboratory setting typically originates from processes that generate airborne dust, fumes, or mists containing beryllium.[1][2] Common sources include:

  • Machining, grinding, or cutting of beryllium-containing materials.[1]

  • Heating of beryllium alloys or compounds.[1]

  • Handling of beryllium powders.

  • Wear and tear of equipment components containing beryllium, such as springs, connectors, and chamber windows.[3]

  • Accidental breakage of beryllium-containing components, like X-ray tube windows.[4]

Q2: What are the initial signs of a potential beryllium contamination event?

Visible dust or residue after working with beryllium-containing materials is a primary indicator. However, beryllium contamination is often not visible to the naked eye. Therefore, any process involving beryllium should be considered a potential source of contamination until proven otherwise through testing. Regular surface and air monitoring are crucial for early detection.

Q3: How can I test for beryllium contamination on surfaces and in the air?

Surface Sampling: Surface wipe sampling is the standard method for detecting removable beryllium contamination.[5] This involves wiping a defined area (typically 100 cm²) with a specialized wipe, such as a Ghost Wipe, moistened with deionized water.[5] Methanol-moistened wipes may be more effective for surfaces with oily residues.[6]

Air Sampling: Air sampling is conducted to assess airborne beryllium concentrations.[5] This is typically done using a personal sampling pump that draws a known volume of air through a mixed-cellulose ester (MCE) filter.[5][7]

Analysis: Collected samples are then analyzed by an accredited laboratory using techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][8][9]

Decontamination Procedures

Q4: What should I do immediately after a suspected beryllium spill or contamination event?

  • Evacuate and Restrict Access: Immediately clear the affected area of all personnel. Post warning signs to prevent unauthorized entry.[1]

  • Notify Safety Personnel: Inform your institution's Environmental Health and Safety (EHS) department or the designated safety officer.

  • Avoid Dry Sweeping or Compressed Air: These methods can aerosolize beryllium particles, increasing the risk of inhalation.[1]

  • Wear Appropriate PPE: Anyone involved in the cleanup must wear appropriate personal protective equipment (PPE), including a respirator, gloves, and protective clothing.[1][10]

Q5: What are the approved methods for cleaning beryllium-contaminated surfaces?

The following methods are recommended for decontaminating surfaces:

  • HEPA Vacuuming: Use a vacuum cleaner equipped with a High-Efficiency Particulate Air (HEPA) filter to remove loose particles.[1]

  • Wet Cleaning: Wipe surfaces with a cloth dampened with water and a cleaning agent.[1][10]

  • Sticky Tack Cloths: These can be used to pick up fine dust from surfaces.[1]

It is often recommended to use HEPA vacuuming followed by wet cleaning for maximum effectiveness.[11]

Q6: How do I decontaminate laboratory equipment?

Equipment that may be contaminated with beryllium should be decontaminated before being moved to a non-beryllium area or sent for repair.[5] The cleaning methods are the same as for surfaces (HEPA vacuuming and wet wiping). If equipment cannot be adequately decontaminated, it must be labeled as beryllium-contaminated and disposed of as hazardous waste.[3]

Health and Safety

Q7: What are the health risks associated with beryllium exposure?

Exposure to beryllium can lead to serious health effects:

  • Beryllium Sensitization: An allergic-type reaction to beryllium. Not everyone who is exposed becomes sensitized.[5]

  • Chronic Beryllium Disease (CBD): A debilitating and potentially fatal lung disease that can develop in sensitized individuals.[1][2][5]

  • Lung Cancer: Beryllium is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[5]

  • Acute Beryllium Disease: A rapid onset respiratory condition caused by high levels of exposure to soluble beryllium compounds.[1]

  • Skin Effects: Soluble beryllium compounds can cause skin irritation and contact dermatitis.[1]

Q8: What personal protective equipment (PPE) is required when working with beryllium?

The minimum required PPE when working with beryllium includes:

  • Gloves: Nitrile, neoprene, or rubber gloves should be worn.[1]

  • Lab Coat: A lab coat, preferably with knit or elasticized cuffs, should be worn to protect clothing.[12]

  • Eye Protection: Safety glasses or goggles are necessary to protect against eye injury.[1]

  • Respiratory Protection: A respirator may be required depending on the potential for airborne exposure. The type of respirator should be selected in consultation with your institution's safety professionals.[1]

Q9: Are there established exposure limits for beryllium in the workplace?

Yes, several organizations have established occupational exposure limits for beryllium. It is crucial to adhere to these limits to minimize health risks.

Quantitative Data Summary

The following tables summarize the key quantitative data related to beryllium exposure limits and surface contamination levels.

Table 1: Airborne Beryllium Exposure Limits

Issuing OrganizationLimit TypeValueNotes
OSHA [2][13][14][15]Permissible Exposure Limit (PEL) - 8-hour TWA0.2 µg/m³
OSHA [2][13][14][15]Short-Term Exposure Limit (STEL) - 15 minutes2.0 µg/m³
ACGIH [5]Threshold Limit Value (TLV) - 8-hour TWA (inhalable fraction)0.05 µg/m³
DOE [16]Action Level - 8-hour TWA0.2 µg/m³Requires respiratory protection and other controls if exceeded.

TWA: Time-Weighted Average

Table 2: Beryllium Surface Contamination Limits

Issuing OrganizationLimit TypeValueNotes
DOE [5][9][10]Housekeeping (during non-operational periods)3.0 µ g/100 cm²For surfaces within a beryllium operational area.
DOE [5][9][10]Release to General Public/Non-Beryllium Area0.2 µ g/100 cm²For equipment or items being removed from a beryllium area.
MIT EHS [1]Contaminated Surface> 25 µg/ft²Surfaces exceeding this limit require cleaning and retesting.

Experimental Protocols

Protocol 1: Surface Wipe Sampling for Beryllium

Objective: To collect a representative sample of removable beryllium contamination from a surface for quantitative analysis.

Materials:

  • Ghost Wipes or equivalent

  • Deionized water or methanol (for oily surfaces)[6]

  • Sterile, individually packaged sample containers (e.g., 50 mL centrifuge tubes)

  • Disposable nitrile gloves

  • Template to define a 100 cm² area (10 cm x 10 cm)

  • Chain of custody form

Procedure:

  • Put on a new pair of clean nitrile gloves.

  • Place the 100 cm² template on the surface to be sampled.

  • Moisten a Ghost Wipe with deionized water.[5]

  • Fold the wipe in half.

  • Wipe the defined area by pressing firmly and using overlapping strokes, first horizontally and then vertically.

  • Fold the wipe with the exposed side inward.

  • Wipe the area again with the clean side of the wipe.

  • Fold the wipe again and repeat the wiping process a third time.[5]

  • Carefully place the folded wipe into a labeled sample container.

  • Remove the template and decontaminate it if it will be reused.

  • Remove and discard gloves.

  • Complete the chain of custody form and send the sample to an accredited laboratory for analysis.

Protocol 2: Air Sampling for Beryllium

Objective: To collect a breathing zone air sample to determine a worker's 8-hour time-weighted average (TWA) or short-term exposure to airborne beryllium.

Materials:

  • Personal air sampling pump calibrated to a flow rate of 2 to 4 liters per minute.[5]

  • 37-mm, 0.8-µm pore size mixed-cellulose ester (MCE) filter in a closed-face cassette.[7]

  • Tygon tubing

  • Calibration device (e.g., rotameter or electronic calibrator)

  • Chain of custody form

Procedure:

  • Calibrate the personal air sampling pump to the desired flow rate.

  • Label the filter cassette with a unique sample number.

  • Attach the cassette to the worker's collar in their breathing zone.

  • Connect the cassette to the sampling pump with the Tygon tubing.

  • Turn on the pump and record the start time.

  • The sampling duration should be sufficient to detect beryllium at the relevant occupational exposure limit.[5] For an 8-hour TWA, the pump should run for the entire shift. For a STEL, the sampling period is 15 minutes.[7]

  • At the end of the sampling period, turn off the pump and record the end time.

  • Remove the cassette and securely cap it.

  • Post-calibrate the pump to ensure the flow rate remained stable.

  • Prepare a blank cassette by handling it in the same manner as the sample cassettes but without drawing air through it.

  • Complete the chain of custody form and send the samples and the blank to an accredited laboratory for analysis.

Visualizations

Beryllium_Handling_Workflow cluster_planning Planning & Preparation cluster_execution Experiment Execution cluster_cleanup Post-Experiment Cleanup cluster_end Completion start Start: Beryllium Work Required assess Hazard Assessment start->assess sop Develop SOP assess->sop training Verify Training sop->training setup Set Up Designated Area training->setup ppe Don PPE setup->ppe experiment Conduct Experiment ppe->experiment decontaminate_ppe Decontaminate/Doff PPE experiment->decontaminate_ppe decontaminate_area Decontaminate Work Area decontaminate_ppe->decontaminate_area waste Dispose of Waste decontaminate_area->waste monitoring Conduct Post-Work Monitoring waste->monitoring end End: Secure Area monitoring->end

Caption: Workflow for Safely Handling Beryllium in a Laboratory.

Contamination_Troubleshooting_Tree cluster_start cluster_actions Immediate Actions cluster_assessment Assessment cluster_decon Decontamination cluster_end Resolution start Suspected Beryllium Contamination Event evacuate Evacuate & Restrict Area start->evacuate notify Notify EHS/Safety Officer evacuate->notify ppe Don Appropriate PPE notify->ppe assess_scope Assess Scope of Contamination ppe->assess_scope sampling Conduct Wipe/Air Sampling assess_scope->sampling results Await Lab Results sampling->results decon_protocol Follow Decontamination Protocol (HEPA Vac, Wet Wipe) results->decon_protocol Contamination Confirmed reopen Re-open Area results->reopen No Contamination post_sampling Conduct Post-Decon Sampling decon_protocol->post_sampling post_results Await Post-Decon Results post_sampling->post_results post_results->reopen Below Limits re_decon Repeat Decontamination post_results->re_decon Above Limits re_decon->decon_protocol

Caption: Troubleshooting Decision Tree for Beryllium Contamination.

References

Technical Support Center: Stability of Beryllium Sulfate in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of beryllium sulfate in various solvent systems. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: Why does my aqueous solution of this compound have an acidic pH?

A2: Aqueous solutions of this compound are acidic due to the hydrolysis of the hydrated beryllium ion, [Be(H₂O)₄]²⁺.[3] This ion acts as a weak acid, releasing a proton (H⁺) to the solution and lowering the pH. For a saturated solution at 25°C, the pH is typically between 3.5 and 4.0.[3]

Q3: At what temperature does this compound decompose?

A3: The decomposition temperature depends on the form of this compound. The commonly used tetrahydrate ([Be(H₂O)₄]SO₄) begins to lose water molecules at around 110°C. Complete dehydration to the anhydrous form (BeSO₄) occurs at 400°C. The anhydrous salt itself decomposes to beryllium oxide (BeO) and sulfur trioxide (SO₃) at temperatures above 550°C to 600°C.[4]

Q4: Is this compound stable in air?

A4: this compound tetrahydrate is stable in dry air. However, the anhydrous form is hygroscopic and will absorb moisture from the atmosphere to reform hydrates.[1][2]

Q5: Can I dissolve this compound in a basic solution?

A5: this compound will react with basic solutions. It forms insoluble beryllium hydroxide (Be(OH)₂) at a pH of 5 or higher.[3] While beryllium hydroxide can redissolve in excess strong base to form the tetrahydroxoberyllate ion [Be(OH)₄]²⁻, controlling the pH is critical to avoid precipitation.[3]

Data Presentation: Solubility of this compound

The following tables summarize the known quantitative solubility data for this compound.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 mL H₂O)Form
036.2Tetrahydrate
2040.0Tetrahydrate
2541.3Tetrahydrate
3030.5 ( g/100g solution)Tetrahydrate
6054.3Tetrahydrate
11165.2 ( g/100g solution)Tetrahydrate

Data sourced from[1][2][4].

Table 2: Solubility of this compound in Organic Solvents

SolventSolubility
Ethanol / AlcoholInsoluble / Practically Insoluble[1][2]
AcetoneNo data available
Dimethyl Sulfoxide (DMSO)No data available
Dimethylformamide (DMF)No data available

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: An unexpected white precipitate forms in my aqueous this compound solution.

Potential Cause Common Observation Recommended Solution
pH Increase A gelatinous or fine white precipitate forms.Beryllium hydroxide is insoluble at pH 5 and above. Ensure the pH of your solution remains acidic (ideally below 4) to prevent precipitation. If necessary, add a small amount of dilute sulfuric acid to lower the pH.
Use of Hard Water A flocculent white precipitate forms, especially in dilute solutions.Hard water contains carbonate and other ions that can react with beryllium to form insoluble complexes. Always use deionized or distilled water to prepare your solutions.
Localized Overheating A dense, white precipitate forms when heating the solution.Heating can lead to the formation of less soluble basic this compound.[1] Avoid boiling the solution vigorously. Heat gently using a water bath for uniform temperature distribution.
Reaction with Buffer Components Precipitate forms upon addition of a buffer solution.Phosphate or carbonate buffers will cause precipitation of insoluble beryllium phosphate or carbonate. Use a non-coordinating buffer system if pH control is necessary, and verify compatibility beforehand.

Issue 2: this compound does not dissolve in an organic solvent.

Potential Cause Common Observation Recommended Solution
Inherent Insolubility The solid material remains suspended in the solvent even after vigorous stirring or sonication.This compound is known to be insoluble in alcohols and is likely insoluble in many other non-polar and polar aprotic organic solvents.[2] Unfortunately, this is a chemical property, and an alternative solvent system may be required.
Insufficient Solvent Polarity The solvent is non-polar (e.g., hexane, toluene).As a salt, this compound requires a polar solvent to dissolve. Its insolubility in ethanol, a polar protic solvent, suggests that even highly polar organic solvents may not be effective.
Use of Anhydrous BeSO₄ You are using the anhydrous form, which may dissolve slower than the hydrate.Try using the tetrahydrate form, as the coordinated water molecules can facilitate solvation. However, this is unlikely to overcome inherent insolubility in most organic solvents.

Issue 3: The concentration of my this compound solution changes over time.

Potential Cause Common Observation Recommended Solution
Solvent Evaporation The volume of the solution decreases, and crystals may form around the container's edge.Keep the solution in a tightly sealed container, especially when working with volatile solvents or over long periods.
Hydrolysis and Precipitation A fine precipitate slowly forms in a seemingly stable aqueous solution.Slow hydrolysis can gradually raise the local pH, leading to the precipitation of beryllium hydroxide. Ensure the solution is sufficiently acidic (pH < 4) for long-term stability. Store solutions in a cool, dark place.

Experimental Protocols

Protocol: Determining the Stability and Solubility of this compound in a Novel Solvent System

This protocol provides a general method for assessing the solubility and stability of this compound in a solvent where this data is not available.

1. Materials and Equipment:

  • This compound (tetrahydrate or anhydrous)

  • Test solvent (high purity grade)

  • Analytical balance

  • Vials with screw caps or a Schlenk line for inert atmosphere

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)

  • Analytical instrumentation for beryllium quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))

2. Procedure: a. Sample Preparation: Add an excess amount of this compound to a known volume or mass of the test solvent in a vial. "Excess" means adding enough solid so that some remains undissolved after equilibration. b. Equilibration: Seal the vial tightly. Place the vial in a temperature-controlled shaker or on a magnetic stir plate within a water bath set to the desired experimental temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[5] c. Phase Separation: After equilibration, stop the agitation and let the undissolved solid settle. For very fine suspensions, centrifuge the vial to pellet the excess solid. d. Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe. Immediately pass the liquid through a syringe filter to remove any remaining solid particulates. e. Quantification: Dilute the filtered supernatant to a suitable concentration for analysis. Determine the beryllium concentration using a calibrated analytical technique like ICP-MS or AAS. f. Stability Assessment: Visually inspect the solution over time (e.g., 1, 6, 24 hours) for any signs of precipitation, color change, or gas evolution, which would indicate instability or reaction with the solvent.

3. Data Analysis:

  • Calculate the solubility as the mass of dissolved this compound per volume or mass of the solvent (e.g., in g/100 mL or mg/g).

  • Document any observations of instability.

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess BeSO₄ to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 24h at 25°C) prep2->equil1 sep1 Stop agitation and allow solid to settle equil1->sep1 sep2 Centrifuge if necessary sep1->sep2 analysis1 Filter supernatant (0.22 µm) sep1->analysis1 If settled well sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify [Be] via ICP-MS/AAS analysis2->analysis3 Troubleshooting_Tree start Unexpected Precipitate in BeSO₄ Solution? q_solvent Is the solvent aqueous? start->q_solvent q_ph Is pH > 5? q_solvent->q_ph Yes res_organic BeSO₄ is likely insoluble. Action: Re-evaluate solvent choice. q_solvent->res_organic No q_water Is water source deionized? q_ph->q_water No res_hydroxide Likely Be(OH)₂ precipitation. Action: Lower pH with H₂SO₄. q_ph->res_hydroxide Yes res_complex Possible complex with hard water ions. Action: Use DI water. q_water->res_complex No res_basic_salt Possible basic sulfate formation. Action: Avoid overheating. q_water->res_basic_salt Yes

References

Technical Support Center: Removal of Beryllium Sulfate from Aqueous Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective removal of beryllium sulfate from aqueous laboratory waste. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing this compound from aqueous waste in a laboratory setting?

A1: The primary methods for removing beryllium (Be²⁺) from aqueous solutions include chemical precipitation, sorption processes (such as ion exchange and adsorption), and membrane filtration.[1][2] Chemical precipitation, often by adjusting the pH to form insoluble beryllium hydroxide (Be(OH)₂), is a common technique.[2][3] Sorption methods utilize materials like ion exchange resins, activated carbon, or various biosorbents to bind beryllium ions.[1][4]

Q2: Why is pH control so critical for beryllium removal?

A2: The pH of the solution is a crucial parameter that significantly impacts the effectiveness of most beryllium removal methods.[4] For chemical precipitation, beryllium hydroxide begins to precipitate as the pH exceeds 6, with optimal removal occurring in a pH range of 8-10.[2][5] For sorption methods, the surface charge of the adsorbent and the speciation of beryllium in the solution are pH-dependent. The maximum sorption capacity is often observed at a specific pH, for instance, around pH 6 for magnetically modified biochar.[2]

Q3: What are the safety considerations when handling beryllium waste?

A3: Beryllium and its compounds are highly toxic and are classified as known human carcinogens.[1][4] Inhalation is the primary route of concern, potentially leading to chronic beryllium disease (berylliosis).[4] When handling any beryllium-containing waste, it is imperative to use appropriate personal protective equipment (PPE), including respirators, gloves, and eye protection.[6] All beryllium waste must be stored in sealed, clearly labeled containers and disposed of as hazardous waste according to local and federal regulations.[6][7]

Q4: Can co-existing ions in the wastewater interfere with beryllium removal?

A4: Yes, the presence of other ions can interfere with certain removal methods. In ion exchange processes, other cations can compete with beryllium for binding sites on the resin.[4] However, some specialized adsorbents, like certain modified resins or activated carbons, have shown high selectivity for beryllium even in the presence of common interfering ions like Na⁺, K⁺, Ca²⁺, Mg²⁺, and Fe²⁺.[8][9]

Q5: What level of beryllium removal is achievable with current methods?

A5: Many available methods can achieve very high removal efficiencies. Published studies show that sorption processes, including ion exchange and adsorption, can remove more than 99% of Be²⁺ from a solution under optimal conditions.[4][8] Modified resin-based adsorbents have also demonstrated removal rates of up to 98%.[10]

Troubleshooting Guides

Chemical Precipitation
Issue Potential Cause Recommended Solution
Low or no precipitate formation Incorrect pH: The pH of the solution is not within the optimal range for Be(OH)₂ precipitation (typically pH > 7, optimal at 8-10).[2][5]Use a calibrated pH meter to monitor the pH. Slowly add a base (e.g., dilute NaOH, Ca(OH)₂, or NH₄OH) with constant stirring until the target pH is reached and maintained.[3][11]
Low Beryllium Concentration: The initial concentration of this compound is too low for a visible precipitate to form.Consider a different removal method, such as ion exchange or adsorption, which is more effective for trace concentrations.
Precipitate is gelatinous and difficult to filter Formation of amorphous beryllium hydroxide: This is a common characteristic of Be(OH)₂ precipitated from solution.[12]Digestion: Gently heat the slurry (e.g., to 50-75°C) for 30-60 minutes to encourage particle growth, which can improve filterability.[12] Flocculant Aid: Consider adding a flocculant as per standard laboratory procedures to aid in settling and filtration.
Final beryllium concentration still exceeds discharge limits Incomplete Precipitation: The pH may have drifted, or insufficient reaction time was allowed.Re-measure and adjust the pH of the supernatant. Allow for a longer settling time before filtration. The solubility of Be(OH)₂ sets a theoretical limit, so for ultra-low concentrations, a secondary "polishing" step like ion exchange may be needed.[13]
Sorption (Ion Exchange / Adsorption)
Issue Potential Cause Recommended Solution
Low removal efficiency Incorrect pH: The pH is outside the optimal range for the specific adsorbent material being used.[2]Adjust the pH of the aqueous waste to the optimal value specified for your adsorbent before treatment. For many materials, this is in the range of pH 5-6.[2][8]
Insufficient Contact Time: The wastewater is flowing through the column too quickly, or the batch reaction time is too short.[4]Decrease the flow rate for column operations. For batch processes, increase the stirring time. Kinetic studies show equilibrium can take from minutes to hours.[4]
Adsorbent Fouling or Saturation: The adsorbent is saturated with beryllium or fouled by other contaminants in the waste stream.Regenerate the adsorbent according to the manufacturer's protocol. Common regenerants include dilute acids like HCl or H₂SO₄.[4] If fouling is suspected, pre-filtering the waste stream may be necessary.
Column clogging Suspended Solids: The aqueous waste contains suspended particulate matter that is clogging the adsorbent bed.Pre-filter the wastewater using an appropriate filter (e.g., 0.45 µm) before it enters the column.[2]
Adsorbent Degradation: The adsorbent material is physically breaking down.Ensure the operating conditions (pH, solvent compatibility) are within the limits specified for the adsorbent. Replace the adsorbent if it is degraded.

Process and Logic Diagrams

G Diagram 1: Beryllium Waste Treatment Decision Workflow cluster_input Initial Assessment cluster_decision Method Selection cluster_methods Treatment Methods cluster_output Final Steps start Aqueous Waste Containing BeSO₄ char Characterize Waste (Be Conc., Volume, Other Ions) start->char Step 1 conc_check Be Conc. > 100 mg/L? char->conc_check Step 2 precip Chemical Precipitation conc_check->precip Yes sorption Sorption (Ion Exchange/Adsorption) conc_check->sorption No vol_check Large Volume? vol_check->sorption No membrane Membrane Filtration vol_check->membrane Yes purity_check Ultra-low Be Limit? polish Polishing Step (e.g., Ion Exchange) purity_check->polish Yes verify Verify Be Removal (e.g., ICP-MS) purity_check->verify No precip->purity_check sorption->vol_check sorption->verify membrane->verify polish->verify verify->start If Not Compliant (Re-evaluate) dispose Dispose Solid & Liquid Waste Appropriately verify->dispose If Compliant

Caption: Diagram 1: Decision workflow for selecting an appropriate method for this compound removal.

G Diagram 2: Troubleshooting Chemical Precipitation start Issue: Low Precipitate Yield check_ph Measure pH of Solution start->check_ph ph_ok Is pH between 8 and 10? check_ph->ph_ok adjust_ph Slowly Add Base (e.g., dilute NaOH) with Stirring ph_ok->adjust_ph No issue_filter Issue: Difficult to Filter ph_ok->issue_filter Yes recheck_ph Re-measure pH adjust_ph->recheck_ph recheck_ph->ph_ok success Problem Resolved: Filter and Dispose recheck_ph->success pH Correct digest Gently Heat Slurry (50-75°C for 30-60 min) to Promote Particle Growth issue_filter->digest digest->success

Caption: Diagram 2: Troubleshooting guide for common issues in chemical precipitation of beryllium.

Quantitative Data Summary

Table 1: Comparison of Beryllium Removal Methods

MethodTypical Removal EfficiencyKey AdvantagesKey Disadvantages
Chemical Precipitation 90 - 99%Cost-effective for high concentrations; simple process.Generates sludge waste; limited effectiveness for very low concentrations due to solubility.[8][13]
Ion Exchange > 99%High selectivity and efficiency, especially for low concentrations; resin can be regenerated.[4]Potential for interference from other cations; resin can be fouled; higher operational cost.[4]
Adsorption (Activated Carbon/Biosorbents) 80 - 99%Low cost of adsorbent materials; high efficiency.[2][8]Adsorption capacity can be limited; may require pH adjustment for optimal performance.[2]
Membrane Filtration (UF/NF/RO) > 98% (NF/RO)Effective for a wide range of ions; produces high-quality effluent.[14][15]High capital and operating costs; potential for membrane fouling; produces a concentrated brine stream.[15]

Table 2: Operational Parameters for Various Sorption-Based Removal Methods

Adsorbent/MethodOptimal pHAdsorption Capacity (q_max)Contact Time to EquilibriumReference
Magnetically Modified Biochar61.45 mg/gNot Specified[2]
Hydrochloric Acid-pretreated Activated Carbon (H-AC)530.63 mg/g~24 hours[8]
5-Sulfosalicylic acid-loaded anion-exchange resin≥ 4.0Not Specified (99% removal)45 minutes[9][16]
Amberlite IR-120 (Cation Exchange Resin)4Not Specified~3 hours[4]

Detailed Experimental Protocols

Protocol 1: Beryllium Removal via Chemical Precipitation as Beryllium Hydroxide

Objective: To precipitate beryllium ions from an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound contaminated aqueous waste.

  • Sodium hydroxide (NaOH) solution, 1 M.

  • Calibrated pH meter and probe.

  • Stir plate and magnetic stir bar.

  • Beakers, graduated cylinders.

  • Filtration apparatus (e.g., Buchner funnel, filter paper with appropriate pore size, vacuum flask).

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, respirator.

Procedure:

  • Setup and Safety: Perform all work inside a certified chemical fume hood. Ensure all required PPE is worn.

  • Characterization: Take a small, representative sample of the waste solution to determine the initial beryllium concentration using an appropriate analytical method (e.g., ICP-MS).

  • pH Adjustment:

    • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

    • Begin stirring at a moderate speed.

    • Immerse the pH probe in the solution.

    • Slowly add the 1 M NaOH solution dropwise. Monitor the pH closely. A white, gelatinous precipitate of beryllium hydroxide (Be(OH)₂) will begin to form.[12]

    • Continue adding base until the pH of the slurry is stable within the target range of 8.0 - 10.0.[5]

  • Digestion and Settling:

    • Once the target pH is reached, stop adding base and allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.

    • Turn off the stir plate and allow the precipitate to settle. For improved filterability, the slurry can be gently heated (digested) to around 50-75°C for 30-60 minutes.[12]

  • Filtration:

    • Set up the filtration apparatus.

    • Carefully decant the supernatant through the filter.

    • Transfer the remaining slurry to the filter and apply vacuum to separate the solid Be(OH)₂ from the liquid.

    • Wash the solid precipitate (filter cake) with a small amount of deionized water to remove any soluble impurities.

  • Analysis and Disposal:

    • Collect the filtered liquid (filtrate) and analyze it for residual beryllium concentration to confirm removal efficiency.

    • The solid Be(OH)₂ waste and the treated filtrate must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.[6]

Protocol 2: Beryllium Removal Using a Cation Exchange Resin Column

Objective: To remove trace beryllium ions from an aqueous solution using a strong acid cation exchange resin.

Materials:

  • Strong acid cation exchange resin (e.g., Amberlite IR-120).[4]

  • This compound contaminated aqueous waste, pre-filtered to remove suspended solids.

  • Hydrochloric acid (HCl), 0.1 M (for regeneration).

  • Deionized water.

  • Chromatography column.

  • Peristaltic pump.

  • pH meter.

  • PPE as specified in Protocol 1.

Procedure:

  • Resin Preparation and Packing:

    • Prepare a slurry of the cation exchange resin in deionized water.

    • Pour the slurry into the chromatography column, allowing it to settle into a packed bed. Avoid introducing air bubbles.

    • Wash the packed resin with several bed volumes of deionized water until the effluent is neutral and clear.

  • pH Adjustment of Waste:

    • Measure the pH of the pre-filtered this compound waste.

    • Adjust the pH to the optimal range for the resin, typically around pH 4-5, using dilute acid or base as needed.[4]

  • Column Loading:

    • Using a peristaltic pump, pass the pH-adjusted wastewater through the resin column at a controlled, slow flow rate. A typical starting point is 1-2 bed volumes per hour.

    • Collect the column effluent (treated water) in a designated hazardous waste container.

  • Monitoring:

    • Periodically collect samples of the effluent and analyze for beryllium concentration to monitor the performance of the column and determine the breakthrough point (when the resin becomes saturated and beryllium is detected in the effluent).

  • Resin Regeneration (Optional but Recommended):

    • Once the resin is saturated, disconnect the waste feed.

    • Wash the column with several bed volumes of deionized water to remove any remaining waste solution.

    • Slowly pass a regenerant solution, such as 0.1 M HCl, through the column to strip the bound beryllium ions.[4] This will create a concentrated beryllium waste stream that must be collected for disposal.

    • Rinse the column thoroughly with deionized water until the effluent pH returns to neutral. The resin is now ready for another cycle.

  • Disposal:

    • All collected waste streams (treated effluent, concentrated regenerant solution) must be properly labeled and disposed of as hazardous waste.[6]

References

Improving the yield and purity of synthesized beryllium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Beryllium Sulfate Synthesis Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the synthesis of this compound, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing high-purity this compound tetrahydrate in a laboratory setting?

A1: The most common laboratory method involves the reaction of a beryllium precursor with sulfuric acid.[1] Treating high-purity beryllium hydroxide (Be(OH)₂) or beryllium oxide (BeO) with a stoichiometric amount of sulfuric acid is highly reliable.[2][3][4] The resulting this compound solution is then carefully evaporated at temperatures below 60°C to crystallize the tetrahydrate form (BeSO₄·4H₂O).[1] This method, particularly when followed by recrystallization, is effective for achieving high purity.[2][5]

Q2: My synthesis resulted in a low yield of this compound crystals. What are the potential causes?

A2: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure the reaction between the beryllium precursor (BeO or Be(OH)₂) and sulfuric acid has gone to completion. This may require adjusting reaction time, temperature, or agitation.

  • Non-Optimal pH: The pH of the solution can affect the solubility of this compound. Significant deviation from the optimal pH range for crystallization can lead to losses.[6]

  • Losses During Transfers: Mechanical losses during filtration, washing, and transfer steps can contribute to a lower-than-expected yield. Ensure careful handling and complete transfer of materials.

  • Supersaturation Issues: If the solution is not sufficiently concentrated or is cooled too rapidly, crystallization may be incomplete, leaving a significant amount of product dissolved in the mother liquor.

Q3: The purity of my synthesized this compound is lower than expected. What are the common impurities and how can I remove them?

A3: Common impurities include unreacted starting materials, other metallic ions, and incorrect hydrate forms.

  • Metallic Impurities: Aluminum (Al), iron (Fe), and silicon (Si) are common contaminants, especially if starting from ore-derived materials.[1]

  • Beryllium Hydroxide: If the pH of the solution is too high, beryllium hydroxide, a gelatinous substance, may co-precipitate, making filtration difficult and contaminating the final product.[6]

  • Removal Strategy: The most effective purification method is fractional crystallization.[2] This process takes advantage of slight differences in solubility to separate impurities. For metallic impurities, a preliminary purification step involving controlled pH precipitation can be effective; for example, adjusting the pH can precipitate iron and aluminum hydroxides, which can then be filtered off before crystallizing the this compound.[1][6][7]

Q4: How do I control the hydration state of the final product?

A4: The hydration state is controlled by temperature.

  • This compound Tetrahydrate (BeSO₄·4H₂O): This is the stable form that crystallizes from aqueous solutions at temperatures below 110°C.[1][8]

  • This compound Dihydrate (BeSO₄·2H₂O): The tetrahydrate can be converted to the dihydrate by heating it to around 110-120°C.[1][9]

  • Anhydrous this compound (BeSO₄): To obtain the anhydrous form, the hydrated salt must be heated to 400°C.[1][2][8]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrates

PropertyThis compound (Anhydrous)This compound TetrahydrateSource(s)
Chemical Formula BeSO₄BeSO₄·4H₂O[8]
Molar Mass 105.075 g/mol 177.136 g/mol [8]
Appearance White solidWhite crystalline solid[8]
Density 2.44 g/cm³1.71 g/cm³[8]
Melting Point Decomposes at 550-600°C~110°C (decomposes, loses 2H₂O)[1][8]
Dehydration Temp. N/A400°C (to anhydrous form)[1][2][8]
Solubility in Water Soluble40.0 g/100 mL (20°C)[8]
Solubility in Alcohol InsolubleInsoluble[8]

Table 2: Water Solubility of this compound Tetrahydrate at Various Temperatures

Temperature (°C)Solubility (g / 100 mL)Source(s)
036.2[8]
2040.0[8]
6054.3[8]

Table 3: Typical Impurity Limits for High-Purity this compound

ImpuritySpecification Limit (%)Source(s)
Aluminum (Al)< 0.01[1]
Iron (Fe)< 0.005[1]
Silicon (Si)< 0.02[1]
Insoluble Matter< 0.01[1]
Chloride (Cl⁻)< 0.001[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Tetrahydrate from Beryllium Hydroxide

Objective: To synthesize high-purity this compound tetrahydrate (BeSO₄·4H₂O).

Materials:

  • High-purity beryllium hydroxide (Be(OH)₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel), pH meter

Methodology:

  • Reaction: In a well-ventilated fume hood, slowly and carefully add a stoichiometric amount of concentrated sulfuric acid to a stirred slurry of beryllium hydroxide in deionized water. The reaction is exothermic. The chemical equation is: Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O.[4]

  • Dissolution: Continue stirring and gently heat the mixture if necessary until all the beryllium hydroxide has dissolved, forming a clear solution.

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Concentration: Gently heat the solution to evaporate some of the water. Concentrate the solution until signs of crystallization appear on a cooled glass rod dipped into the solution. Avoid temperatures above 60°C to ensure the tetrahydrate form crystallizes.[1]

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Separation and Washing: Separate the crystals from the mother liquor by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or in a low-temperature oven (below 50°C) to remove excess moisture.

Protocol 2: Purification of this compound by Recrystallization

Objective: To increase the purity of synthesized this compound.

Materials:

  • Crude this compound tetrahydrate

  • Deionized water

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water (around 50-60°C).

  • Hot Filtration: Quickly filter the hot, saturated solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to form well-defined crystals. For higher recovery, the solution can be further cooled in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals as described in Protocol 1. The process of recrystallization is a highly effective method for producing a very pure product.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials BeOH Beryllium Hydroxide Be(OH)₂ Reaction Reaction with Sulfuric Acid (H₂SO₄) BeOH->Reaction BeO Beryllium Oxide BeO BeO->Reaction Filtration1 Filtration of Insoluble Impurities Reaction->Filtration1 Purification Purification (e.g., pH Adjustment) Filtration1->Purification Concentration Concentration by Evaporation (<60°C) Purification->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying FinalProduct High-Purity BeSO₄·4H₂O Drying->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Problem Problem Encountered Yield_Q1 Incomplete Reaction? Problem->Yield_Q1 Low Yield Yield_Q2 Suboptimal Crystallization? Purity_Q1 Metallic Impurities (Fe, Al) Detected? Problem->Purity_Q1 Low Purity Purity_Q2 Product is Gelatinous? Yield_S1 Solution: Increase reaction time/temp or check stoichiometry. Yield_Q1->Yield_S1 Yield_Q1->Yield_S1 Yield_S2 Solution: Ensure proper concentration and slow cooling. Yield_Q2->Yield_S2 Purity_S1 Solution: Use higher purity starting materials or perform recrystallization. Purity_Q1->Purity_S1 Purity_Q1->Purity_S1 Purity_S2 Solution: pH may be too high, causing Be(OH)₂ precipitation. Control pH. Purity_Q2->Purity_S2

Caption: Troubleshooting guide for common synthesis issues.

Chemical_Relationships BeOH Beryllium Hydroxide Be(OH)₂ BeSO4 This compound BeSO₄ BeOH->BeSO4 + H₂SO₄ BeO Beryllium Oxide BeO BeOH->BeO Dehydration @ 400°C BeSO4->BeOH + Base (e.g., NaOH) BeSO4->BeO Decomposition > 550°C

References

Validation & Comparative

Comparative analysis of beryllium sulfate and beryllium chloride properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Beryllium Sulfate and Beryllium Chloride: Properties, Reactivity, and Biological Effects

For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical and biological properties of beryllium compounds is paramount for their safe and effective application. This guide provides a detailed comparative analysis of two common beryllium salts: this compound (BeSO₄) and beryllium chloride (BeCl₂). The following sections objectively compare their performance based on experimental data, offering insights into their distinct characteristics.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of utilizing any chemical compound is a thorough understanding of its physicochemical properties. This compound and beryllium chloride, while both salts of beryllium, exhibit notable differences in their physical and chemical characteristics. These differences are crucial in determining their suitability for various experimental and industrial applications.

PropertyThis compoundBeryllium Chloride
Chemical Formula BeSO₄BeCl₂
Molar Mass 105.07 g/mol (anhydrous)79.9182 g/mol
Appearance White crystalline solidWhite to yellow crystalline solid
Melting Point 550-600 °C (decomposes)399 °C
Boiling Point Decomposes482 °C
Density 2.44 g/cm³ (anhydrous)1.899 g/cm³
Solubility in Water 40.0 g/100 mL (20 °C)[1][2]15.1 g/100 mL (20 °C)[3]
Predominant Bond Type IonicCovalent[4]
Reaction with Water Dissolves to form an acidic solution; readily forms sulfato-complexes.[4]Vigorous, exothermic reaction, forming acidic steamy hydrogen chloride gas.[4]
Lewis Acidity Moderate Lewis acid, with the sulfate anion able to form stable complexes.[4]Strong Lewis acid, used as a catalyst in Friedel-Crafts reactions.[4][5]

Experimental Protocols

To provide a practical framework for researchers, this section details the methodologies for key experiments to compare the properties of this compound and beryllium chloride.

Determination of Aqueous Solubility

Objective: To determine and compare the aqueous solubility of this compound and beryllium chloride at a specific temperature.

Materials:

  • This compound (anhydrous, high purity)

  • Beryllium chloride (anhydrous, high purity)

  • Deionized water

  • Thermostated shaker bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)

Protocol:

  • Prepare saturated solutions by adding an excess of each beryllium salt to separate flasks containing a known volume of deionized water.

  • Place the flasks in a thermostated shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After equilibration, allow the solutions to stand for a short period to let undissolved solids settle.

  • Carefully withdraw an aliquot of the supernatant from each flask using a syringe and filter it to remove any suspended particles.

  • Accurately dilute the filtered aliquots with a known volume of deionized water.

  • Analyze the concentration of beryllium in the diluted solutions using ICP-OES or AAS.

  • Calculate the solubility of each salt in grams per 100 mL of water based on the measured beryllium concentration and the dilution factor.

Comparative Analysis of Hydrolysis by Potentiometric Titration

Objective: To compare the extent of hydrolysis of this compound and beryllium chloride in aqueous solution.[4]

Materials:

  • This compound (high purity)

  • Beryllium chloride (high purity)

  • Deionized water (boiled to remove CO₂)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bars

  • Thermostated reaction vessel

  • Burette

Protocol:

  • Prepare 0.01 M solutions of each beryllium salt in deionized water.[4]

  • Place 50 mL of a beryllium salt solution into the thermostated reaction vessel and allow it to reach thermal equilibrium (e.g., 25 °C).[4]

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the titration curve (pH vs. volume of NaOH added).

  • The amount of NaOH required to neutralize the acid generated by hydrolysis provides a quantitative comparison of the extent of hydrolysis for each salt.[4]

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine and compare the median lethal dose (LD50) of this compound and beryllium chloride following oral administration in rats.

Materials:

  • This compound

  • Beryllium chloride

  • Wistar rats (specific pathogen-free)

  • Oral gavage needles

  • Appropriate vehicle for dissolution/suspension (e.g., distilled water)

  • Animal caging and husbandry supplies

  • Analytical balance

Protocol:

  • Fast the animals overnight prior to dosing.

  • Prepare a range of dose levels for each beryllium compound based on preliminary range-finding studies.

  • Administer a single oral dose of the respective beryllium compound to different groups of rats using oral gavage. A control group should receive the vehicle only.

  • Observe the animals for signs of toxicity and mortality at regular intervals for a period of 14 days.

  • Record the number of mortalities in each dose group.

  • Calculate the LD50 value for each compound using a validated statistical method, such as the Probit analysis.[6]

Performance in Experimental Applications

The choice between this compound and beryllium chloride is often dictated by the specific requirements of the application.

This compound:

  • Precursor for Beryllium Oxide (BeO): this compound is a common precursor for the synthesis of high-purity beryllium oxide, a material with high thermal conductivity and electrical resistivity, making it valuable in ceramics and electronics.[1][7]

  • Research in Biological Systems: Due to its documented effects on cellular signaling pathways, this compound is often the compound of choice for in vitro and in vivo studies investigating the mechanisms of beryllium toxicity and carcinogenicity.[1][8][9]

Beryllium Chloride:

  • Lewis Acid Catalyst: With its strong Lewis acidic nature, beryllium chloride is utilized as a catalyst in certain organic reactions, such as Friedel-Crafts acylations.[4][10][11]

  • Synthesis of Beryllium Metal and Organometallics: It serves as a key intermediate in the electrolytic production of beryllium metal and as a starting material for the synthesis of various organoberyllium compounds.[3][10]

Biological Interactions and Signaling Pathways

Exposure to beryllium compounds can have significant biological consequences, including the development of chronic beryllium disease (CBD), a granulomatous lung disease. Research has shown that beryllium ions can modulate intracellular signaling pathways, leading to cellular stress, inflammation, and altered gene expression.

This compound and the JAK-STAT Signaling Pathway

Recent studies have elucidated the role of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in the pathogenesis of beryllium-induced diseases. Specifically, exposure to this compound has been shown to activate the JAK-STAT pathway in human bronchial epithelial cells.[4][8][9] This activation is implicated in the epithelial-mesenchymal transition (EMT), a process involved in fibrosis and cancer progression.[8][9]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cytokine_Receptor Cytokine Receptor This compound->Cytokine_Receptor Activates JAK JAK Cytokine_Receptor->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Gene_Expression Gene Expression (EMT, Inflammation) DNA->Gene_Expression Regulates

This compound-Induced JAK-STAT Signaling

Experimental Workflow for Comparative Analysis

A logical workflow is essential for the systematic comparison of this compound and beryllium chloride. The following diagram illustrates a typical experimental workflow for such a comparative analysis.

Comparative_Analysis_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_reporting Phase 4: Reporting & Conclusion Define_Objectives Define Research Objectives Literature_Review Conduct Comprehensive Literature Review Define_Objectives->Literature_Review Develop_Protocols Develop Detailed Experimental Protocols Literature_Review->Develop_Protocols Procure_Reagents Procure High-Purity BeSO4 and BeCl2 Physicochemical_Analysis Physicochemical Characterization (Solubility, Hydrolysis) Procure_Reagents->Physicochemical_Analysis Biological_Assays In Vitro / In Vivo Biological Assays (Toxicity, Signaling) Procure_Reagents->Biological_Assays Develop_Protocols->Physicochemical_Analysis Develop_Protocols->Biological_Assays Data_Collection Collect Quantitative and Qualitative Data Physicochemical_Analysis->Data_Collection Biological_Assays->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Evaluation Compare Properties and Effects Statistical_Analysis->Comparative_Evaluation Summarize_Findings Summarize Key Findings Comparative_Evaluation->Summarize_Findings Draw_Conclusions Draw Conclusions and Recommendations Summarize_Findings->Draw_Conclusions Publish_Guide Publish Comparison Guide Draw_Conclusions->Publish_Guide

Workflow for Comparative Analysis

References

A Structural Comparison of Beryllium Sulfate Tetrahydrate and Magnesium Sulfate Heptahydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct crystal structures of hydrated beryllium and magnesium sulfates, supported by experimental data.

This guide provides a detailed structural comparison of the common hydrated forms of beryllium sulfate (BeSO₄·4H₂O) and magnesium sulfate (MgSO₄·7H₂O). The significant differences in their crystal structures, arising from the differing ionic radii and coordination preferences of the beryllium and magnesium cations, are highlighted through crystallographic data and visual representations.

Executive Summary

This compound tetrahydrate (BeSO₄·4H₂O) and magnesium sulfate heptahydrate (MgSO₄·7H₂O) exhibit distinct crystal structures primarily due to the coordination geometry of the central metal cation. The small ionic radius of Be²⁺ leads to a tetrahedral coordination with four water molecules, forming a [Be(H₂O)₄]²⁺ complex.[1] In contrast, the larger Mg²⁺ ion in magnesium sulfate hexahydrate, a closely related structure, accommodates six water molecules in an octahedral arrangement, forming an [Mg(H₂O)₆]²⁺ complex.[2] This fundamental difference in coordination number and geometry influences the overall crystal lattice, bond parameters, and hydrogen bonding networks within these hydrated salts.

Crystal Structure Data

The crystallographic parameters for BeSO₄·4H₂O and MgSO₄·7H₂O, determined through neutron and X-ray diffraction studies, are summarized in the tables below for a clear comparison.

Table 1: Crystallographic Data for BeSO₄·4H₂O and MgSO₄·7H₂O

ParameterBeSO₄·4H₂OMgSO₄·7H₂O (Epsomite)
Crystal System TetragonalOrthorhombic
Space Group I-4c2P2₁2₁2₁
Lattice Parameters a = 7.990 Å, c = 10.688 Åa = 11.869 Å, b = 11.984 Å, c = 6.847 Å
Unit Cell Volume 681.8 ų973.4 ų
Coordination Geometry Tetrahedral ([Be(H₂O)₄]²⁺)Octahedral ([Mg(H₂O)₆]²⁺ within the structure)

Data for BeSO₄·4H₂O from Sikka and Chidambaram, 1969.[1] Data for MgSO₄·7H₂O from various sources.[3]

Table 2: Selected Bond Distances and Angles

ParameterBeSO₄·4H₂OMgSO₄·7H₂O (Epsomite)
Metal-Oxygen (Water) Distance Be-O = 1.618 ÅMg-O ≈ 2.06 Å (average)
S-O Distance (Sulfate) 1.464 Å~1.47 Å
Hydrogen Bond Lengths 2.617 Å and 2.684 ÅVaries (e.g., 2.692 - 2.982 Å)
H-O-H Angle (Water) 112.7°Varies

Data for BeSO₄·4H₂O from Sikka and Chidambaram, 1969.[1]

Visualization of Coordination Geometries

The distinct coordination environments of the beryllium and magnesium ions are a central aspect of their structural differences. The following diagrams, generated using the DOT language, illustrate these geometries.

G Coordination of Be²⁺ in BeSO₄·4H₂O Be Be²⁺ O1 H₂O Be->O1 O2 H₂O Be->O2 O3 H₂O Be->O3 O4 H₂O Be->O4

Caption: Tetrahedral coordination of Be²⁺ with four water molecules.

G Coordination of Mg²⁺ in MgSO₄ Hydrates Mg Mg²⁺ O1 H₂O Mg->O1 O2 H₂O Mg->O2 O3 H₂O Mg->O3 O4 H₂O Mg->O4 O5 H₂O Mg->O5 O6 H₂O Mg->O6

Caption: Octahedral coordination of Mg²⁺ with six water molecules.

Experimental Protocols

The structural data presented in this guide were primarily obtained through single-crystal X-ray and neutron diffraction techniques. The general methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[4]

1. Crystal Growth and Selection:

  • Single crystals of the hydrated salts are grown from aqueous solutions by methods such as slow evaporation or controlled cooling.

  • A suitable single crystal (typically < 0.5 mm in all dimensions) with well-defined faces and without visible defects is selected under a microscope.[5]

2. Data Collection:

  • The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

  • The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and decomposition.

  • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

The experimental workflow for SC-XRD can be visualized as follows:

G Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental cluster_analysis Data Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Neutron Diffraction

Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, in a crystal structure. This is crucial for accurately determining the geometry of water molecules and the hydrogen bonding network in hydrated salts.[6]

1. Crystal Growth and Isotopic Labeling (Optional):

  • Large single crystals (several mm³) are required for neutron diffraction.

  • For studies focusing on hydrogen atoms, deuterated samples (using D₂O) can be prepared to reduce incoherent scattering and improve data quality.

2. Data Collection:

  • The crystal is mounted in a neutron diffractometer at a research reactor or spallation source.

  • A beam of thermal neutrons is directed at the sample.

  • The scattered neutrons are detected, and the diffraction pattern is recorded.

3. Structure Refinement:

  • The neutron diffraction data is often used to refine a structural model previously obtained from X-ray diffraction.

  • The refinement focuses on accurately determining the positions of the hydrogen (or deuterium) atoms and refining the overall structure.

The key advantage of neutron diffraction is its ability to precisely locate hydrogen atoms, which is often challenging with X-ray diffraction due to the low scattering power of hydrogen for X-rays.

Conclusion

The structural disparities between this compound tetrahydrate and magnesium sulfate heptahydrate are a direct consequence of the fundamental properties of their respective cations. The smaller, highly polarizing Be²⁺ ion favors a tetrahedral coordination with four water molecules, while the larger, less polarizing Mg²⁺ ion accommodates an octahedral coordination with six water molecules. These differences in the primary coordination sphere propagate throughout the crystal lattice, influencing the unit cell dimensions, symmetry, and the intricate network of hydrogen bonds. A thorough understanding of these structural nuances, as provided by detailed diffraction studies, is essential for researchers in materials science, chemistry, and drug development, where the precise control of crystal structure is often paramount.

References

Beryllium Sulfate in Lewis Acid Catalysis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the catalytic performance of beryllium sulfate relative to other Lewis acids, supported by available experimental data.

This compound, like other beryllium salts, exhibits Lewis acidic properties owing to the high charge density of the Be²⁺ ion. This characteristic allows it to function as a catalyst in various organic reactions, most notably in Friedel-Crafts type reactions. This guide provides a comparative look at the efficacy of this compound as a Lewis acid catalyst, drawing upon available experimental data. The focus is on providing a clear, data-driven comparison to aid in catalyst selection for research and development.

Quantitative Comparison of Beryllium Salts in Friedel-Crafts Acylation

A comparative study on the catalytic activity of different beryllium salts in the Friedel-Crafts acylation of anisole with acetyl chloride provides insight into their relative Lewis acidity. The initial reaction rates serve as a quantitative measure of their catalytic efficacy. This compound is shown to be a moderately active Lewis acid in this context.[1]

CatalystPredominant Bond TypeLewis AcidityRelative Catalytic Activity (Initial Reaction Rate)
Beryllium Chloride (BeCl₂)CovalentStrongHigh
Beryllium Fluoride (BeF₂)Polymeric with covalent characterWeakerLow
Beryllium Nitrate (Be(NO₃)₂)IonicModerateModerate
This compound (BeSO₄) Ionic Moderate Moderate

This data is based on a qualitative and relative comparison from the described experimental setup and not on absolute rate constants.

Experimental Protocols

A detailed experimental protocol for comparing the catalytic activity of beryllium salts in a Friedel-Crafts acylation reaction is provided below. This methodology can be adapted to compare this compound with other Lewis acid catalysts.[1]

Objective: To compare the catalytic activity of different Lewis acids in the Friedel-Crafts acylation of anisole with acetyl chloride by monitoring the reaction progress over time.

Materials:

  • Anhydrous this compound (or other Lewis acid catalysts)

  • Anisole

  • Acetyl chloride

  • Anhydrous nitrobenzene (solvent)

  • Gas chromatograph (GC) with a suitable column

  • Reaction flasks with reflux condensers and drying tubes

  • Magnetic stirrers and stir bars

  • Heating mantle

  • Standard laboratory glassware and consumables

Procedure:

  • Set up a series of identical reaction flasks, each equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • To each flask, add 10 mmol of anisole and 20 mL of anhydrous nitrobenzene.

  • Add a catalytic amount (e.g., 1 mmol) of the anhydrous Lewis acid catalyst (e.g., this compound) to each respective flask.

  • Bring the mixtures to a constant temperature (e.g., 60 °C) with stirring.

  • To initiate the reaction, simultaneously add 10 mmol of acetyl chloride to each flask.

  • Monitor the reaction progress by withdrawing small aliquots from each reaction mixture at regular intervals (e.g., every 15 minutes).

  • Quench the reaction in the aliquots by adding a small amount of cold, dilute HCl.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by gas chromatography (GC) to determine the concentration of the product (4-methoxyacetophenone) and the remaining anisole.

  • Plot the concentration of the product versus time for each catalyst.

  • Determine the initial reaction rate for each catalyst from the slope of these plots to provide a quantitative comparison of their catalytic activity.

Visualizing Reaction Mechanisms and Workflows

To better understand the catalytic process and experimental design, the following diagrams illustrate the key concepts.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Acyl_Halide R-CO-Cl Acylium_Ion_Complex [R-C≡O]⁺[BeSO₄Cl]⁻ Acyl_Halide->Acylium_Ion_Complex Coordination Lewis_Acid BeSO₄ Lewis_Acid->Acylium_Ion_Complex Aromatic_Ring Ar-H Sigma_Complex Arenium Ion Intermediate Acylium_Ion_Complex->Sigma_Complex Aromatic_Ring->Sigma_Complex Nucleophilic Attack Product_Complex [Ar-CO-R • BeSO₄] Sigma_Complex->Product_Complex Deprotonation Product Ar-CO-R Product_Complex->Product Regenerated_Catalyst BeSO₄ Product_Complex->Regenerated_Catalyst Workup

Caption: General mechanism of a BeSO₄-catalyzed Friedel-Crafts acylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare identical flasks with anisole and solvent B Add different Lewis acid catalysts to each flask (e.g., BeSO₄, BeCl₂, etc.) A->B C Equilibrate temperature (e.g., 60°C) B->C D Initiate reaction with acetyl chloride C->D E Withdraw aliquots at regular time intervals D->E F Quench reaction in aliquots E->F G Extract organic components F->G H Analyze by Gas Chromatography (GC) G->H I Plot [Product] vs. Time H->I J Determine initial reaction rates for comparison I->J

Caption: Workflow for comparing the efficacy of Lewis acid catalysts.

Concluding Remarks

The available data indicates that this compound is a moderately effective Lewis acid catalyst for Friedel-Crafts acylation, with an efficacy comparable to beryllium nitrate but lower than beryllium chloride.[1] Its ionic nature and the ability of the sulfate anion to form stable complexes influence its catalytic activity.[1]

For researchers and drug development professionals, this compound can be considered as a potential Lewis acid catalyst. However, the choice of catalyst is highly dependent on the specific reaction, substrate, and desired outcome. The provided experimental protocol offers a framework for conducting direct comparative studies of this compound against other common Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ to determine its suitability for a particular application. It is important to note the significant health hazards associated with beryllium compounds, and appropriate safety precautions must be strictly followed when handling them. Further research and publication of comparative data across a wider range of organic transformations would be beneficial to fully elucidate the catalytic potential of this compound in relation to more conventional Lewis acids.

References

A Comparative Guide to Spectroscopic Methods for the Validation of Beryllium Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of beryllium is critical due to its toxicity, even at trace levels.[1] This guide provides a detailed comparison of the three primary spectroscopic techniques for validating beryllium concentrations in various samples: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectroscopy (AAS).

Principles of the Techniques

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method capable of detecting metals at ultra-trace levels.[1][2] The technique involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the beryllium atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for precise quantification.[2][3] While incredibly sensitive, ICP-MS can be susceptible to matrix effects, where other components in the sample can interfere with the ionization process.[2]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) , also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), also utilizes an argon plasma to excite beryllium atoms to higher energy levels. As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of beryllium in the sample.[4] ICP-OES is a robust technique suitable for a wide range of concentrations and is less susceptible to matrix effects than ICP-MS.[3][5]

Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state.[2] In Flame AAS (FAAS), the sample is aspirated into a flame to atomize the beryllium. For greater sensitivity, Graphite Furnace AAS (GFAAS) or Electrothermal AAS (ETAAS) uses a graphite tube to electrothermally atomize the sample.[1][2] A light source specific to beryllium emits a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of beryllium atoms.[2]

Comparative Performance Data

The choice of analytical technique for beryllium quantification often depends on the required detection limits, sample throughput, and the complexity of the sample matrix. The following table summarizes key performance metrics for ICP-MS, ICP-OES, and AAS.

ParameterICP-MSICP-OES / ICP-AESAAS (GFAAS/ETAAS)AAS (FAAS)
Detection Limit Very Low (ppt, ng/L)[6][7]Low (ppb, µg/L)[3]Low (ppb, µg/L)[1]Moderate (ppm, mg/L)[5]
Sensitivity Very High[1]High[3]High[1]Moderate
Precision ExcellentExcellent[5]Very GoodGood
Throughput High (multi-element)[3]High (multi-element)[5]ModerateModerate
Matrix Effects Can be significant[2]Moderate[3]Can be significantModerate[8]
Cost HighModerateModerateLow
Typical Application Ultra-trace analysis, biological monitoring[1][6]Environmental monitoring, routine analysis[3][5]Low-level quantification[1]Higher concentration analysis

Experimental Workflows

The general workflow for the validation of beryllium concentrations in samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

G General Workflow for Beryllium Concentration Validation cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis A Sample Collection B Sample Preparation (e.g., Acid Digestion) A->B C Instrument Calibration B->C Prepared Sample D Sample Introduction C->D E Signal Acquisition D->E F Data Processing E->F G Concentration Calculation F->G H Validation & Reporting G->H

Caption: General workflow for beryllium concentration validation.

A more detailed, comparative workflow for the three spectroscopic methods is outlined below.

G Comparative Experimental Workflow cluster_sample_prep Sample Preparation cluster_icpms ICP-MS cluster_icpoes ICP-OES cluster_aas AAS cluster_data Data Analysis Sample Sample (Biological, Environmental, etc.) Digestion Acid Digestion (e.g., HNO₃, HF) Sample->Digestion ICPMS_Intro Nebulization & Aerosol Introduction Digestion->ICPMS_Intro ICPOES_Intro Nebulization & Aerosol Introduction Digestion->ICPOES_Intro AAS_Atomization Atomization (Flame or Furnace) Digestion->AAS_Atomization ICPMS_Plasma Ionization in Argon Plasma ICPMS_Intro->ICPMS_Plasma ICPMS_MS Mass Spectrometry (m/z separation) ICPMS_Plasma->ICPMS_MS ICPMS_Detection Ion Detection ICPMS_MS->ICPMS_Detection Calibration Calibration Curve ICPMS_Detection->Calibration ICPOES_Plasma Excitation in Argon Plasma ICPOES_Intro->ICPOES_Plasma ICPOES_Emission Light Emission ICPOES_Plasma->ICPOES_Emission ICPOES_Detection Spectrometric Detection ICPOES_Emission->ICPOES_Detection ICPOES_Detection->Calibration AAS_Absorption Light Absorption by Atoms AAS_Atomization->AAS_Absorption AAS_Detection Photomultiplier Tube Detection AAS_Absorption->AAS_Detection AAS_Detection->Calibration Quantification Beryllium Concentration Calibration->Quantification

Caption: Comparative workflow of spectroscopic methods.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for beryllium quantification using ICP-MS, ICP-OES, and AAS.

Sample Preparation (Acid Digestion)

A common and effective method for preparing solid and biological samples for analysis by all three techniques is acid digestion.

  • Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 0.1-0.5 g) into a clean digestion vessel.

  • Acid Addition: Add a mixture of high-purity acids. A common combination is nitric acid (HNO₃) and hydrofluoric acid (HF) for siliceous matrices, or nitric acid and hydrogen peroxide (H₂O₂) for organic matrices.[9][10]

  • Digestion: The digestion can be performed using a hot plate or a microwave digestion system.[5][11] Microwave digestion is often preferred for its speed and efficiency in achieving complete dissolution.[11]

  • Dilution: After cooling, dilute the digested sample to a known volume with deionized water. The final acid concentration should be compatible with the instrument's introduction system.

ICP-MS Protocol
  • Instrument Tuning: Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and lens voltages, to maximize the beryllium signal (⁹Be) intensity and minimize interferences.

  • Calibration: Prepare a series of calibration standards by diluting a certified beryllium standard solution in a matrix that matches the samples (i.e., similar acid concentration).

  • Internal Standard: Use an internal standard (e.g., ⁹Y or ¹¹⁵In) to correct for instrumental drift and matrix effects. Add the internal standard to all blanks, standards, and samples.

  • Data Acquisition: Introduce the samples into the ICP-MS and measure the ion intensity for ⁹Be. The intensity is then compared to the calibration curve to determine the beryllium concentration.[2]

ICP-OES Protocol
  • Wavelength Selection: Select the appropriate emission wavelength for beryllium, typically 313.042 nm or 234.861 nm, ensuring it is free from spectral interferences from other elements in the sample.[11]

  • Instrument Optimization: Optimize the plasma viewing position (axial or radial), nebulizer gas flow, and RF power to achieve the best signal-to-background ratio.

  • Calibration: Prepare a set of calibration standards in the same acid matrix as the samples.

  • Analysis: Aspirate the blank, standards, and samples into the plasma. The instrument measures the emission intensity at the selected wavelength, which is then used to calculate the beryllium concentration from the calibration curve.

AAS (GFAAS) Protocol
  • Hollow Cathode Lamp: Install and align the beryllium hollow cathode lamp. Set the lamp current to the manufacturer's recommendation.

  • Wavelength and Slit: Set the monochromator to the 234.9 nm wavelength for beryllium and select an appropriate slit width.[12]

  • Furnace Program: Develop a graphite furnace temperature program with optimized drying, ashing, atomization, and cleaning steps to effectively remove the matrix without losing beryllium before the atomization step. A chemical modifier (e.g., magnesium nitrate) may be used to stabilize the beryllium at higher ashing temperatures.[1]

  • Calibration: Prepare calibration standards and inject a small, precise volume (e.g., 10-20 µL) of each standard and sample into the graphite tube.

  • Analysis: The instrument will run through the temperature program, and the peak absorbance during the atomization step is measured. The concentration is determined from the calibration curve.

Conclusion

The selection of the most appropriate spectroscopic method for the validation of beryllium concentrations depends on the specific analytical requirements, including the expected concentration range, the complexity of the sample matrix, and the available resources. ICP-MS offers unparalleled sensitivity for ultra-trace analysis, making it ideal for biological and environmental monitoring where very low detection limits are required.[1] ICP-OES provides a robust and high-throughput alternative for a wide range of sample types and concentrations.[3] AAS, particularly GFAAS, remains a cost-effective and reliable option for laboratories with lower sample throughput or when analyzing samples with less complex matrices.[2] Proper method validation, including the use of certified reference materials and adherence to detailed experimental protocols, is essential to ensure the accuracy and reliability of the analytical results.

References

Comparative Toxicity of Beryllium Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various beryllium compounds, focusing on experimental data to inform occupational safety and research applications. The toxicity of beryllium is highly dependent on its chemical form, solubility, and particle size, which influence its absorption, distribution, and interaction with biological systems. In general, soluble beryllium compounds tend to exhibit greater acute toxicity, while less soluble, particulate forms are more commonly associated with chronic beryllium disease (CBD), a granulomatous lung condition.[1]

Quantitative Toxicity Data

The following tables summarize acute toxicity data for various beryllium compounds. It is important to note that the route of exposure significantly impacts the toxicological profile.

Acute Oral Toxicity

Data from animal studies provide a baseline for comparing the acute toxicity of different beryllium salts when ingested.

Beryllium CompoundChemical FormulaOral LD50 (mg/kg)Animal Model
Beryllium SulfateBeSO₄82 - 140Rat, Mouse
Beryllium ChlorideBeCl₂200Rat
Beryllium FluorideBeF₂98 - 100Rat, Mouse
Beryllium OxideBeO2062Mouse

Source:[2][3][4][5]

Acute Inhalation Toxicity
Beryllium CompoundChemical FormulaInhalation Toxicity DataAnimal Model
This compoundBeSO₄LCLo: 10 mg/m³Rat
Beryllium FluorideBeF₂No specific LC50 value found. Studies indicate it is more acutely toxic than this compound upon inhalation.[6]-
Beryllium MetalBeExposure to 800 µg/m³ for 50 minutes resulted in acute pneumonitis.[7]Rat
Beryllium OxideBeOExposure to 31 mg/m³ resulted in 10% mortality.[8]Rat

Source:[2][6][7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of beryllium compound toxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the cytotoxic effects of different beryllium compounds on a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Exposure: Prepare serial dilutions of the beryllium compounds in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the beryllium compounds. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

In Vivo Subchronic Inhalation Toxicity Study (Adapted from OECD Guideline 412)

This protocol outlines a 28-day inhalation study in rodents to assess the subacute toxicity of beryllium compounds.

Objective: To characterize the toxicity profile of a beryllium compound following repeated inhalation exposure and to identify target organs.[9]

Methodology:

  • Animal Model: Use young adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females in each group (typically 5-10 per sex per group).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least five days prior to the start of the study.

  • Exposure Groups: At a minimum, include a control group (exposed to filtered air), a vehicle control group (if the beryllium compound is administered in a vehicle), and at least three dose groups exposed to different concentrations of the test compound.

  • Exposure Conditions: Expose the animals nose-only or whole-body to the aerosolized beryllium compound for 6 hours per day, 5 days a week, for 28 days. The exposure chamber atmosphere should be monitored for particle size distribution, mass concentration, and temperature.

  • Clinical Observations: Observe the animals for signs of toxicity at least once daily. Record body weights weekly.

  • Clinical Pathology: At the end of the exposure period, collect blood samples for hematology and clinical chemistry analysis.

  • Pathology: Conduct a full necropsy on all animals. Weigh major organs and collect tissues for histopathological examination.

  • Data Analysis: Analyze the data for dose-response relationships in the observed toxic effects. Determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Signaling Pathways and Mechanisms of Toxicity

The immunotoxicity of beryllium, particularly its role in the development of Chronic Beryllium Disease (CBD), is a key area of research. Beryllium exposure can trigger a cell-mediated immune response involving the activation of specific signaling pathways.

Beryllium-Induced Activation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors that regulate immune responses. Beryllium has been shown to activate this pathway, leading to the production of pro-inflammatory cytokines.

Beryllium_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beryllium Beryllium CytokineReceptor Cytokine Receptor Beryllium->CytokineReceptor Binds/Activates JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation GeneExpression Gene Expression (Pro-inflammatory Cytokines) Nucleus->GeneExpression Induces

Caption: Beryllium-induced activation of the JAK-STAT signaling pathway.

Beryllium and Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. Beryllium can activate TLRs, leading to a downstream signaling cascade that results in the production of inflammatory mediators.

Beryllium_TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beryllium Beryllium TLR Toll-like Receptor (TLR) Beryllium->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kappaB NF-κB IKK_complex->NF_kappaB Activates Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Beryllium's role in the Toll-like Receptor (TLR) signaling pathway.

References

Beryllium's Pivotal Role: A Comparative Analysis of Neutron Sources in Early Fission Research

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of early nuclear physics, the generation of neutrons was fundamental to the discovery of the neutron itself and the subsequent unlocking of nuclear fission. Central to these pioneering experiments was the element beryllium, prized for its unique nuclear properties. This guide provides a comparative analysis of beryllium's role, primarily as powdered metal and oxide, in the neutron sources that propelled the atomic age, and contrasts its performance with other light elements used in similar capacities.

In the 1930s, physicists harnessed the interaction between alpha particles, emitted from radioactive materials, and the nuclei of light elements to produce neutrons. Beryllium, when bombarded with these alpha particles, proved to be a particularly efficient source of this newfound radiation. This method was instrumental in James Chadwick's 1932 discovery of the neutron and was subsequently employed in the experiments of Enrico Fermi, and later Otto Hahn and Fritz Strassmann, which led to the discovery of nuclear fission. While beryllium was the most common, other light elements such as lithium and boron were also investigated as potential neutron-producing targets.

It is a common misconception that beryllium sulfate was used in these early neutron sources. Historical records consistently refer to the use of powdered beryllium metal or, in some high-temperature applications, beryllium oxide.[1][2] These forms were intimately mixed with an alpha-emitting radioactive salt, such as radium bromide or polonium, to maximize the probability of an alpha particle striking a beryllium nucleus.[3][4]

Comparative Performance of Neutron Sources

The choice of material for a neutron source was dictated by its neutron yield—the number of neutrons produced per alpha particle—and the energy of the emitted neutrons. Beryllium was favored for its relatively high neutron yield compared to other light elements.[5]

Target MaterialAlpha EmitterNeutron Yield (neutrons per 10^6 alphas)Average Neutron Energy (MeV)Key Experiments
Beryllium (Be) Radium (Ra)~30[3]~4-5[6]Hahn & Strassmann (Fission Discovery), Szilard & Chalmers
Beryllium (Be) Polonium (Po)~30[3]Broad spectrum with peaks up to ~10 MeV[7]Chadwick (Neutron Discovery)
Boron (B) Polonium (Po)Lower than BerylliumLower than BerylliumEarly investigations by Bothe and Becker
Lithium (Li) Polonium (Po)Lower than BerylliumLower than BerylliumEarly investigations by Bothe and Becker

Note: The quantitative data from the 1930s is sparse and varies between experiments. The values presented are approximations based on available historical data.

Experimental Protocols and Methodologies

The construction of these early neutron sources was conceptually simple, yet required careful handling of highly radioactive materials.

Radium-Beryllium (Ra-Be) Neutron Source

The neutron sources used by Hahn and Strassmann in their fission experiments typically consisted of a mixture of a radium salt (such as radium bromide) and powdered beryllium metal.[3][4]

Methodology:

  • A measured quantity of radium salt (e.g., on the order of milligrams to a gram) was intimately mixed with a larger quantity of fine beryllium powder.

  • This mixture was then sealed in a brass or glass tube to contain the radioactive materials and the radon gas produced by the decay of radium.[8]

  • The alpha particles emitted by the radium and its decay products would then bombard the surrounding beryllium nuclei, inducing the (α,n) reaction and releasing neutrons.

A specific example of a Radium-Beryllium source contained 98.44 mg of radium (as RaBr₂) mixed with 500 mg of beryllium, which was determined to emit approximately 9.46 x 10⁵ neutrons per second.[9]

Polonium-Beryllium (Po-Be) Neutron Source

James Chadwick utilized a polonium-beryllium source in his discovery of the neutron.[10]

Methodology:

  • A polonium source was placed in a vacuum-sealed container.

  • The alpha particles emitted from the polonium were directed at a thin beryllium disc.

  • The resulting uncharged radiation (neutrons) would then exit the container and could be used to irradiate other materials, such as a block of paraffin wax, to observe the effects of the neutrons.[11]

Radium-Gamma-Beryllium (Ra-γ-Be) Photoneutron Source

Leo Szilard and Thomas Chalmers pioneered the use of gamma rays to produce neutrons.

Methodology:

  • A strong gamma-ray source, such as radium, was used.

  • The gamma rays were directed at a beryllium target.

  • If the gamma-ray energy exceeded the binding energy of a neutron in the beryllium nucleus (~1.67 MeV), a neutron could be ejected in a process known as photodisintegration.[3][6]

This method produced nearly monoenergetic neutrons, which was an advantage for certain experiments. However, the neutron yield was generally much lower than that of (α,n) sources.[6]

Visualizing the Experimental Workflows

To better understand the logical flow of these pioneering experiments, the following diagrams illustrate the key processes.

Experimental_Workflow_Chadwick cluster_source Neutron Source cluster_detection Detection Po Polonium Source Be Beryllium Target Po->Be α-particles Paraffin Paraffin Wax Be->Paraffin Neutrons Detector Ionization Chamber Paraffin->Detector Ejected Protons

Chadwick's Neutron Discovery Workflow

Experimental_Workflow_Fission cluster_experiment Irradiation & Analysis RaBe Radium-Beryllium Mixture Moderator Paraffin Block (Neutron Slowing) RaBe->Moderator Fast Neutrons Uranium Uranium Sample Chemistry Chemical Analysis Uranium->Chemistry Irradiated Sample Moderator->Uranium Slow Neutrons

Hahn and Strassmann's Fission Experiment Workflow

Signaling Pathways of Neutron Production

The fundamental nuclear reactions that produce neutrons from beryllium are distinct for alpha particle and gamma-ray bombardment.

Neutron_Production_Pathways cluster_alpha (α,n) Reaction cluster_gamma (γ,n) Reaction (Photodisintegration) alpha α-particle (from Radium/Polonium) Be9_alpha ⁹Be alpha->Be9_alpha C13_excited ¹³C* Be9_alpha->C13_excited + α C12 ¹²C C13_excited->C12 decays to neutron_alpha Neutron C13_excited->neutron_alpha emits gamma γ-ray (from Radium) Be9_gamma ⁹Be gamma->Be9_gamma Be9_excited ⁹Be* Be9_gamma->Be9_excited + γ Be8 ⁸Be Be9_excited->Be8 decays to neutron_gamma Neutron Be9_excited->neutron_gamma emits

Nuclear Pathways for Neutron Production from Beryllium

References

A Comparative Analysis of the Aqueous Solubility of Beryllium Sulfate and Barium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the solubility properties of beryllium sulfate (BeSO₄) and barium sulfate (BaSO₄), two alkaline earth metal sulfates with markedly different behaviors in aqueous solutions. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a fundamental understanding of the physicochemical properties of these compounds.

Executive Summary

This compound exhibits high solubility in water, a characteristic that starkly contrasts with the pronounced insolubility of barium sulfate. This significant difference is governed by the interplay between the lattice energy of the crystal and the hydration energy of the constituent ions. For this compound, the exceptionally high hydration energy of the small beryllium cation (Be²⁺) overcomes its substantial lattice energy, driving the dissolution process. Conversely, the lattice energy of barium sulfate is considerably greater than the hydration energy of the larger barium cation (Ba²⁺), resulting in its poor solubility.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physical properties that dictate the solubility of this compound and barium sulfate.

PropertyThis compound (BeSO₄)Barium Sulfate (BaSO₄)
Aqueous Solubility 41.3 g/100 mL (at 25°C)[1]0.0002448 g/100 mL (at 20°C)
Molar Solubility ~3.93 mol/L (at 25°C)~1.05 x 10⁻⁵ mol/L (at 20°C)
Cation Hydration Energy -2484 kJ/mol (for Be²⁺)-1309 kJ/mol (for Ba²⁺)
Lattice Energy High (greater than BaSO₄)+2474 kJ/mol[2]
Solubility Determinant Hydration Energy > Lattice EnergyLattice Energy > Hydration Energy

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound in water is determined by the net enthalpy change of the dissolution process, which is primarily influenced by two opposing energetic factors:

  • Lattice Energy : The energy required to break apart one mole of an ionic solid into its constituent gaseous ions. A higher lattice energy indicates a more stable crystal lattice that is more difficult to break.

  • Hydration Energy : The energy released when one mole of gaseous ions is hydrated (surrounded) by water molecules. This is a highly exothermic process for small, highly charged ions.

For a salt to dissolve, the energy released during hydration must be sufficient to overcome the energy required to break the crystal lattice.

  • This compound : The beryllium ion (Be²⁺) is extremely small and has a high charge density. This leads to a very strong interaction with the polar water molecules, resulting in an exceptionally high hydration energy. While the lattice energy of BeSO₄ is also high, the massive energy released upon hydration of Be²⁺ ions is more than sufficient to overcome it, leading to high solubility.[3]

  • Barium Sulfate : The barium ion (Ba²⁺) is significantly larger than the beryllium ion. This larger size results in a lower charge density and, consequently, a much lower hydration energy.[3] The lattice energy of barium sulfate is very high, and the comparatively smaller amount of energy released from hydrating the Ba²⁺ and SO₄²⁻ ions is insufficient to break the stable crystal lattice. Therefore, barium sulfate is sparingly soluble.

The trend for alkaline earth metal sulfates shows that solubility decreases down the group. This is because as the cation size increases from Be²⁺ to Ba²⁺, the hydration energy decreases more rapidly than the lattice energy.

G BeSO4_S BeSO₄ (s) Be_g Be²⁺ (g) + SO₄²⁻ (g) BeSO4_S->Be_g Lattice Energy (High) Be_aq Be²⁺ (aq) + SO₄²⁻ (aq) Be_g->Be_aq Hydration Energy (Very High) Ba_g Ba²⁺ (g) + SO₄²⁻ (g) Be_aq->BeSO4_S Precipitation (Unfavorable) Ba_aq Ba²⁺ (aq) + SO₄²⁻ (aq) BaSO4_S BaSO₄ (s) BaSO4_S->Ba_g Lattice Energy (High) BaSO4_S->Ba_aq Dissolution (Unfavorable) Ba_g->Ba_aq Hydration Energy (Lower) title Solubility Energetics of BeSO₄ vs. BaSO₄

Caption: Energetic pathways for the dissolution of BeSO₄ and BaSO₄.

Experimental Protocols

The following are generalized protocols for the experimental determination of the solubility of highly soluble and sparingly soluble salts.

Experiment 1: Determination of the Solubility of a Highly Soluble Salt (e.g., this compound) by Gravimetric Analysis

Objective: To determine the mass of this compound that dissolves in a given mass of water to form a saturated solution at a specific temperature.

Methodology:

  • Preparation of a Saturated Solution:

    • Add approximately 60 g of this compound to a 250 mL beaker.

    • Add 100 mL of deionized water and place the beaker on a magnetic stirrer with a heating plate.

    • Gently heat the solution to the desired temperature (e.g., 25°C) while stirring continuously.

    • Continue to add small increments of this compound until a small amount of undissolved solid remains, indicating that the solution is saturated.

    • Maintain the temperature and continue stirring for at least one hour to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish. Record the exact mass of the dish.

    • Weigh the evaporating dish containing the solution to determine the mass of the saturated solution sample.

    • Place the evaporating dish in a drying oven set to 110°C to evaporate the water.

    • Once all the water has evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved. This final mass represents the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Mass of water in the sample = (Mass of dish + solution) - (Mass of dish + dry salt).

    • Mass of dissolved salt = (Mass of dish + dry salt) - (Mass of empty dish).

    • Solubility ( g/100 g water) = (Mass of dissolved salt / Mass of water) x 100.

Experiment 2: Determination of the Solubility of a Sparingly Soluble Salt (e.g., Barium Sulfate) by Gravimetric Analysis via Precipitation

Objective: To determine the molar solubility and solubility product (Ksp) of barium sulfate in water.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid barium sulfate to a beaker containing 200 mL of deionized water.

    • Stir the suspension vigorously for an extended period (several hours) at a constant temperature (e.g., 25°C) to ensure the solution becomes saturated and reaches equilibrium.

    • Filter the saturated solution using a fine filter paper to remove all undissolved solid barium sulfate.

  • Precipitation and Gravimetric Analysis:

    • Accurately measure a large volume (e.g., 100 mL) of the clear, saturated barium sulfate filtrate into a clean beaker.

    • Heat the solution to near boiling.

    • While stirring, add an excess of a soluble sulfate salt solution (e.g., 0.1 M sodium sulfate) to precipitate any dissolved barium ions as barium sulfate. The addition of a common ion ensures complete precipitation.

    • Digest the precipitate by keeping the solution hot for about 30 minutes to encourage the formation of larger, more easily filterable crystals.

    • Collect the precipitate by vacuum filtration using a pre-weighed, fine-porosity sintered glass crucible.

    • Wash the precipitate with several small portions of deionized water to remove any co-precipitated impurities, followed by a final wash with acetone to aid in drying.

    • Dry the crucible containing the precipitate in an oven at 110°C to a constant mass.

  • Calculation of Solubility:

    • Determine the mass of the precipitated barium sulfate.

    • Convert the mass of the precipitate to moles using the molar mass of BaSO₄ (233.39 g/mol ).

    • The concentration of Ba²⁺ in the original saturated solution (in mol/L) is equal to the moles of precipitate divided by the initial volume of the filtrate used (in L).

    • Since the dissolution of BaSO₄ yields one Ba²⁺ ion and one SO₄²⁻ ion, the molar solubility (s) of BaSO₄ is equal to the calculated [Ba²⁺].

    • The solubility product constant (Ksp) can be calculated as Ksp = [Ba²⁺][SO₄²⁻] = s².

G start Start prep_sat_sol Prepare Saturated Solution start->prep_sat_sol filter_sol Filter to Remove Excess Solid prep_sat_sol->filter_sol measure_vol Measure Known Volume of Filtrate filter_sol->measure_vol add_precipitant Add Excess Precipitating Agent measure_vol->add_precipitant digest_ppt Digest Precipitate (Heating) add_precipitant->digest_ppt filter_ppt Filter, Wash, and Dry Precipitate digest_ppt->filter_ppt weigh_ppt Weigh Precipitate filter_ppt->weigh_ppt calculate Calculate Molar Solubility and Ksp weigh_ppt->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of BaSO₄.

References

A Comparative Structural Analysis of Anhydrous Beryllium Sulfate and Berlinite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the crystal structures of anhydrous beryllium sulfate (BeSO₄) and berlinite (AlPO₄), two compounds that, despite different chemical compositions, exhibit notable structural similarities. This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the crystallographic properties of these compounds.

Structural Overview

Anhydrous this compound (BeSO₄) and berlinite (AlPO₄) both feature crystal structures based on corner-sharing tetrahedra. In anhydrous BeSO₄, these are BeO₄ and SO₄ tetrahedra, while in berlinite, they are AlO₄ and PO₄ tetrahedra. This tetrahedral framework is a key feature of their crystal structures. Berlinite is isostructural with α-quartz, adopting a trigonal crystal system. Anhydrous this compound, on the other hand, crystallizes in the tetragonal system.[1] The structure of anhydrous BeSO₄ has been described as being similar to that of boron phosphate and also to berlinite, with alternating tetrahedrally coordinated beryllium and sulfur atoms.[2]

Quantitative Crystallographic Data

The crystallographic data for anhydrous this compound and berlinite are summarized in the table below for a clear comparison of their structural parameters.

PropertyAnhydrous this compound (BeSO₄)Berlinite (AlPO₄)
Crystal System TetragonalTrigonal
Space Group I-4P3₁21
Lattice Parameters a = 4.51 Å, c = 6.88 Åa = 4.9458(10) Å, c = 10.9526(20) Å
Unit Cell Volume 139.67 ų232.0 ų
Formula Units (Z) 23
Coordination Be and S are tetrahedrally coordinated by OAl and P are tetrahedrally coordinated by O
Be-O Bond Length 1.62 Å-
S-O Bond Length 1.47 Å-
Average Al-O Bond Length -1.734 Å
Average P-O Bond Length -1.526 Å
Be-O-S Linkage Each oxygen is 2-coordinate (Be-O-S)-
Al-O-P Bridge Angle -~142°

Experimental Protocols

Synthesis and Structural Determination of Anhydrous this compound

Synthesis: Anhydrous this compound is typically prepared by the dehydration of its hydrated form, this compound tetrahydrate (BeSO₄·4H₂O). The tetrahydrate is heated to 400 °C to remove all water molecules, yielding the anhydrous compound.[2] This process can be carried out under vacuum conditions to ensure complete dehydration.

  • Sample Preparation: The anhydrous BeSO₄ powder is finely ground to ensure random orientation of the crystallites.

  • Data Collection: The powder sample is mounted in a diffractometer. A monochromatic X-ray beam, typically Cu Kα radiation, is directed at the sample. The diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Structure Refinement: The resulting diffraction pattern is analyzed to determine the unit cell parameters and space group. Rietveld refinement can be used to refine the atomic positions and other structural parameters.

Synthesis and Structural Determination of Berlinite

Synthesis: Single crystals of berlinite can be synthesized hydrothermally. This process involves heating an aqueous solution of aluminum and phosphate precursors in a sealed vessel (autoclave) to high temperatures and pressures.

Structural Analysis: The crystal structure of berlinite is typically determined by single-crystal X-ray diffraction. A representative experimental protocol is as follows:

  • Crystal Selection: A suitable single crystal of berlinite is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer equipped with a detector such as a CCD or CMOS detector. The crystal is rotated in the X-ray beam (e.g., Mo Kα radiation) and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined by least-squares methods against the experimental diffraction data to optimize the atomic coordinates, displacement parameters, and other structural variables.

Visualizations

StructuralComparisonWorkflow Workflow for Structural Comparison cluster_BeSO4 Anhydrous BeSO₄ cluster_AlPO4 Berlinite (AlPO₄) BeSO4_hydrate BeSO₄·4H₂O heat Heat at 400°C BeSO4_hydrate->heat Dehydration BeSO4_anhydrous Anhydrous BeSO₄ heat->BeSO4_anhydrous BeSO4_xrd X-ray Diffraction BeSO4_anhydrous->BeSO4_xrd Analysis BeSO4_structure Tetragonal Structure (I-4) BeSO4_xrd->BeSO4_structure Determination comparison Structural Comparison BeSO4_structure->comparison AlPO4_precursors Al and P Precursors hydrothermal Hydrothermal Synthesis AlPO4_precursors->hydrothermal Synthesis AlPO4_crystal Berlinite Crystal hydrothermal->AlPO4_crystal AlPO4_xrd Single-Crystal XRD AlPO4_crystal->AlPO4_xrd Analysis AlPO4_structure Trigonal Structure (P3₁21) AlPO4_xrd->AlPO4_structure Determination AlPO4_structure->comparison Tetrahedral_Framework Tetrahedral Coordination Framework cluster_BeSO4 Anhydrous BeSO₄ cluster_AlPO4 Berlinite (AlPO₄) BeO4 BeO₄ Tetrahedron SO4 SO₄ Tetrahedron BeO4->SO4 Corner-sharing AlO4 AlO₄ Tetrahedron PO4 PO₄ Tetrahedron AlO4->PO4 Corner-sharing

References

Performance of beryllium sulfate in UV-curing applications versus other additives

Author: BenchChem Technical Support Team. Date: December 2025

While beryllium sulfate is classified as a UV absorber for UV-curing materials, publicly available literature and technical data sheets lack specific quantitative performance data to facilitate a direct comparison with other additives. This guide, therefore, provides a comprehensive comparison of commonly used and well-documented additives in UV-curing applications, namely photoinitiators and alternative UV absorbers, to assist researchers, scientists, and drug development professionals in their formulation decisions.

The efficacy of a UV-curable formulation is critically dependent on the additives incorporated. These components influence a range of properties from the speed of curing to the long-term stability and appearance of the final product. This guide delves into the performance of two key classes of additives: photoinitiators, which are essential for initiating the polymerization process, and UV absorbers, which protect the material from degradation by ultraviolet light.

Photoinitiators: The Engine of UV Curing

Photoinitiators are compounds that, upon absorption of UV light, generate reactive species (free radicals or cations) that initiate the polymerization of monomers and oligomers in the formulation.[1] They are broadly classified into two main types based on their mechanism of action: Type I (cleavage) and Type II (hydrogen abstraction).

Type I Photoinitiators undergo unimolecular bond cleavage upon UV exposure to form free radicals directly. This process is generally highly efficient, leading to fast cure speeds.[2][3][4]

Type II Photoinitiators , in contrast, require a co-initiator or synergist (often an amine) to generate free radicals. Upon UV absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, which in turn becomes the initiating radical.[5]

Performance Comparison of Photoinitiators

The selection of a photoinitiator is a critical step that influences cure speed, depth of cure, and the final aesthetic properties of the cured material, such as yellowing. The following table summarizes the performance of several common photoinitiators under controlled experimental conditions.

PhotoinitiatorTypeCure Speed (seconds to reach 80% conversion)Yellowing Index (Δb*)Key Characteristics
Irgacure 184 Type I5LowExcellent non-yellowing properties, making it suitable for clear coatings and applications requiring long-term color stability.[2][6][7][8]
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide) Type I3Moderate (photobleaching)High reactivity and good depth of cure due to its broad UV absorption spectrum extending to longer wavelengths. It exhibits a photobleaching effect, which reduces yellowing over time.[1][4][9][10]
Benzophenone Type II8 (with amine co-initiator)HighA cost-effective option that requires a co-initiator. It is known to cause significant yellowing, limiting its use in color-sensitive applications.[11][12]

UV Absorbers: Guardians Against Photodegradation

UV absorbers are additives designed to protect the cured material from the damaging effects of UV radiation, which can lead to color fading, gloss reduction, and loss of mechanical properties.[13] They function by absorbing harmful UV rays and dissipating the energy as heat.

Performance Comparison of UV Absorbers

The effectiveness of a UV absorber is evaluated based on its ability to prevent degradation over time, often measured through accelerated weathering tests.

UV Absorber ClassExample ProductPerformance MetricTest MethodResults
Benzotriazoles Tinuvin P, Tinuvin 1130Color Change (ΔE), Cracking ResistanceASTM G154 (QUV Accelerated Weathering)Provides good UV protection in a variety of polymers and is suitable for industrial and automotive coatings.[14][15]
Benzophenones Chimassorb 81Color Change (ΔE)Weather-OmeterEffective in reducing color change in pigmented systems.[13]
Triazines Tinuvin 1600Cracking Resistance, PhotostabilityModified QUV (UVA-340 + Water Spray)Exhibits very low volatility and high absorption, offering superior weathering resistance in demanding applications like polycarbonates and polyesters.[16][17]

Experimental Protocols

To ensure the reproducibility and comparability of performance data, standardized experimental methodologies are crucial. Below are summaries of key protocols for evaluating UV-curing performance.

Measurement of Cure Speed

The cure speed is often determined by monitoring the disappearance of the reactive functional groups (e.g., acrylate double bonds) using Fourier-transform infrared spectroscopy (FTIR) in real-time.

  • Instrumentation: FTIR spectrometer with a UV light source attachment.

  • Sample Preparation: The liquid formulation is applied as a thin film between two transparent substrates (e.g., KBr plates).

  • Procedure:

    • An initial FTIR spectrum of the uncured sample is recorded.

    • The sample is exposed to a UV light source of a defined intensity.

    • FTIR spectra are recorded at regular, short intervals during the UV exposure.

    • The percentage of conversion is calculated by monitoring the decrease in the peak area of the characteristic absorption band of the reactive group (e.g., ~810 cm⁻¹ for acrylates) relative to an internal standard peak.

Evaluation of Yellowing

The yellowing of a cured film is quantified by measuring the change in its color properties using a spectrophotometer or colorimeter.

  • Instrumentation: Spectrophotometer or colorimeter.

  • Sample Preparation: The formulation is coated onto a white substrate at a uniform thickness and cured under specified conditions.

  • Procedure:

    • The initial color of the cured film is measured using the CIELAB color space, and the b* value (indicating the yellow/blue color axis) is recorded.

    • The sample is then subjected to accelerated weathering or further UV exposure according to standards like ASTM G154.[18][19][20][21][22]

    • The b* value is measured again after the exposure period.

    • The change in the b* value (Δb*) represents the degree of yellowing.

Adhesion Testing

The adhesion of the cured coating to a substrate is a critical performance indicator. The cross-hatch adhesion test (ASTM D3359) is a common method for this evaluation.[23][24][25][26][27]

  • Equipment: A sharp cutting tool with a guide for making parallel cuts, pressure-sensitive tape.

  • Procedure:

    • A lattice pattern is cut through the cured coating to the substrate.

    • A specified pressure-sensitive tape is applied over the lattice and smoothed down.

    • The tape is then rapidly pulled off at a 180° angle.

    • The adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached) by visually inspecting the grid area.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in UV curing can aid in understanding the role of different additives.

Photoinitiation_Mechanisms Photoinitiation Mechanisms cluster_type1 Type I (Cleavage) cluster_type2 Type II (Hydrogen Abstraction) PI1 Photoinitiator (PI) Excited_PI1 Excited PI* PI1->Excited_PI1 Absorption UV1 UV Light (hν) UV1->PI1 Radicals1 Free Radicals (R• + R'•) Excited_PI1->Radicals1 Cleavage PI2 Photoinitiator (PI) Excited_PI2 Excited PI* PI2->Excited_PI2 Absorption UV2 UV Light (hν) UV2->PI2 Radicals2 Initiating Radical (R•) Excited_PI2->Radicals2 H-Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Excited_PI2

Caption: Mechanisms of Type I and Type II photoinitiation.

Experimental_Workflow Experimental Workflow for Performance Evaluation cluster_performance_tests Performance Testing Formulation Formulation Preparation (Resin + Additives) Application Film Application (Controlled Thickness) Formulation->Application Curing UV Curing (Defined UV Dose) Application->Curing Cure_Speed Cure Speed (FTIR) Curing->Cure_Speed Yellowing Yellowing (Spectrophotometry, ASTM G154) Curing->Yellowing Adhesion Adhesion (Cross-hatch, ASTM D3359) Curing->Adhesion Hardness Hardness (Pencil Hardness/Pendulum Hardness) Curing->Hardness Data_Analysis Data Analysis & Comparison Cure_Speed->Data_Analysis Yellowing->Data_Analysis Adhesion->Data_Analysis Hardness->Data_Analysis

Caption: Generalized workflow for evaluating UV-curing performance.

References

Safety Operating Guide

Beryllium sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of beryllium sulfate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict protocols is essential to mitigate the significant health risks associated with beryllium compounds, including chronic beryllium disease and cancer.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are trained on the hazards of beryllium and that the necessary personal protective equipment (PPE) is readily available and correctly used.[3][4]

Personal Protective Equipment (PPE): A minimum level of PPE is required when handling this compound waste to prevent inhalation and skin contact.[3][5]

  • Respiratory Protection: A NIOSH-approved respirator with HEPA filters is mandatory, especially when there is a risk of generating dust or aerosols.[3][5]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[2][3]

  • Eye Protection: Safety goggles or a face shield must be worn.[3]

  • Protective Clothing: A disposable lab coat or coveralls should be worn to prevent contamination of personal clothing.[3]

Emergency Spill Procedures: In the event of a spill, evacuate personnel from the immediate area and control access.[6]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Contain: For solid spills, moisten the material first to prevent dust from becoming airborne.[2][6] Use a HEPA-filtered vacuum or wet cleaning methods for cleanup.[1][4] Never use dry sweeping or compressed air. [1][4]

  • Decontaminate: Thoroughly clean the spill area.[7]

  • Dispose: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.[3][7]

This compound Disposal Procedures

The primary strategy for the safe disposal of soluble beryllium compounds like this compound is conversion to an insoluble form, followed by packaging and disposal by a licensed hazardous waste facility.[1]

Step 1: Waste Collection and Segregation
  • Collect all this compound waste in a designated, sealed, and chemically resistant container.[3][8]

  • The container must be clearly labeled as "Hazardous Waste—Contains Beryllium" and include appropriate hazard symbols (e.g., toxic, carcinogen).[3]

  • Segregate this compound waste from other waste streams to prevent accidental reactions.[4]

Step 2: Conversion to Insoluble Beryllium Hydroxide (for aqueous waste)

For aqueous solutions of this compound, a chemical precipitation process should be performed to convert the soluble beryllium into insoluble beryllium hydroxide. This significantly reduces its mobility and potential for environmental contamination.[1][7]

Experimental Protocol: Conversion of this compound to Beryllium Hydroxide [5][7]

Objective: To precipitate soluble beryllium ions from a this compound solution as insoluble beryllium hydroxide.

Materials:

  • This compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Place the beaker containing the this compound waste solution on a stir plate within a chemical fume hood.

  • Begin stirring the solution at a moderate speed.

  • Slowly and carefully add the 1 M NaOH solution dropwise.

  • Continuously monitor the pH of the solution.

  • Continue adding NaOH until the pH of the solution reaches and remains stable at 9. A white precipitate of beryllium hydroxide (Be(OH)₂) will form.[5][7]

  • Allow the solution to stir for an additional 30 minutes to ensure the reaction is complete.[5]

  • Turn off the stir plate and let the precipitate settle.[7]

  • Separate the beryllium hydroxide precipitate from the supernatant liquid by filtration.[5]

  • The supernatant liquid should be tested for residual beryllium content before any further disposal considerations. If the concentration is below locally regulated limits, it may be neutralized to a pH between 6 and 8 and disposed of down the drain with a large amount of water, in accordance with institutional guidelines. Otherwise, it must be collected as hazardous liquid waste.[5]

  • The filtered beryllium hydroxide precipitate is now ready for disposal as solid hazardous waste.

Step 3: Packaging and Labeling
  • Place the solid beryllium hydroxide waste (from Step 2) or solid this compound waste into a sealed, impermeable bag or container.[6][8]

  • For solid waste, ensure it is packaged to prevent dust formation.[9]

  • The container must be clearly labeled as "Hazardous Waste—Contains Beryllium" and include the accumulation start date.[3][4]

Step 4: Storage and Disposal
  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4]

  • Disposal must be carried out by a licensed hazardous waste facility in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3]

Quantitative Data for Beryllium Waste Management

The following table summarizes key quantitative data related to the handling and disposal of beryllium waste.

ParameterLimit/ValueIssuing Agency/Regulation
Occupational Exposure Limits
Permissible Exposure Limit (PEL) - 8-hr TWA0.2 µg/m³OSHA (29 CFR 1910.1024)[3][10]
Short-Term Exposure Limit (STEL) - 15-min2.0 µg/m³OSHA (29 CFR 1910.1024)[3][10]
Action Level (AL) - 8-hr TWA0.1 µg/m³OSHA (29 CFR 1910.1024)[3][10]
Environmental Limits
Maximum Contaminant Level (MCL) in Drinking Water0.004 mg/LEPA[10]
Hazardous Waste Regulation
RCRA Hazardous Waste Code (for beryllium powder)P015EPA[4][8]
Waste Treatment
Target pH for Beryllium Hydroxide Precipitation8 - 10[11]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Collection cluster_treatment Waste Treatment (Aqueous) cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste A->B C Segregate from Other Waste B->C D Transfer to Fume Hood C->D Aqueous Waste H Place Solid Waste in Sealed Container C->H Solid Waste E Add NaOH to pH 9 D->E F Precipitate Be(OH)₂ Forms E->F G Filter Precipitate F->G G->H I Label as 'Hazardous Waste - Contains Beryllium' H->I J Store in Designated Area I->J K Contact EHS for Pickup J->K L Dispose via Licensed Facility K->L

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Beryllium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. Beryllium sulfate, a compound used in the production of metallic beryllium, presents significant health risks, including skin and eye irritation, allergic reactions, respiratory irritation, and the potential for cancer with inhalation.[1][2][3][4] Adherence to strict safety protocols is essential to mitigate these risks and ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE) and Exposure Limits

The cornerstone of safely handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and the occupational exposure limits for beryllium and its compounds.

Personal Protective Equipment Description
Respiratory Protection A NIOSH-approved air-purifying respirator with an N95, R95, or P95 filter is required for handling this compound.[5] For higher potential exposures, a full facepiece respirator or a powered-air purifying respirator (PAPR) may be necessary.[5][6] Pressure-demand airline respirators are required for high-exposure tasks.[7]
Hand Protection Wear chemical-resistant gloves, such as nitrile or natural rubber, to prevent skin contact.[6][8] Gloves must be inspected before use and disposed of properly after handling.[1]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory.[1][2] A face shield may be required for splash hazards.[1]
Protective Clothing A lab coat or disposable coveralls should be worn to prevent contamination of personal clothing.[9][10] Contaminated clothing should be removed immediately and laundered separately or disposed of as hazardous waste.[2][4][9]
Footwear Closed-toe shoes are required. Shoe covers may be used to prevent the spread of contamination.[10]
Occupational Exposure Limits for Beryllium and Beryllium Compounds Limit
OSHA Permissible Exposure Limit (PEL) (8-hour TWA) 0.002 mg/m³
OSHA Short-Term Exposure Limit (STEL) 0.005 mg/m³ (not to be exceeded during any 30-minute work period)
OSHA Ceiling Limit 0.025 mg/m³ (as a maximum peak during any 8-hour shift)
NIOSH Recommended Exposure Limit (REL) 0.0005 mg/m³ (should not be exceeded at any time)[6]

Experimental Protocol: Safe Handling of this compound

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a designated area specifically for handling beryllium compounds.

  • Ensure proper ventilation, including the use of a chemical fume hood or other local exhaust ventilation.[1][3][4] Modern laboratories should have an air change rate of at least eight times per hour.[8]

  • Verify that an eyewash station and safety shower are readily accessible.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, don all required PPE as specified in the table above.

3. Handling and Use:

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke in the handling area.[2][9]

  • Keep containers of this compound tightly closed when not in use.[1][9]

  • Use wet methods for cleaning to minimize airborne dust.[7]

4. Spill Response:

  • In case of a spill, evacuate the area and restrict access.[6]

  • For minor spills, clean up immediately wearing appropriate PPE.[9]

  • Use a HEPA-filtered vacuum for cleanup; do not dry sweep.[6][11]

  • Dampen the spilled material with water to minimize dust generation before transferring to a sealed container for disposal.[12]

5. Decontamination and Doffing PPE:

  • At the end of the work shift or upon leaving the handling area, remove all PPE.

  • Contaminated PPE must be stored in sealed, labeled bags or containers.[13]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][9]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and further exposure.

  • Waste Collection: All beryllium-containing waste, including excess chemical, contaminated labware, and used PPE, must be collected in clearly labeled, sealed, and impermeable containers.[11][14]

  • Waste Labeling: Containers must be labeled as "Hazardous Waste—Contains Beryllium" and marked with the appropriate hazard symbols (e.g., toxic, carcinogen).[15]

  • Disposal: Beryllium waste must be disposed of as hazardous waste through a licensed disposal facility.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup. Do not dispose of beryllium waste down the drain or in regular trash.[1][6]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

BerylliumSulfateWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_area Designate Handling Area check_vent Verify Ventilation (Fume Hood) prep_area->check_vent check_safety Check Eyewash/Shower check_vent->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle this compound (Avoid Dust/Aerosols) don_ppe->handle_chem doff_ppe Doff & Segregate Contaminated PPE handle_chem->doff_ppe spill Spill Occurs handle_chem->spill decon Decontaminate Work Area (Wet Wiping/HEPA Vacuum) doff_ppe->decon wash Wash Hands Thoroughly decon->wash dispose Dispose of Waste in Sealed, Labeled Containers wash->dispose evacuate Evacuate & Secure Area spill->evacuate spill_cleanup Follow Spill Cleanup Protocol evacuate->spill_cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.